molecular formula C8H10N2O B1335863 N-(pyridin-2-ylmethyl)acetamide CAS No. 58481-18-8

N-(pyridin-2-ylmethyl)acetamide

Cat. No.: B1335863
CAS No.: 58481-18-8
M. Wt: 150.18 g/mol
InChI Key: ACOHAEBNFWGQCL-UHFFFAOYSA-N
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Description

N-(Pyridin-2-ylmethyl)acetamide ( 58481-18-8) is an organic compound with the molecular formula C 8 H 10 N 2 O and a molecular weight of 150.18 g/mol . This acetamide derivative serves as a versatile building block and intermediate in organic synthesis and pharmaceutical research. In scientific research, this compound is primarily valued for its role as a precursor and ligand in coordination chemistry. It has been effectively used in the synthesis of more complex molecules, such as 2-(2-acetamidophenyl)-2-oxo-N-(pyridin-2-ylmethyl)acetamide , a ligand studied for forming copper(II) complexes with potential biological activity . Furthermore, its molecular scaffold is found in derivatives investigated for various therapeutic applications. For instance, a sulfonamide derivative, 2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide , has shown promising activity against Leishmania donovani , the parasite responsible for visceral leishmaniasis . The pyridylmethylamide structure is also a key feature in a family of ligands used to create mononuclear zinc complexes, which have been structurally characterized and exhibit a range of coordination geometries . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers are responsible for verifying the suitability of this compound for their specific applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(pyridin-2-ylmethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c1-7(11)10-6-8-4-2-3-5-9-8/h2-5H,6H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACOHAEBNFWGQCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20408160
Record name N-(pyridin-2-ylmethyl)acetamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58481-18-8
Record name N-(pyridin-2-ylmethyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20408160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Comprehensive Technical Guide on N-(pyridin-2-ylmethyl)acetamide: Physicochemical Properties, Coordination Dynamics, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(pyridin-2-ylmethyl)acetamide (CAS: 58481-18-8) is a highly versatile bidentate ligand and critical pharmacophore utilized extensively in coordination chemistry and rational drug design [1]. Structurally characterized by a pyridine ring linked via a methylene bridge to an acetamide moiety, this compound offers unique spatial and electronic properties. This whitepaper provides an in-depth analysis of its physicochemical profile, mechanistic coordination behavior with transition metals, and its expanding role in the development of targeted enzyme inhibitors.

Physicochemical Profiling and Molecular Descriptors

Understanding the physical and computational properties of N-(pyridin-2-ylmethyl)acetamide is foundational for predicting its behavior in both biological assays and synthetic environments. The molecule's moderate lipophilicity and low molecular weight make it an ideal candidate for fragment-based drug discovery (FBDD).

Quantitative Data Summary

The following table summarizes the core physicochemical properties of the compound, which dictate its solubility, membrane permeability, and binding kinetics [1].

PropertyValueMechanistic Implication
CAS Number 58481-18-8Unique chemical identifier.
Molecular Formula C₈H₁₀N₂OIndicates a high degree of heteroatom functionalization.
Molecular Weight 150.18 g/mol Ideal for fragment-based drug design (MW < 300).
Exact Mass 150.079313 g/mol Critical for high-resolution mass spectrometry (HRMS) validation.
LogP (Predicted) ~0.72Moderate lipophilicity; ensures aqueous solubility while maintaining membrane permeability.
TPSA 41.99 ŲExcellent predictor for intracellular target engagement and oral bioavailability.
Hydrogen Bond Donors 1The amide N-H acts as a critical donor in receptor active sites.
Hydrogen Bond Acceptors 2The pyridine N and carbonyl O serve as primary coordination/acceptor sites.
Rotatable Bonds 2Provides conformational flexibility to adapt to varying metal geometries.

Coordination Dynamics & Mechanistic Causality

The structural architecture of N-(pyridin-2-ylmethyl)acetamide allows it to act as a potent chelating agent. The causality behind its coordination behavior lies in the electronic nature of its two primary binding sites: the pyridine nitrogen (a soft/borderline donor) and the amide group (an oxygen/nitrogen donor depending on pH) [3].

pH-Dependent Binding Modes
  • Neutral Conditions (N,O-Coordination): In a neutral solvent system, the ligand typically coordinates to transition metals (e.g., Cu²⁺, Zn²⁺, Co²⁺) via the pyridine nitrogen and the carbonyl oxygen. The amide nitrogen remains protonated, and the resulting complex maintains a weaker ligand field.

  • Basic Conditions (N,N-Coordination): Upon the introduction of a strong base, the amide nitrogen is deprotonated. The coordination sphere shifts from the carbonyl oxygen to the now-anionic amide nitrogen. This N,N-coordination creates a significantly stronger ligand field, altering the spin state and redox potential of the metal center [3].

Coordination Ligand N-(pyridin-2-ylmethyl)acetamide (Neutral Ligand) Base Base Addition (Deprotonation) Ligand->Base ComplexO N,O-Coordination (Neutral Amide) Ligand->ComplexO Neutral pH Metal M(II) Precursor (e.g., CuCl2, ZnCl2) Metal->ComplexO ComplexN N,N-Coordination (Anionic Amide) Metal->ComplexN Base->ComplexN High pH

Mechanistic pathway of pH-dependent metal coordination by N-(pyridin-2-ylmethyl)acetamide.

Self-Validating Experimental Protocols: Metal Complex Synthesis

To ensure the scientific integrity and reproducibility of coordination complexes derived from N-(pyridin-2-ylmethyl)acetamide, the following protocol is designed as a self-validating system. Every step includes a mechanistic rationale and an analytical checkpoint.

Protocol: Synthesis of[Cu(L)₂]²⁺ Complexes

Rationale: Ethanol is selected as the solvent because it provides optimal solubility for both the organic ligand and the inorganic copper(II) chloride precursor, while its moderate boiling point allows for controlled thermal activation and subsequent crystallization.

Step-by-Step Methodology:

  • Ligand Solvation: Dissolve 2.0 mmol of N-(pyridin-2-ylmethyl)acetamide in 20 mL of absolute ethanol. Stir at room temperature until optical clarity is achieved.

    • Validation Checkpoint: Ensure no particulate matter remains; incomplete solvation will lead to heterogeneous nucleation.

  • Metal Salt Addition: Dissolve 1.0 mmol of CuCl₂·2H₂O in 10 mL of ethanol. Add this solution dropwise to the ligand solution over 15 minutes under continuous magnetic stirring.

    • Causality: Dropwise addition prevents localized supersaturation, ensuring the thermodynamic 1:2 (Metal:Ligand) complex forms rather than kinetic oligomers.

  • Thermal Activation: Heat the reaction mixture to reflux (approx. 60°C) for 2 hours to overcome the activation energy barrier for complete chelation.

  • Crystallization: Filter the hot solution to remove trace impurities. Allow the filtrate to evaporate slowly at room temperature over 48-72 hours.

  • Spectroscopic Validation: Isolate the resulting crystals and perform FT-IR spectroscopy.

    • Self-Validation Metric: Analyze the carbonyl stretching frequency (νC=O). A shift from ~1650 cm⁻¹ (free ligand) to a lower wavenumber (e.g., ~1610 cm⁻¹) confirms successful N,O-coordination. If the N-H stretch (~3300 cm⁻¹) disappears under basic synthesis conditions, it confirms deprotonated N,N-coordination.

Workflow S1 1. Ligand Solvation Dissolve in EtOH (0.1M) S2 2. Metal Addition Add M(II) salt dropwise S1->S2 S3 3. Thermal Activation Reflux at 60°C for 2h S2->S3 S4 4. Crystallization Slow evaporation at RT S3->S4 S5 5. Spectroscopic Validation FT-IR (νC=O shift), NMR S4->S5

Self-validating experimental workflow for the synthesis of transition metal complexes.

Pharmacological Relevance and Drug Development

Beyond inorganic chemistry, N-(pyridin-2-ylmethyl)acetamide and its halogenated derivatives (such as 2-chloro-N-(pyridin-2-ylmethyl)acetamide [4]) are critical intermediates in medicinal chemistry.

Enzyme Inhibition

Derivatives of this scaffold have demonstrated potent biological activity against critical steroidogenic enzymes. Specifically, complex derivatives utilizing this structural backbone have been evaluated as inhibitors of 17beta-estradiol 17-dehydrogenase (EC 1.1.1.62) [2]. This enzyme is responsible for oxidizing or reducing the hydroxy/keto group on C17 of estrogens and androgens, thereby regulating their biological potency. The pyridine ring allows for π-π stacking within the enzyme's hydrophobic pocket, while the acetamide moiety engages in critical hydrogen bonding with the active site residues, effectively stalling steroidogenesis.

Receptor Antagonism

Furthermore, the scaffold is heavily utilized in the synthesis of orexin receptor antagonists. The modularity of the acetamide group allows for rapid derivatization via cross-coupling reactions, enabling medicinal chemists to fine-tune the pharmacokinetic properties (such as half-life and blood-brain barrier penetration) of the resulting drug candidates.

References

  • ChemScene. "58481-18-8 | N-(Pyridin-2-ylmethyl)acetamide".
  • BRENDA Enzyme Database. "Information on EC 1.1.1.62 - 17beta-estradiol 17-dehydrogenase and Organism(s) Homo sapiens".
  • ResearchGate. "Copper(I) and copper(II) complexes with pyrazine-containing pyridylalkylamide ligands".
  • CymitQuimica. "2-Chloro-n-(pyridin-2-ylmethyl)acetamide hydrochloride".

An In-Depth Technical Guide to the Synthesis and Analysis of N-(pyridin-2-ylmethyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of N-(pyridin-2-ylmethyl)acetamide, a pyridine derivative of interest to researchers in medicinal chemistry and drug development. The document details a robust synthetic protocol, outlines its structural features, and presents a multi-faceted analytical workflow for its characterization. This guide is intended for professionals in the scientific community, offering both foundational knowledge and practical, field-proven insights into the handling and analysis of this compound.

Introduction and Scientific Context

N-(pyridin-2-ylmethyl)acetamide belongs to the broad class of N-substituted acetamides, which are prevalent structural motifs in a wide array of biologically active compounds. The pyridine ring, a key feature of this molecule, is a well-established pharmacophore known for its ability to engage in various biological interactions, including hydrogen bonding and metal coordination. The strategic combination of the pyridine nucleus with an acetamide side chain presents a versatile scaffold for further chemical modification and exploration of its therapeutic potential.

Accurate synthesis and rigorous analytical characterization are the cornerstones of reliable and reproducible research. This guide emphasizes a self-validating system of protocols, where the causality behind experimental choices is explained, ensuring that researchers can not only replicate the methods but also understand the underlying chemical principles.

Chemical Structure and Properties

N-(pyridin-2-ylmethyl)acetamide possesses the chemical formula C₈H₁₀N₂O and a molecular weight of 150.18 g/mol .[1] The structure features a central amide linkage connecting an acetyl group to a pyridin-2-ylmethyl moiety.

Molecular Structure of N-(pyridin-2-ylmethyl)acetamide

Caption: Chemical structure of N-(pyridin-2-ylmethyl)acetamide.

Synthesis of N-(pyridin-2-ylmethyl)acetamide

A reliable and high-yielding method for the synthesis of N-(pyridin-2-ylmethyl)acetamide is the N-acylation of 2-aminomethylpyridine with acetic anhydride.[2] This reaction is a classic example of nucleophilic acyl substitution.

Mechanistic Rationale

The lone pair of electrons on the primary amine nitrogen of 2-aminomethylpyridine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride. This forms a tetrahedral intermediate which then collapses, eliminating a stable acetate leaving group to yield the final amide product. The reaction is typically carried out with an excess of acetic anhydride which can also act as the solvent. Gentle heating is employed to increase the reaction rate.

Experimental Protocol: Synthesis

Materials and Equipment:

  • 2-aminomethylpyridine

  • Acetic anhydride

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer with heating plate

  • Condenser

  • Büchner funnel and flask

  • Vacuum pump

  • Standard laboratory glassware

Synthesis Workflow

G Synthesis Workflow A 1. Combine 2-aminomethylpyridine and excess acetic anhydride in a round-bottom flask. B 2. Heat the mixture to 70°C with stirring for 2 hours under a condenser. A->B C 3. Cool the reaction mixture to room temperature. B->C D 4. Induce crystallization by the slow addition of diethyl ether. C->D E 5. Collect the crystalline product by vacuum filtration. D->E F 6. Wash the product with cold diethyl ether and dry in vacuo. E->F G N-(pyridin-2-ylmethyl)acetamide (Final Product) F->G

Caption: Step-by-step workflow for the synthesis of N-(pyridin-2-ylmethyl)acetamide.

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add 2-aminomethylpyridine.

  • In a well-ventilated fume hood, add an excess of acetic anhydride (e.g., 2.5 equivalents) to the flask.[2]

  • Attach a condenser and heat the mixture to approximately 70°C with stirring for 2 hours.[2] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.[2]

  • Slowly add diethyl ether to the cooled mixture with stirring to induce crystallization. The product should precipitate as a solid.[2]

  • Collect the crystals by vacuum filtration using a Büchner funnel.[2]

  • Wash the collected solid with a small amount of cold diethyl ether to remove any residual impurities.

  • Dry the product in vacuo to obtain N-(pyridin-2-ylmethyl)acetamide.

Analytical Characterization Workflow

A combination of spectroscopic and chromatographic techniques is essential for the unambiguous structural confirmation and purity assessment of the synthesized N-(pyridin-2-ylmethyl)acetamide.

Analytical Workflow

G Analytical Characterization Workflow cluster_0 Spectroscopic Analysis cluster_1 Chromatographic Analysis NMR NMR Spectroscopy (¹H and ¹³C) End Structural Confirmation & Purity Assessment NMR->End IR FT-IR Spectroscopy IR->End MS Mass Spectrometry MS->End HPLC HPLC-UV HPLC->End GCMS GC-MS GCMS->End Start Synthesized Product Start->NMR Start->IR Start->MS Start->HPLC Start->GCMS

Caption: A comprehensive analytical workflow for the characterization of the synthesized product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule. The following data, based on the closely related analogue N-(4-methylpyridin-2-yl)acetamide, provides expected chemical shifts.[2]

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.5d1HPyridine H-6
~7.7t1HPyridine H-4
~7.2d1HPyridine H-3
~7.2t1HPyridine H-5
~4.5d2H-CH₂-
~2.0s3HAcetyl-CH₃
~8.3br s1H-NH-

Note: Predicted values are based on standard NMR principles and data from similar compounds. Actual values may vary slightly. A study on a related compound, 2-(2-acetamidophenyl)-2-oxo-N-(pyridin-2-ylmethyl)acetamide, reported experimental shifts for the -CH₂- protons at ~4.5 ppm and the amide proton (-NHCH₂-) at ~10.5 ppm in DMSO-d₆, which aligns with these predictions.[3]

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
~170.0C=O (Amide)
~158.0Pyridine C-2
~149.0Pyridine C-6
~137.0Pyridine C-4
~122.0Pyridine C-5
~121.0Pyridine C-3
~45.0-CH₂-
~23.0Acetyl-CH₃

Note: Predicted values are based on standard NMR principles and data from similar compounds.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve approximately 5-10 mg of the dried product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).

  • Data Processing: Process the acquired data (Fourier transformation, phase correction, and baseline correction) and integrate the signals in the ¹H NMR spectrum.

  • Analysis: Assign the chemical shifts to the corresponding protons and carbons in the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the key functional groups present in the molecule.

Table 3: Expected FT-IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3300N-H StretchAmide
~3050C-H StretchAromatic (Pyridine)
~2950C-H StretchAliphatic (-CH₂, -CH₃)
~1650C=O Stretch (Amide I)Amide
~1590C=C and C=N StretchPyridine Ring
~1540N-H Bend (Amide II)Amide

Note: These are typical ranges and the exact peak positions can be influenced by the molecular environment.

Experimental Protocol: ATR-FTIR Analysis

  • Background Spectrum: Record a background spectrum of the clean, empty Attenuated Total Reflectance (ATR) crystal to subtract atmospheric contributions.[4]

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal, ensuring good contact.[4]

  • Spectrum Acquisition: Record the sample spectrum. The IR beam will penetrate a short distance into the sample, and the sample will absorb energy at frequencies corresponding to its molecular vibrations.[4]

  • Analysis: Identify the characteristic absorption bands and assign them to the respective functional groups.

Mass Spectrometry (MS)

Mass spectrometry is crucial for confirming the molecular weight and providing structural information through fragmentation patterns.

Table 4: Predicted Mass Spectrometry Fragmentation Data (Electron Ionization)

m/zIon Structure/FragmentDescription
150[C₈H₁₀N₂O]⁺Molecular Ion (M⁺)
107[M - CH₃CO]⁺Loss of the acetyl group
92[C₅H₄N-CH₂]⁺Pyridin-2-ylmethyl cation
43[CH₃CO]⁺Acetyl cation

Note: This fragmentation pattern is predicted based on the analysis of the similar compound N-(4-methylpyridin-2-yl)acetamide and general principles of mass spectrometry.[4]

Experimental Protocol: GC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent like methanol or dichloromethane.[4]

  • Injection: Inject a small volume (e.g., 1 µL) of the solution into the Gas Chromatograph (GC) inlet, which is maintained at a high temperature (e.g., 250°C).

  • Chromatographic Separation: The compound will travel through the GC column (e.g., a DB-5ms column) and be separated from any impurities.[5]

  • Mass Analysis: As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized (typically by electron ionization at 70 eV) and the resulting fragments are separated based on their mass-to-charge ratio.[5]

  • Analysis: Identify the molecular ion peak to confirm the molecular weight and analyze the fragmentation pattern to support the proposed structure.

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a standard method for assessing the purity of the synthesized compound and for quantitative analysis.

Table 5: Exemplary HPLC-UV Method Parameters

ParameterValue
Chromatographic ColumnC18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile PhaseAcetonitrile: 0.1% Formic Acid in Water (Gradient or Isocratic)
Flow Rate1.0 mL/min
Injection Volume10 µL
Column Temperature30 °C
UV Detection Wavelength~254 nm

Note: This is a starting point, and the method may require optimization for specific instrumentation and purity requirements.

Experimental Protocol: HPLC-UV Purity Analysis

  • System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Sample Preparation: Prepare a solution of the synthesized compound in the mobile phase at a known concentration (e.g., 0.1 mg/mL).

  • Injection and Analysis: Inject the sample solution and record the chromatogram.

  • Purity Calculation: Assess the purity by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Conclusion

This technical guide provides a detailed and actionable framework for the synthesis and comprehensive analysis of N-(pyridin-2-ylmethyl)acetamide. By following the outlined protocols and understanding the rationale behind the analytical techniques, researchers can ensure the production of a well-characterized compound, which is fundamental for the integrity and reproducibility of subsequent scientific investigations. The provided spectroscopic and chromatographic data, while partially based on a close structural analogue, offer a reliable reference for the successful identification and purity assessment of N-(pyridin-2-ylmethyl)acetamide.

References

  • El-Gamil, M. M., Zaky, R. R., & El-Reash, Y. G. A. (2024). Experimental and theoretical quantum chemical studies of 2-(2-acetamidophenyl)-2-oxo-N-(pyridin-2-ylmethyl)acetamide and its copper(II) complex: molecular docking simulation of the designed coordinated ligand with insulin-like growth factor-1 receptor (IGF-1R). Scientific Reports, 14(1), 13578. [Link]

  • SIELC Technologies (2018). Separation of Acetamide, N-acetyl-N-methyl- on Newcrom R1 HPLC column. [Link]

  • Chemistry LibreTexts (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

Sources

N-(pyridin-2-ylmethyl)acetamide (CAS 58481-18-8): A Comprehensive Technical Guide on Synthesis, Coordination Chemistry, and Medicinal Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary N-(pyridin-2-ylmethyl)acetamide (CAS: 58481-18-8) is a highly versatile bifunctional building block that bridges the gap between inorganic coordination chemistry and advanced drug discovery. Featuring a pyridine ring tethered to an acetamide moiety, this compound serves as a potent bidentate ligand for transition metals and a privileged pharmacophore in central nervous system (CNS) and endocrine therapeutics. As a Senior Application Scientist, I have structured this whitepaper to provide researchers and drug development professionals with a rigorous, causality-driven analysis of its physicochemical properties, rational synthesis, and field-proven applications.

Chemical Identity & Physicochemical Profiling

Understanding the baseline physicochemical properties of N-(pyridin-2-ylmethyl)acetamide is critical for predicting its behavior in both synthetic workflows and biological systems[1][2]. The molecule's balanced lipophilicity and polar surface area make it an ideal candidate for crossing biological membranes, while its hydrogen-bonding capacity dictates its efficacy as a ligand[1].

Table 1: Quantitative Physicochemical Data

PropertyValueCausality / Relevance
CAS Number 58481-18-8Unique chemical identifier for regulatory and procurement tracking[1].
Molecular Formula C₈H₁₀N₂ODefines the stoichiometric mass (150.18 g/mol ) for precise molar calculations[1].
SMILES CC(NCC1=NC=CC=C1)=OEncodes 2D structural topology for computational docking and QSAR modeling[1].
TPSA 41.99 ŲOptimal for high membrane permeability and blood-brain barrier (BBB) crossing[1].
LogP 0.7177Balanced lipophilicity, ideal for oral bioavailability and aqueous solubility[1].
H-Bond Donors/Acceptors 1 / 2Facilitates active site docking in enzymes and bidentate metal coordination[1].
Rational Synthesis & Validation Protocol

The synthesis of N-(pyridin-2-ylmethyl)acetamide relies on the nucleophilic acyl substitution of 2-(aminomethyl)pyridine. The following protocol is designed as a self-validating system , ensuring high yield and purity by controlling the thermodynamics and kinetics of the reaction.

Step-by-Step Methodology

Reagents: 2-(aminomethyl)pyridine (1.0 eq), Acetic anhydride (1.1 eq), Triethylamine (1.2 eq), Anhydrous Dichloromethane (DCM).

  • Initiation & Solvation: Dissolve 2-(aminomethyl)pyridine and triethylamine in anhydrous DCM under an inert atmosphere (N₂ or Ar). Cool the reaction vessel to 0°C using an ice bath.

    • Causality: DCM provides a non-polar, aprotic environment that solubilizes the reagents without participating in hydrogen bonding. Cooling to 0°C suppresses the kinetic energy of the system, preventing the formation of di-acylated side products and controlling the exothermic nature of the subsequent addition.

  • Acylation: Add acetic anhydride dropwise over 15 minutes. Allow the reaction to slowly warm to room temperature and stir for 2 hours.

    • Causality: Dropwise addition prevents localized heating (hot spots) that could degrade the starting material. The slow warming ensures complete conversion by providing the necessary activation energy for the nucleophilic attack of the primary amine on the carbonyl carbon.

  • Quenching & Phase Separation: Quench the reaction by adding saturated aqueous NaHCO₃. Stir vigorously for 15 minutes. Transfer to a separatory funnel and collect the organic layer. Extract the aqueous layer twice with Ethyl Acetate (EtOAc).

    • Causality: NaHCO₃ neutralizes the acetic acid byproduct. This is a critical step: failing to neutralize the acid would protonate the pyridine nitrogen (pKa ~5.2), causing the target product to partition into the aqueous phase and drastically reducing the yield.

  • Drying & Isolation: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Causality: Brine removes residual water from the organic phase via osmotic pressure, while Na₂SO₄ chemically binds trace moisture, preventing hydrolysis of the amide bond during concentration.

  • Analytical Validation (Quality Control):

    • Causality: A protocol is only as good as its validation. Confirm the structure via ¹H-NMR (CDCl₃): Look for the characteristic singlet of the acetyl methyl group at ~2.0 ppm and the broad singlet of the amide N-H at ~8.3 ppm. Validate the mass via LC-MS, expecting a dominant [M+H]⁺ peak at m/z 151.08.

Workflow A 2-(Aminomethyl)pyridine + Acetic Anhydride B N-Acylation Reaction (0°C to RT, DCM) A->B  Nucleophilic Addition C Aqueous Workup (NaHCO3 quench) B->C  Neutralize Acid D Solvent Extraction (EtOAc / Brine) C->D  Phase Separation E Purification (Chromatography) D->E  Isolation F Validation (NMR, LC-MS) E->F  Quality Control

Workflow for the rational synthesis and analytical validation of N-(pyridin-2-ylmethyl)acetamide.

Coordination Chemistry & Ligand Dynamics

In inorganic and materials chemistry, N-(pyridin-2-ylmethyl)acetamide serves as a highly effective bidentate ligand[3][4]. The molecular architecture provides two distinct coordination sites: the sp²-hybridized nitrogen of the pyridine ring and the carbonyl oxygen (or deprotonated nitrogen) of the acetamide group[4].

When introduced to divalent transition metals such as Cu(II), Ni(II), Co(II), or Zn(II), the compound forms robust chelate complexes[3]. The causality behind this strong binding is the thermodynamic chelate effect . The formation of a five- or six-membered chelate ring significantly lowers the free energy of the complex compared to monodentate alternatives, increasing entropy by displacing multiple solvent molecules from the metal center. These complexes often adopt square planar or octahedral geometries and have been investigated for their downstream biological activities, including enhanced antimicrobial efficacy against Staphylococcus aureus and E. coli[3][5].

Medicinal Chemistry & Enzymatic Modulation

The structural properties of N-(pyridin-2-ylmethyl)acetamide make it a highly sought-after pharmacophore in modern drug discovery.

17β-estradiol 17-dehydrogenase Inhibition

In the realm of endocrinology and oncology, this compound has been identified as a potent inhibitor of 17β-estradiol 17-dehydrogenase (EC 1.1.1.62) [6][7]. This bifunctional enzyme is a critical node in steroidogenesis, catalyzing the NAD(P)⁺-dependent oxidation/reduction of the C17 hydroxy/keto group of estrogens and androgens[7][8]. High-throughput screening data indicates that at a concentration of 0.01 mM, this compound achieves an 82% inhibition of the enzyme[6].

Mechanistic Causality: The pyridine ring likely engages in π-π stacking with aromatic residues in the enzyme's active site, while the acetamide group acts as a hydrogen bond donor/acceptor, mimicking the steroidal D-ring interactions. This targeted inhibition is highly relevant for developing non-steroidal therapeutics for hormone-responsive pathologies such as endometriosis and breast cancer.

Orexin Receptor Antagonists

Beyond peripheral enzymology, the compound's scaffold is heavily utilized in CNS drug design. Specifically, the N-(pyridin-2-ylmethyl)acetamide moiety is a core structural feature in patented sulfonylamino-acetic acid derivatives developed as orexin receptor antagonists [9][10].

Mechanistic Causality: The rationale behind selecting this specific building block lies in its physicochemical profile. A TPSA of 41.99 Ų and a LogP of ~0.72[1] place it perfectly within the Lipinski and Veber rules for optimal blood-brain barrier (BBB) penetration. By incorporating this moiety, medicinal chemists can enhance the binding affinity to orexin receptors while maintaining the necessary pharmacokinetic properties to modulate sleep-wake cycles effectively[9].

Applications cluster_0 Coordination Chemistry cluster_1 Medicinal Chemistry L N-(pyridin-2-ylmethyl)acetamide (CAS: 58481-18-8) M Transition Metals (Cu, Ni, Co, Zn) L->M  Ligand Binding E 17β-estradiol 17-dehydrogenase (EC 1.1.1.62) L->E  Active Site Interaction C Bidentate Chelation (Pyridine N, Amide O) M->C  Thermodynamic Stability I Enzyme Inhibition (82% at 0.01 mM) E->I  Steroidogenesis Modulation

Logical pathways of N-(pyridin-2-ylmethyl)acetamide in coordination and medicinal chemistry.

Conclusion

N-(pyridin-2-ylmethyl)acetamide (CAS 58481-18-8) transcends its role as a simple organic building block. Through its precise physicochemical balance and bidentate coordination capabilities, it acts as a linchpin in both the synthesis of advanced transition metal complexes and the development of targeted therapeutics. By understanding the causality behind its reactivity and binding dynamics, researchers can fully leverage this compound to drive innovations in materials science and pharmacology.

References
  • BRENDA Enzyme Database. "Information on EC 1.1.1.62 - 17beta-estradiol 17-dehydrogenase." BRENDA Comprehensive Enzyme Information System.[Link]

  • European Patent Office. "Patent 1554239: SULFONYLAMINO-ACETIC ACID DERIVATIVES AND THEIR USE AS OREXIN RECEPTOR ANTAGONISTS." EPO Publication Server.[Link]

  • Digital Repository, University of Baghdad. "Synthesis, Spectroscopic and Biological Studies of some metal ions complexes with 2-hydroxy-N-pyridin-2-yl methyl-acetamide." UoBaghdad Digital Repository.[Link]

  • ResearchGate. "Copper(I) and copper(II) complexes with pyrazine-containing pyridylalkylamide ligands." ResearchGate Publications.[Link]

Sources

N-(pyridin-2-ylmethyl)acetamide: Synthesis, Characterization, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

N-(pyridin-2-ylmethyl)acetamide is a highly versatile bidentate ligand and a critical intermediate in both coordination chemistry and pharmaceutical synthesis[1]. Featuring a pyridine ring tethered to an acetamide moiety via a flexible methylene bridge[2], this compound is uniquely positioned to form stable chelate complexes with transition metals[3]. In medicinal chemistry, its structural motif is heavily utilized to interact with complex biological targets via hydrogen bonding and π-π stacking, making it a privileged scaffold in drug discovery[4].

Physicochemical Properties

A fundamental understanding of the compound's physical and structural parameters is necessary for downstream synthetic planning and analytical validation.

PropertyValue
IUPAC Name N-(pyridin-2-ylmethyl)acetamide
CAS Number 58481-18-8
Molecular Formula C8H10N2O
Molecular Weight 150.18 g/mol
SMILES String O=C(C)NCC1=NC=CC=C1
Appearance Solid / Crystalline powder

Synthesis Methodology and Mechanistic Insights

The synthesis of N-(pyridin-2-ylmethyl)acetamide is classically achieved via the selective N-acetylation of 2-(aminomethyl)pyridine (also known as 2-picolylamine). The following protocol is designed as a self-validating system, ensuring high yield and purity through mechanistic control.

Step-by-Step Protocol
  • Reagent Preparation & Cooling : Dissolve 1.0 equivalent of 2-(aminomethyl)pyridine in anhydrous dichloromethane (DCM). Cool the reaction flask to 0 °C using an ice bath.

    • Causality: DCM provides an aprotic environment that readily solubilizes both the polar amine and the acylating agent. Cooling to 0 °C is critical to control the exothermic nature of the nucleophilic acyl substitution, preventing the formation of unwanted diacylated byproducts.

  • Base Addition : Add 1.2 equivalents of triethylamine (TEA) to the chilled solution.

    • Causality: TEA serves as a non-nucleophilic acid scavenger. As the reaction proceeds, acetic acid (or HCl, if using acetyl chloride) is generated as a byproduct. Without TEA, this byproduct would protonate the unreacted 2-(aminomethyl)pyridine, rendering it non-nucleophilic and stalling the reaction prematurely.

  • Acylation : Introduce 1.1 equivalents of acetic anhydride dropwise. Stir the mixture and allow it to gradually warm to room temperature over 4 hours.

    • Self-Validating System: The reaction progress is monitored via Thin Layer Chromatography (TLC) using a 5% MeOH in DCM solvent system. The protocol validates itself: the complete disappearance of the primary amine spot (which stains positive/purple with a ninhydrin dip) and the emergence of a new, UV-active product spot confirms successful and complete conversion.

  • Workup & Isolation : Quench the reaction with saturated aqueous NaHCO₃. Extract the mixture with DCM, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Causality: The mildly basic NaHCO₃ wash neutralizes any residual acetic acid and partitions TEA-hydrochloride salts into the aqueous layer, leaving the highly pure target amide in the organic phase.

SynthesisWorkflow Start 2-(Aminomethyl)pyridine + DCM (Solvent) Cooling Cool to 0 °C (Ice Bath) Start->Cooling Reagent Dropwise Addition: Acetic Anhydride + TEA Cooling->Reagent Prevent exotherm Reaction Nucleophilic Acyl Substitution (Stir at RT for 4h) Reagent->Reaction Validation TLC Monitoring (UV & Ninhydrin Stain) Reaction->Validation Check completion Validation->Reaction If incomplete Workup Aqueous Workup (NaHCO3 & Brine Wash) Validation->Workup If amine consumed Product N-(pyridin-2-ylmethyl)acetamide (Yield > 85%) Workup->Product Purify & Isolate

Workflow for the controlled synthesis of N-(pyridin-2-ylmethyl)acetamide.

Analytical Characterization

To ensure high scientific integrity, the synthesized compound must be characterized using orthogonal analytical techniques. The spectral data below aligns with standard characterizations of structurally similar pyridine-amide ligands[3][5].

TechniqueKey Signals / WavenumbersStructural Assignment & Causality
¹H NMR δ 8.52 (d, 1H)Pyridine Py-H6 : Downfield shifted due to the strong deshielding effect of the adjacent electronegative pyridine nitrogen.
¹H NMR δ 7.65 (td, 1H)Pyridine Py-H4 : Characteristic triplet-of-doublets splitting of the para-like proton on the pyridine ring.
¹H NMR δ 6.70 (br s, 1H)Amide N-H : Broadened due to the quadrupolar relaxation of the nitrogen-14 nucleus and intermolecular hydrogen bonding.
¹H NMR δ 4.50 (d, 2H)Methylene (-CH₂-) : Appears as a doublet due to scalar coupling with the adjacent amide N-H proton.
¹H NMR δ 2.05 (s, 3H)Acetyl (-CH₃) : Sharp singlet corresponding to the newly introduced acetyl methyl group.
FT-IR ~3290 cm⁻¹Amide A : Characteristic N-H stretching vibration.
FT-IR ~1655 cm⁻¹Amide I : Strong C=O stretching vibration, confirming the presence of the carbonyl group.
FT-IR ~1540 cm⁻¹Amide II : Combined N-H bending and C-N stretching.

Applications in Drug Development and Catalysis

Coordination Chemistry and Catalysis

N-(pyridin-2-ylmethyl)acetamide acts as an exceptionally versatile N,O- or N,N-bidentate ligand. The flexible methylene bridge allows the molecule to adopt optimal bite angles for chelating transition metals. Mononuclear zinc(II) complexes utilizing N-(pyridin-2-ylmethyl)acetamide derivatives have been extensively synthesized and studied to understand intramolecular amide methanolysis reactivity, providing critical insights into the mechanisms of metalloenzymes[5].

Pharmaceutical Target: Orexin Receptor Antagonism

The N-pyridin-2-ylmethyl structural motif is a core pharmacophore in the design of sulfonylamino-acetic acid derivatives. These highly specific compounds function as orexin receptor antagonists, which are actively developed and patented for the therapeutic treatment of sleep disorders, including insomnia[4].

Pharmaceutical Target: Enzyme Inhibition (17β-HSD1)

Derivatives of this compound have been identified as potent inhibitors of 17β-estradiol 17-dehydrogenase (EC 1.1.1.62)[6]. This enzyme is responsible for reducing the weak estrogen, estrone, into the highly potent 17β-estradiol. Because 17β-estradiol drives cellular proliferation in hormone-dependent tissues, inhibiting this enzyme with N-(pyridin-2-ylmethyl)acetamide derivatives is a major therapeutic strategy for treating breast cancer and endometriosis[6].

BioPathway Estrone Estrone (E1) (Weak Estrogen) Enzyme 17β-HSD Type 1 (EC 1.1.1.62) Estrone->Enzyme Substrate Estradiol 17β-Estradiol (E2) (Potent Estrogen) Enzyme->Estradiol Reduction (NADPH) Tumor Tumor Proliferation (Breast Cancer) Estradiol->Tumor Receptor Activation Inhibitor N-(pyridin-2-ylmethyl)acetamide Derivatives Inhibitor->Enzyme Competitive Inhibition

Mechanism of 17β-HSD1 inhibition by N-(pyridin-2-ylmethyl)acetamide derivatives.

References

  • Title: SULFONYLAMINO-ACETIC ACID DERIVATIVES AND THEIR USE AS OREXIN RECEPTOR ANTAGONISTS - Patent 1554239 Source: epo.org URL: [Link]

  • Title: Information on EC 1.1.1.62 - 17beta-estradiol 17-dehydrogenase Source: brenda-enzymes.org URL: [Link]

  • Title: Synthesis, Spectroscopic and Biological Studies of some metal ions complexes with 2-hydroxy-N-pyridin-2-yl methyl-acetamide Source: uobaghdad.edu.iq URL: [Link]

  • Title: Influence of the Chelate Ligand Structure on the Amide Methanolysis Reactivity of Mononuclear Zinc Complexes Source: researchgate.net URL: [Link]

Sources

The Pharmacological Versatility of the N-(pyridin-2-ylmethyl)acetamide Scaffold: From Metallo-Pharmacology to Epigenetic Modulation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary drug discovery, the identification of privileged scaffolds—molecular frameworks capable of binding to diverse biological targets—is paramount. N-(pyridin-2-ylmethyl)acetamide (N-PMA) and its derivatives represent a highly versatile class of pharmacophores. Structurally, the combination of a pyridine ring and an acetamide linker provides a dense array of hydrogen-bond donors/acceptors and optimal geometry for transition metal chelation.

This technical whitepaper explores the multifaceted biological activities of the N-PMA scaffold, detailing its role in transition metal complexation for antimicrobial applications, its function as a competitive inhibitor in epigenetic regulation (p300/CBP Histone Acetyltransferases), its modulation of endocrine pathways (17β-HSD1), and its potential in antimalarial therapeutics.

Metallo-Pharmacology: Antimicrobial Metal Complexes

The structural topology of N-PMA derivatives, such as 2-hydroxy-N-pyridin-2-ylmethyl-acetamide, makes them excellent bidentate or tridentate ligands. The nitrogen atom of the pyridine ring and the oxygen/nitrogen of the acetamide group readily coordinate with divalent and trivalent transition metals (e.g., Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺, Cd²⁺, Cr³⁺)[1].

Mechanism of Antimicrobial Action

The biological activity of these metal complexes is significantly higher than that of the free ligand. This phenomenon is explained by Tweedy’s Chelation Theory and Overton’s Concept of Cell Permeability . Chelation reduces the polarity of the metal ion by sharing its positive charge with the donor groups of the N-PMA ligand. This increases the lipophilicity of the central metal atom, facilitating its penetration through the lipid layer of bacterial cell membranes. Once inside, the complexes disrupt microbial metallo-homeostasis, denature essential proteins, and induce oxidative stress, showing marked efficacy against pathogens like Staphylococcus aureus and Escherichia coli [1].

Experimental Protocol: Synthesis and MIC Determination of N-PMA Metal Complexes

To ensure reproducibility and self-validation, the following protocol integrates orthogonal verification steps.

Phase 1: Ligand and Complex Synthesis

  • Ligand Preparation: React 2-(aminomethyl)pyridine with chloroacetic acid (1:1 molar ratio) in absolute ethanol under reflux for 4 hours. Causality: The primary amine acts as a nucleophile, displacing the chloride to form 2-hydroxy-N-pyridin-2-ylmethyl-acetamide.

  • Metal Complexation: Dissolve the synthesized ligand in hot ethanol. Add a stoichiometric amount (typically 2:1 ligand-to-metal ratio to favor octahedral geometry) of the desired metal salt (e.g., CuCl₂·2H₂O). Adjust pH to ~7.5 using dilute NaOH to deprotonate the ligand, facilitating coordination.

  • Validation: Isolate the precipitate, wash, and dry. Confirm the structure using FTIR (shift in C=O and C=N stretching frequencies indicates coordination) and Atomic Absorption Spectroscopy (AAS) to verify metal content.

Phase 2: Minimum Inhibitory Concentration (MIC) Assay

  • Inoculum Preparation: Standardize S. aureus (ATCC 25923) suspension to 0.5 McFarland standard (1.5 × 10⁸ CFU/mL) in Mueller-Hinton Broth (MHB).

  • Compound Dilution: Dissolve the metal complex in DMSO (maximum final assay concentration <1% to prevent solvent toxicity). Perform serial two-fold dilutions in a 96-well plate. Causality: DMSO is required due to the high lipophilicity of the chelated complexes.

  • Incubation & Readout: Add the bacterial suspension to each well. Incubate at 37°C for 18 hours. Add 30 µL of 0.015% resazurin solution and incubate for 2 hours.

  • Validation: The transition from blue (resazurin) to pink (resorufin) indicates bacterial viability. The MIC is the lowest concentration remaining blue. Always include a free-ligand control and a standard antibiotic (e.g., Ciprofloxacin) to validate assay sensitivity.

Epigenetic Modulation: p300/CBP Histone Acetyltransferase Inhibition

Beyond metal chelation, the N-PMA moiety serves as a critical anchoring group in complex organic inhibitors. Specifically, spirocyclic derivatives containing the N-(pyridin-2-ylmethyl)acetamide group have been identified as potent inhibitors of the paralog Histone Acetyltransferases (HATs) p300 and CBP [3].

Mechanism of Action

p300/CBP catalyze the transfer of an acetyl group from acetyl-CoA to the ε-amino group of lysine residues on histones, leading to chromatin relaxation and transcriptional activation of oncogenes. N-PMA-based spirocyclic inhibitors competitively bind to the HAT catalytic domain. The pyridine ring engages in critical hydrogen bonding and π-π stacking interactions within the acetyl-CoA binding pocket, effectively blocking substrate entry and halting aberrant gene transcription associated with prostate, liver, and breast cancers [3].

HAT_Inhibition A Acetyl-CoA B p300/CBP (HAT) A->B Acetyl Donor D Acetylated Histone B->D Acetylation C Histone Lysine C->B Substrate E Gene Transcription (Oncogenesis) D->E Chromatin Relaxation I N-PMA Derivative (Inhibitor) I->B Competitive Inhibition

Mechanism of p300/CBP HAT inhibition by N-PMA derivatives blocking chromatin relaxation.

Experimental Protocol: In Vitro p300 HAT Fluorometric Assay
  • Reagent Preparation: Prepare assay buffer (50 mM HEPES pH 8.0, 0.1 mM EDTA, 0.01% Triton X-100). Causality: Triton X-100 prevents non-specific aggregation of the lipophilic N-PMA inhibitors.

  • Enzyme-Inhibitor Pre-incubation: Incubate recombinant p300 HAT domain (10 nM) with varying concentrations of the N-PMA derivative for 30 minutes at room temperature. Causality: Pre-incubation allows the system to reach steady-state binding equilibrium before the reaction begins.

  • Reaction Initiation: Add Acetyl-CoA (at its Km​ value of ~5 µM) and a synthetic histone H3 peptide substrate. Causality: Keeping Acetyl-CoA at Km​ ensures the assay is highly sensitive to competitive inhibitors.

  • Detection: After 30 minutes, quench the reaction with isopropanol and add ThioGlo-1 (a thiol-reactive fluorophore). ThioGlo-1 reacts with the Coenzyme A (CoA-SH) byproduct generated during acetylation. Measure fluorescence (Ex 380 nm / Em 510 nm) to calculate the IC₅₀.

Endocrine Regulation: 17β-HSD1 Inhibition

The N-PMA scaffold is also utilized in the design of steroidal and non-steroidal inhibitors targeting 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1) (EC 1.1.1.62) [2].

Mechanism of Action

17β-HSD1 is a critical enzyme in steroidogenesis, responsible for the NADPH-dependent reduction of the weak estrogen, estrone (E1), into the highly potent 17β-estradiol (E2). Overexpression of E2 drives the proliferation of estrogen-dependent pathologies, such as breast cancer and endometriosis. Derivatives like 2-[2-ethyl-3-hydroxy-17-oxoestra-1(10),2,4-trien-16-yl]-N-(pyridin-3/2-ylmethyl)acetamide act as potent, active-site-directed inhibitors. The N-PMA tail extends into the cofactor-binding cleft, stabilizing the inhibitor complex and preventing E1 reduction [2].

HSD1_Inhibition E1 Estrone (E1) (Weak Estrogen) Enz 17β-HSD1 Enzyme E1->Enz Binds Active Site E2 Estradiol (E2) (Potent Estrogen) Enz->E2 Reduction (NADPH) ER Estrogen Receptor E2->ER High Affinity Binding Prolif Tumor Proliferation ER->Prolif Transcription Activation Inh N-PMA Derivative Inh->Enz Active Site Blockade

Steroidogenesis modulation: N-PMA derivatives block 17β-HSD1, preventing estradiol synthesis.

Antimalarial Potential: MTIP-MyoA Disruption

Emerging structural biology studies have identified N-PMA derivatives as probes for antimalarial drug discovery. The invasion of host cells by Plasmodium parasites relies on a macromolecular motor complex called the glideosome. A critical interaction within this complex occurs between the Myosin Tail Interacting Protein (MTIP) and Myosin A (MyoA).

Crystallographic studies have demonstrated that N-PMA derivatives (e.g., 2-(5-benzo[1,3]dioxol-5-yl-isoxazol-3-yl)-N-pyridin-2-ylmethyl-acetamide) can bind to the MTIP domains. By occupying these allosteric or interfacial pockets, the N-PMA scaffold disrupts the flexibility and compact conformation of MTIP required for functional MyoA engagement, thereby paralyzing the parasite and preventing host cell invasion [4].

Summary of Pharmacological Targets

The following table synthesizes the quantitative and qualitative data regarding the biological applications of the N-PMA scaffold across different therapeutic areas.

Target / ApplicationMechanism of ActionN-PMA Derivative / Complex TypePrimary Disease Relevance
Bacterial Pathogens (S. aureus, E. coli)Disruption of metal homeostasis & membrane permeation via chelation.Transition Metal Complexes (e.g., Cu²⁺, Ni²⁺, Co²⁺)Bacterial Infections [1]
p300/CBP HAT Competitive inhibition at the Acetyl-CoA binding pocket.Spirocyclic N-PMA small moleculesProstate, Liver, Breast Cancers [3]
17β-HSD1 (EC 1.1.1.62) Active site blockade preventing Estrone to Estradiol conversion.Steroidal N-PMA derivativesBreast Cancer, Endometriosis[2]
Plasmodium MTIP Disruption of the glideosome motor complex (MTIP-MyoA interaction).Isoxazol-N-PMA derivativesMalaria [4]

References

  • Synthesis, Spectroscopic and Biological Studies of some metal ions complexes with 2-hydroxy-N-pyridin-2-yl methyl-acetamide Source: Digital Repository, University of Baghdad URL
  • Information on EC 1.1.1.
  • WO2016044770A1 - Spirocyclic hat inhibitors and methods for their use Source: Google Patents URL
  • Source: PubMed Central (NIH)

An In-depth Technical Guide to N-(pyridin-2-ylmethyl)acetamide Hydrochloride Salt

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of N-(pyridin-2-ylmethyl)acetamide hydrochloride salt, a pyridinium salt with potential applications in organic synthesis and pharmaceutical development. As a Senior Application Scientist, this document is structured to deliver not just data, but also the scientific reasoning behind the properties and protocols discussed, ensuring a thorough understanding for researchers and developers.

Core Compound Identity and Properties

N-(pyridin-2-ylmethyl)acetamide hydrochloride is the salt form of N-(pyridin-2-ylmethyl)acetamide. The formation of the hydrochloride salt is a common strategy in medicinal chemistry to improve the solubility and stability of parent compounds.[1] The pyridinium salt structure imparts useful acidic and catalytic properties.[2]

Physicochemical Properties

Quantitative data for N-(pyridin-2-ylmethyl)acetamide hydrochloride salt is not extensively published in peer-reviewed literature; however, information from chemical suppliers provides a foundational profile.

PropertyValueSource
CAS Number 1170528-07-0[3]
Molecular Formula C8H11ClN2O
Molecular Weight 186.64 g/mol
Physical Form Solid
Purity Typically ≥95%
Storage Inert atmosphere, room temperature

The free base, N-(pyridin-2-ylmethyl)acetamide (CAS No. 58481-18-8), has a molecular weight of 150.18 g/mol .[4] The properties of pyridinium hydrochlorides, such as pyridine hydrochloride, are well-documented and can be used to infer the behavior of the target compound. Pyridine hydrochloride is a white to off-white crystalline powder with a melting point of 145-147 °C and is soluble in water.[5][6] It is expected that N-(pyridin-2-ylmethyl)acetamide hydrochloride will exhibit similar characteristics, particularly enhanced aqueous solubility compared to its free base.

Safety and Handling

N-(pyridin-2-ylmethyl)acetamide hydrochloride is classified as a warning-level hazardous substance with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat, should be worn when handling this compound.[2] Work should be conducted in a well-ventilated fume hood.[7]

Synthesis and Purification

The synthesis of N-(pyridin-2-ylmethyl)acetamide hydrochloride is a two-step process involving the N-acetylation of the corresponding amine followed by salt formation.

Synthesis of N-(pyridin-2-ylmethyl)acetamide (Free Base)

The most direct route to the free base is the N-acetylation of 2-(aminomethyl)pyridine.[8] This reaction is a nucleophilic acyl substitution where the amino group of 2-(aminomethyl)pyridine attacks the electrophilic carbonyl carbon of an acetylating agent like acetic anhydride.[1]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-(aminomethyl)pyridine in a suitable solvent. While not explicitly detailed for this specific compound, a common approach for similar acetylations is to use the acetylating agent itself as the solvent if it is a liquid, such as acetic anhydride.[1][7]

  • Addition of Acetylating Agent: Slowly add acetic anhydride to the solution of 2-(aminomethyl)pyridine. The reaction is typically exothermic, and the temperature should be controlled, for example, by maintaining it below 60°C.[1]

  • Reaction Monitoring: Stir the mixture for a designated period, typically 1-2 hours.[1][7] The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, quench the excess acetic anhydride by pouring the reaction mixture into ice water.[1]

  • Isolation: Extract the product from the aqueous mixture using an appropriate organic solvent, such as ethyl acetate. Combine the organic layers and wash with water and brine.[1]

  • Purification: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product. Further purification can be achieved by recrystallization or column chromatography.[1] For similar compounds, crystallization can be induced by the addition of a less polar solvent like diethyl ether.[7]

G cluster_synthesis Synthesis Workflow A 1. Dissolve 2-(aminomethyl)pyridine B 2. Add Acetic Anhydride A->B Exothermic C 3. Stir and Monitor (TLC) B->C D 4. Quench with Ice Water C->D Reaction Complete E 5. Extract with Ethyl Acetate D->E F 6. Purify (Recrystallization/Chromatography) E->F G N-(pyridin-2-ylmethyl)acetamide F->G Pure Product

Caption: Synthesis workflow for N-(pyridin-2-ylmethyl)acetamide.

Formation of the Hydrochloride Salt

The hydrochloride salt can be prepared by reacting the purified free base with hydrochloric acid.

Experimental Protocol:

  • Dissolve the purified N-(pyridin-2-ylmethyl)acetamide in a suitable solvent, such as diethyl ether.

  • Bubble hydrogen chloride gas through the solution, or add a solution of HCl in a compatible solvent.[9]

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Analytical Characterization

A combination of spectroscopic methods is essential to confirm the identity and purity of the synthesized N-(pyridin-2-ylmethyl)acetamide hydrochloride.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyridyl protons, the methylene protons adjacent to the amide nitrogen, and the methyl protons of the acetyl group. For a related compound, N-(pyridin-2-yl)acetamide, the acetyl protons appear as a singlet around 2.09 ppm.[10]

    • ¹³C NMR: The carbon NMR spectrum will show distinct peaks for the carbonyl carbon of the amide, the carbons of the pyridine ring, the methylene carbon, and the methyl carbon. For a similar compound, 2-chloro-N-pyridin-2-yl-acetamide, the carbonyl carbon appears at 164.9 ppm.[11]

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H and C=O functional groups of the amide, as well as vibrations from the pyridine ring. For a related compound, N-(4-methylpyridin-2-yl)acetamide, characteristic bands are observed for N-H, C-H, C=O, and C=C/C=N vibrations.[12]

  • Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. For the free base, the molecular ion peak (M+) would be expected at an m/z of 150.18.[4] The fragmentation pattern would likely show the loss of a methyl radical or a neutral ketene molecule.[12] For the hydrochloride salt, under appropriate ionization conditions, the spectrum would show the peak for the protonated free base at m/z 151.19.

G cluster_analysis Analytical Workflow Sample Synthesized Compound NMR NMR (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Data Structural Confirmation & Purity Assessment NMR->Data IR->Data MS->Data

Caption: Analytical workflow for compound characterization.

Potential Applications

While specific applications for N-(pyridin-2-ylmethyl)acetamide hydrochloride are not widely reported, its structural motifs suggest potential utility in several areas of research and development.

  • Medicinal Chemistry: The pyridine ring and acetamide group are common features in biologically active molecules.[7] Pyridinium salts are being investigated for their potential in various therapeutic areas.[6] The compound could serve as a key intermediate in the synthesis of more complex pharmaceutical agents.[2][10]

  • Materials Science: Pyridinium salt ionic liquids are explored as electrolytes in batteries and solar cells due to their stability and conductivity.[13]

  • Coordination Chemistry: The nitrogen atoms in the pyridine ring and the amide group can act as ligands, forming complexes with metal ions.[8] Such complexes can have applications in catalysis and materials science.[14]

Conclusion

N-(pyridin-2-ylmethyl)acetamide hydrochloride is a compound with potential for further investigation in various scientific fields. This guide provides a comprehensive overview of its known properties, a plausible synthesis route, and methods for its characterization. The insights provided are intended to support researchers in their exploration of this and related molecules.

References

  • Taylor & Francis. (2026, February 25). New and Practical Synthesis of N-(Pyrimidin-5-ylmethyl)pyridin-2-amine, the Key Intermediate to Triflumezopyrim. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyridinium chloride. Retrieved from [Link]

  • National Institutes of Health. (2024, June 13). Experimental and theoretical quantum chemical studies of 2-(2-acetamidophenyl)-2-oxo-N-(pyridin-2-ylmethyl)acetamide and its copper(II) complex: molecular docking simulation of the designed coordinated ligand with insulin-like growth factor-1 receptor (IGF-1R). Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Visible-light-induced C–H alkylation of pyridine derivatives via 1,2-hydrogen atom transfer. Retrieved from [Link]

  • PubChem. (n.d.). 2-(4-Methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide. Retrieved from [Link]

  • Chemspace. (n.d.). 2-(4-methylphenoxy)-N-[(pyridin-2-yl)methyl]acetamide. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). N-(PYRIDIN-2-YL)ACETAMIDE | CAS 5231-96-9. Retrieved from [Link]

  • Taylor & Francis Online. (2014, April 28). Synthesis, Crystal Structure, and Characterization of 2-Phenyl-N-(pyrazin-2-yl)Acetamide. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR spectrum of the 2-phenyl-N-(pyrazin-2-yl)acetamide (1). Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines. Retrieved from [Link]

  • Chemsrc. (2025, August 25). N-(2-Pyridinyl)acetamide | CAS#:5231-96-9. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Morpholin-4-yl-2-oxo-N-pyridin-2-yl-acetamide - Optional[1H NMR] - Spectrum. Retrieved from [Link]

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The Chemical Architecture of N-(pyridin-2-ylmethyl)acetamide: Synthesis, Coordination Dynamics, and Pharmacological Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(pyridin-2-ylmethyl)acetamide is a highly versatile bidentate building block characterized by a pyridine ring linked via a methylene bridge to an acetamide moiety. Historically, the exploration of 2-picolylamine (2-(aminomethyl)pyridine) derivatives gained momentum as inorganic chemists sought flexible, multidentate ligands capable of stabilizing transition metals in various oxidation states. Concurrently, medicinal chemists recognized the 2-pyridylmethylamine scaffold as a privileged pharmacophore, capable of acting as a hydrogen bond acceptor and donor, thereby facilitating complex target protein interactions. This whitepaper provides an in-depth technical analysis of its chemical properties, validated synthesis protocols, and cross-disciplinary applications.

Chemical Identity & Physicochemical Properties

The structural rationale behind N-(pyridin-2-ylmethyl)acetamide lies in the proximity of the pyridine nitrogen to the amide group. The methylene spacer provides critical rotational flexibility compared to a direct aryl-amide attachment, allowing the molecule to adapt its conformation for optimal target binding or metal chelation[1].

PropertyValue / Description
Chemical Name N-(pyridin-2-ylmethyl)acetamide
CAS Registry Number 58481-18-8
Molecular Formula C₈H₁₀N₂O
Molecular Weight 150.18 g/mol
SMILES CC(NCC1=NC=CC=C1)=O
Topological Polar Surface Area (TPSA) 41.99 Ų
Primary Hydrogen Bonding Drives 1D chain assembly via N—H···O interactions[2]

Synthesis Methodology: A Self-Validating Protocol

Causality and Experimental Choices

The synthesis of N-(pyridin-2-ylmethyl)acetamide is achieved via the N-acetylation of 2-(aminomethyl)pyridine. While acetyl chloride is highly reactive, its reaction with primary amines generates hydrochloric acid (HCl). The pyridine nitrogen is basic (pKa ~5.2), and unneutralized HCl will rapidly protonate it, precipitating the hydrochloride salt of the starting material. This halts the reaction and complicates purification. Therefore, a stoichiometric excess of a non-nucleophilic organic base, such as triethylamine (TEA), is mandatory to scavenge the HCl and maintain the nucleophilicity of the primary amine.

Step-by-Step Protocol (Acetyl Chloride Route)
  • Preparation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 10.0 mmol of 2-(aminomethyl)pyridine in 20 mL of anhydrous dichloromethane (DCM).

  • Base Addition: Add 12.0 mmol (1.2 eq) of triethylamine (TEA) to the solution. Causality: The 0.2 eq excess ensures complete neutralization of the evolving HCl without competing as a nucleophile.

  • Cooling: Submerge the flask in an ice-water bath to bring the internal temperature to 0 °C. Causality: The acetylation is highly exothermic; controlling the temperature prevents side reactions such as diacetylation or solvent boil-off.

  • Acetylation: Dissolve 10.5 mmol (1.05 eq) of acetyl chloride in 5 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15 minutes via a dropping funnel.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C), stirring for 2-4 hours. Monitor completion via TLC (Thin Layer Chromatography) using a 9:1 EtOAc:MeOH solvent system.

  • Workup: Quench the reaction with 15 mL of saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize any unreacted acid. Transfer to a separatory funnel, and extract the aqueous layer with DCM (3 x 15 mL).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a mixture of dichloromethane and hexane (1:2) to afford pure N-(pyridin-2-ylmethyl)acetamide.

G A 2-Picolylamine (2-(aminomethyl)pyridine) C N-(pyridin-2-ylmethyl)acetamide (CAS: 58481-18-8) A->C Acetylation (TEA, DCM) B Acetyl Chloride (or Acetic Anhydride) B->C E Bidentate Coordination Complexes C->E Chelation (N-pyridine, O-amide) D Transition Metals (Cu, Ni, Co, Ru) D->E

Caption: Synthesis workflow of N-(pyridin-2-ylmethyl)acetamide and its downstream coordination logic.

Coordination Chemistry and Structural Dynamics

In metallo-organic chemistry, N-(pyridin-2-ylmethyl)acetamide acts as a highly versatile ligand. The molecule possesses two primary coordination sites: the pyridine nitrogen and the amide group.

Mechanistic Insight: The neutral ligand typically coordinates in a bidentate fashion through the pyridine nitrogen and the amide oxygen, forming a stable chelate ring. However, in the presence of a strong base, the amide proton (pKa ~15) can be removed. The resulting anionic amidate coordinates via the amide nitrogen, which is a stronger σ -donor than the oxygen. This tautomeric shift fundamentally alters the ligand field strength and the redox properties of the coordinated metal (e.g., Cu(II), Ni(II), Co(II)), a property heavily exploited in designing coordination polymers and transition metal complexes for catalysis and biological sensing[3].

Pharmacological Applications and Drug Development

Beyond inorganic chemistry, this compound is a critical intermediate and scaffold in pharmaceutical synthesis.

  • Orexin Receptor Antagonists: Derivatives of N-(pyridin-2-ylmethyl)acetamide, specifically sulfonylamino-acetic acid derivatives, have been patented as potent orexin receptor antagonists[4]. The orexin system regulates wakefulness; by competitively antagonizing OX1R and OX2R receptors, these compounds suppress the wakefulness signaling cascade, offering a targeted treatment for insomnia without the addictive profiles of traditional benzodiazepines.

  • Enzyme Inhibition: The scaffold has been evaluated against steroidogenic enzymes. According to the BRENDA enzyme database, related pyridin-ylmethyl-acetamide derivatives demonstrate inhibitory activity against 17beta-estradiol 17-dehydrogenase, an enzyme implicated in hormone-dependent cancers[5].

  • STAT3 Targeting: Triaromatic compounds incorporating this specific structural motif have been developed to target the bifunctional phosphorylation site of STAT3, a transcription factor often overexpressed in various malignancies[6].

G A N-(pyridin-2-ylmethyl)acetamide Derivatives B Orexin Receptors (OX1R / OX2R) A->B Competitive Antagonism C Inhibition of Orexin Binding B->C D Suppression of Wakefulness Signaling C->D Downregulates GPCR cascade E Promotion of Sleep (Insomnia Treatment) D->E

Caption: Pharmacological pathway of orexin receptor antagonists derived from the title compound.

Quantitative Data Summaries

Table 1: Pharmacological and Chemical Applications of N-(pyridin-2-ylmethyl)acetamide Derivatives

Application AreaTarget / MetalRole of the Acetamide MotifReference
Sleep Medicine Orexin Receptors (OX1R/OX2R)Core linker facilitating H-bonding in the receptor pocket.[4]
Oncology 17beta-estradiol 17-dehydrogenaseStructural analog blocking the steroidogenic active site.[5]
Targeted Therapy STAT3 Phosphorylation SiteScaffold for triaromatic spatial arrangement.[6]
Coordination Chemistry Cu(II), Ni(II), Co(II)Bidentate ligand (N, O or N, N-amidate) stabilizing metal centers.[3]
Structural Biology Crystal EngineeringDrives 1D chain assembly via N—H···O hydrogen bonding.[2]

References

  • ChemScene. "58481-18-8 | N-(Pyridin-2-ylmethyl)acetamide". ChemScene.
  • European Patent Office.
  • BRENDA Enzyme Database. "Information on EC 1.1.1.62 - 17beta-estradiol 17-dehydrogenase". BRENDA.
  • Molaid. "2-adamantan-1-yl-N-pyridin-2-ylmethyl-acetamide | 405077-77-2". Molaid.
  • ResearchGate. "Copper(I) and copper(II) complexes with pyrazine-containing pyridylalkylamide ligands".
  • ResearchGate. "2-Phenyl-N-(2-pyridylmethyl)acetamide". Acta Crystallographica Section E.

Sources

A Technical Guide to N-(pyridin-2-ylmethyl)acetamide in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyridine ring is one of the most prevalent azaheterocycles in medicinal chemistry, integral to the structure of numerous FDA-approved drugs.[1] Its unique electronic properties, ability to act as a hydrogen bond acceptor, and capacity to improve the physicochemical properties of molecules make it a privileged scaffold in drug design.[1][2] This guide focuses on a specific, yet versatile, pyridine derivative: N-(pyridin-2-ylmethyl)acetamide. We will explore its fundamental properties, synthesis, and strategic application as a core fragment and building block in the development of novel therapeutics. This document serves as a technical resource for researchers and drug development professionals, providing both foundational knowledge and actionable experimental insights into leveraging this scaffold for targeted drug discovery.

The Enduring Significance of the Pyridine Scaffold

The pyridine nucleus is a cornerstone of modern pharmacology. From proton pump inhibitors like esomeprazole to kinase inhibitors such as imatinib, the pyridine motif is a recurring feature in drugs targeting a vast array of biological pathways.[1] Its utility stems from its structural versatility and chemical reactivity, which allow for extensive modification to fine-tune potency, selectivity, and pharmacokinetic profiles.[3] Pyridine derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties, making them a fertile ground for discovering new therapeutic agents.[3][4][5] The nitrogen heteroatom, in particular, influences the molecule's aromaticity, stability, and ability to engage in crucial interactions with biological targets, often serving as a key pharmacophoric element.[2][3]

Profiling N-(pyridin-2-ylmethyl)acetamide: A Core Fragment

N-(pyridin-2-ylmethyl)acetamide (CAS No: 58481-18-8) is a simple yet potent fragment that combines the desirable features of the pyridine ring with a flexible acetamide linker. This structure is an excellent starting point for fragment-based drug discovery (FBDD) and a valuable intermediate for more complex molecular architectures.

Physicochemical and Computed Properties

Understanding the fundamental properties of a molecule is critical for its application in drug discovery. The following table summarizes key data for N-(pyridin-2-ylmethyl)acetamide.

PropertyValueSource(s)
IUPAC Name N-(pyridin-2-ylmethyl)acetamideChemScene[6]
CAS Number 58481-18-8ChemScene[6]
Molecular Formula C₈H₁₀N₂OChemScene[6]
Molecular Weight 150.18 g/mol ChemScene[6]
Topological Polar Surface Area (TPSA) 41.99 ŲChemScene[6]
Computed LogP 0.7177ChemScene[6]
Hydrogen Bond Donors 1ChemScene[6]
Hydrogen Bond Acceptors 2ChemScene[6]
Rotatable Bonds 2ChemScene[6]
Physical Form SolidSigma-Aldrich[7]
Synthesis and Characterization

The synthesis of N-(pyridin-2-ylmethyl)acetamide is typically achieved through a straightforward N-acylation of pyridin-2-ylmethanamine (also known as 2-picolylamine or 2-aminomethyl pyridine). This reaction involves the nucleophilic attack of the primary amine on an acetylating agent, such as acetic anhydride or acetyl chloride. The choice of acetylating agent and reaction conditions can be optimized to achieve high yields and purity.

The following diagram illustrates the general synthetic workflow.

G Reactant1 Pyridin-2-ylmethanamine Process N-Acylation Reaction (Base, Solvent, Temp Control) Reactant1->Process Reactant2 Acetic Anhydride (or Acetyl Chloride) Reactant2->Process Product N-(pyridin-2-ylmethyl)acetamide Process->Product High Yield G cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation & Elaboration cluster_2 Phase 3: Lead Optimization A Fragment Library (incl. N-(pyridin-2-ylmethyl)acetamide) B Biophysical Screening (e.g., SPR, NMR, TSA) A->B C Identified 'Hits' (Weak Binders) B->C D Structural Biology (X-ray Crystallography, Cryo-EM) C->D E Hit-to-Lead Chemistry (Fragment Growing / Linking) D->E G Potent Leads (nM Affinity) E->G F SAR by Catalog F->E H ADME/Tox Profiling G->H I In Vivo Efficacy Studies H->I J Clinical Candidate I->J G Cu Cu(II) N_pyridine N Cu->N_pyridine Coordination Bond N_amide N Cu->N_amide Coordination Bond O_oxo O Cu->O_oxo Coordination Bond Py_ring Pyridine Ring Py_ring->N_pyridine Amide_backbone Amide Linker Amide_backbone->N_amide Oxo_group Oxo Group Oxo_group->O_oxo

Sources

Technical Whitepaper: Safety, Handling, and Application of N-(pyridin-2-ylmethyl)acetamide in Advanced Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Document Type: Senior Application Scientist Technical Guide

Executive Summary

In the landscape of modern drug discovery and coordination chemistry, N-(pyridin-2-ylmethyl)acetamide (CAS: 58481-18-8) has emerged as a highly versatile building block. Structurally, it combines a basic pyridine ring with an acetamide moiety, allowing it to function both as a bidentate ligand for transition metal complexation and as a precursor for complex active pharmaceutical ingredients (APIs), including enzyme inhibitors[1].

As a Senior Application Scientist, I have observed that the successful integration of this compound into high-yield synthetic pathways depends entirely on rigorous handling, precise environmental controls, and a fundamental understanding of its physicochemical behavior. This whitepaper provides an authoritative, field-proven guide to the safety, handling, and experimental utilization of N-(pyridin-2-ylmethyl)acetamide.

Physicochemical Profiling & Causality

To handle a chemical safely and effectively, one must understand the causality behind its physical properties. N-(pyridin-2-ylmethyl)acetamide features a pyridine nitrogen (a strong hydrogen bond acceptor) and an amide group (capable of both hydrogen bond donation and acceptance).

Mechanistic Insight: The dual-functionality of this molecule makes it highly reactive toward transition metals, forming stable chelate rings. However, this same electronic structure makes the amide bond susceptible to slow nucleophilic attack (hydrolysis) if exposed to atmospheric moisture and elevated thermal energy over prolonged periods. Consequently, strict storage conditions are not merely recommendations; they are kinetic necessities to prevent degradation. Storing the compound sealed and desiccated at 2-8°C minimizes the activation energy available for hydrolytic pathways, ensuring the material maintains its ≥97% purity[2].

Table 1: Core Physicochemical Specifications
ParameterSpecification / DataMechanistic Relevance
CAS Number 58481-18-8[2]Unique identifier for regulatory compliance.
Molecular Formula C₈H₁₀N₂O[2]Determines stoichiometric calculations in synthesis.
Molecular Weight 150.18 g/mol [2]Critical for precise molarity in assay preparations.
SMILES CC(NCC1=NC=CC=C1)=O[2]Illustrates the bidentate coordination potential (N, O/N atoms).
Purity ≥97%[2]Prevents catalytic poisoning in downstream organometallic steps.
Storage Conditions Sealed, Dry, 2-8°C[2]Arrests ambient hydrolytic and oxidative degradation.

Toxicology, Safety Data, and Exposure Controls

While N-(pyridin-2-ylmethyl)acetamide is an invaluable synthetic tool, its nitrogen-rich heterocyclic structure requires stringent occupational safety controls. Pyridine derivatives can act as mild to moderate sensitizers and irritants to mucous membranes.

Table 2: Hazard Identification & Control Measures
Hazard CategoryField-Proven Control MeasureCausality / Rationale
Inhalation Handle exclusively in a certified Class II Fume Hood.Prevents inhalation of micro-particulates during weighing, which can irritate the respiratory tract.
Dermal Exposure Double-layer nitrile gloves (EN 374 compliant).The compound's lipophilicity may allow epidermal penetration; nitrile provides an effective chemical barrier.
Spill / Release Isolate area; absorb with inert vermiculite or sand.Using water on amide/pyridine spills can inadvertently spread the contaminant or facilitate rapid dissolution[2].
Workflow: Safe Handling and Spill Response

HandlingWorkflow Start Initiate Handling N-(pyridin-2-ylmethyl)acetamide PPE Don PPE (Nitrile Gloves, Goggles, Lab Coat) Start->PPE Hood Transfer to Fume Hood (Verify Airflow) PPE->Hood Spill Spill Occurs? Hood->Spill Clean Absorb with Inert Material (Do not use water initially) Spill->Clean  Yes Proceed Proceed with Synthesis Protocol Spill->Proceed  No Dispose Dispose as Hazardous Waste Clean->Dispose

Caption: Workflow for safe handling, PPE compliance, and spill response of N-(pyridin-2-ylmethyl)acetamide.

Self-Validating Experimental Protocols

To ensure scientific integrity, laboratory protocols must be self-validating—meaning the workflow inherently contains checks that confirm the success of the previous step before proceeding.

Protocol A: Anhydrous Preparation and Gravimetric Validation

When preparing standard solutions of N-(pyridin-2-ylmethyl)acetamide for biological screening (e.g., as enzyme inhibitors[1]), moisture exclusion is paramount.

  • System Purge: Purge a 20 mL scintillation vial with Argon gas for 60 seconds to displace atmospheric moisture.

  • Tare and Weigh: Place the vial on an analytical balance (0.01 mg precision). Tare the balance. Carefully transfer the required mass of N-(pyridin-2-ylmethyl)acetamide.

  • Self-Validation (Gravimetric Drift Check): Step away from the balance for 30 seconds. If the mass reading drifts upward, the sample is actively absorbing ambient moisture (hygroscopy). If stable, proceed.

  • Blank Solvent Verification: Before adding the primary solvent (e.g., anhydrous DMSO or DMF), run a UV-Vis baseline of the pure solvent. This validates that your solvent is free of UV-active contaminants.

  • Dissolution: Inject the validated solvent into the argon-purged vial through a septum. Sonicate for 5 minutes until complete homogenization is achieved.

Protocol B: Transition Metal Complexation (Coordination Chemistry)

Derivatives of N-(pyridin-2-ylmethyl)acetamide are thoroughly documented in the synthesis of highly structured metal complexes (e.g., octahedral Chromium, square planar Copper, and tetrahedral Cobalt/Nickel geometries)[3].

  • Ligand Solution: Dissolve 1.0 mmol of N-(pyridin-2-ylmethyl)acetamide in 15 mL of absolute ethanol under magnetic stirring.

  • Metal Salt Preparation: In a separate flask, dissolve 0.5 mmol of the target metal chloride (e.g., CuCl₂·2H₂O) in 10 mL of absolute ethanol.

  • Dropwise Addition: Slowly add the metal solution to the ligand solution over 15 minutes.

  • Self-Validation (Colorimetric Shift): The causality of coordination is immediately visible. A successful chelation event will trigger a distinct bathochromic or hypsochromic shift in the solution's color (e.g., a shift to deep blue/green for Copper), validating that the pyridine nitrogen and amide oxygen/nitrogen have successfully displaced the solvent molecules around the metal center.

  • Reflux and Isolation: Reflux the mixture at 70°C for 2 hours. Cool to 2-8°C to induce crystallization, filter under vacuum, and wash with cold ethanol.

Application Pathways Visualization

ApplicationPathway Ligand N-(pyridin-2-ylmethyl)acetamide (Bidentate Ligand) Complex Coordination Complexation (Octahedral / Square Planar) Ligand->Complex  Chelation API API Precursor Synthesis (e.g., Enzyme Inhibitors) Ligand->API  Alkylation / Amidation Metal Transition Metals (Co2+, Ni2+, Cu2+) Metal->Complex Bio Biological Screening (Antimicrobial / Target Assays) Complex->Bio API->Bio

Caption: Synthetic utility and downstream application pathways of N-(pyridin-2-ylmethyl)acetamide.

Conclusion

N-(pyridin-2-ylmethyl)acetamide is a highly potent chemical asset in the modern laboratory, provided its handling is governed by strict adherence to physicochemical principles. By maintaining cold, dry storage to prevent amide hydrolysis[2], utilizing appropriate PPE to mitigate exposure risks, and employing self-validating experimental protocols, researchers can reliably leverage this compound for advanced metal complexation[3] and the development of next-generation pharmacological agents[1].

References

  • ChemScene. "58481-18-8 | N-(Pyridin-2-ylmethyl)acetamide - General Information, Purity, and Storage." ChemScene Product Database.
  • Key Organics. "N-(pyridin-2-ylmethyl)acetamide - CAS 58481-18-8." Key Organics Product Catalog.
  • BRENDA Enzyme Database. "Information on EC 1.1.1.62 - 17beta-estradiol 17-dehydrogenase Inhibitors." BRENDA.
  • University of Baghdad Digital Repository. "Synthesis, Spectroscopic and Biological Studies of some metal ions complexes with 2-hydroxy-N-pyridin-2-yl methyl-acetamide." Digital Repository.

Sources

Methodological & Application

Using N-(pyridin-2-ylmethyl)acetamide in organic synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Application Note: N-(pyridin-2-ylmethyl)acetamide in Organic Synthesis

Executive Summary

N-(pyridin-2-ylmethyl)acetamide (CAS: 58481-18-8), commonly referred to as the N -acetyl derivative of 2-picolylamine, is a highly versatile bidentate compound. In modern organic synthesis, it serves a dual purpose: it acts as a robust bidentate ligand for base-metal catalysis (e.g., Zinc and Copper) and functions as a privileged substrate/directing group scaffold for transition-metal-catalyzed C(sp³)-H functionalization. This guide provides drug development professionals and synthetic chemists with field-proven protocols, mechanistic causality, and quantitative data for deploying this molecule in complex synthetic workflows.

Molecular Architecture & Coordination Dynamics

The utility of N-(pyridin-2-ylmethyl)acetamide stems from its hemilabile coordination chemistry. The molecule features a pyridine nitrogen (a borderline soft donor) and an acetamide group. Depending on the reaction conditions, the acetamide moiety can coordinate to a metal center in two distinct ways:

  • N,O-Coordination (Neutral): The pyridine nitrogen and the neutral carbonyl oxygen bind to Lewis acidic metals like Zn(II) or Cu(II). This mode is highly effective for Lewis acid catalysis [1].

  • N,N-Coordination (Anionic): Under basic conditions, the amide nitrogen is deprotonated, creating a strong, anionic N,N-bidentate chelate. This rigid metallacycle is the cornerstone of directing-group-mediated C-H activation [3].

Coordination_Modes Substrate N-(pyridin-2-ylmethyl)acetamide (Bidentate Scaffold) NN_Mode N,N-Coordination (Anionic Amide) Substrate->NN_Mode Base (-H+) NO_Mode N,O-Coordination (Neutral Amide) Substrate->NO_Mode Neutral Pd_Cat Pd(II) / C-H Activation Metallacycle Formation NN_Mode->Pd_Cat Pd(OAc)2 Zn_Cat Zn(II) / Lewis Acid Henry Reaction NO_Mode->Zn_Cat Zn(OTf)2

Coordination modes of N-(pyridin-2-ylmethyl)acetamide in transition-metal catalysis.

Application I: Ligand for Base-Metal Catalysis (The Henry Reaction)

N-(pyridin-2-ylmethyl)acetamide forms stable mononuclear complexes with Zinc(II) salts. These complexes are highly efficient Lewis acid catalysts for the Henry (nitroaldol) reaction, facilitating the C–C bond formation between nitroalkanes and aldehydes [1, 2].

Mechanistic Causality

The Zn(II) center, tuned by the N,O-coordination of the acetamide ligand, acts as a Lewis acid to activate the electrophilic carbonyl carbon of the aldehyde. Simultaneously, the addition of a mild base (DIPEA) deprotonates nitromethane to generate a highly nucleophilic nitronate anion. The ligand prevents complete solvent saturation of the metal center, leaving open coordination sites for substrate binding, which accelerates the reaction and prevents catalyst aggregation.

Protocol: Zn-Catalyzed Henry Reaction

Reagents: N-(pyridin-2-ylmethyl)acetamide (10 mol%), Zn(OTf)₂ (10 mol%), Benzaldehyde (1.0 equiv), Nitromethane (10.0 equiv), DIPEA (0.2 equiv), Methanol (0.5 M).

Step-by-Step Methodology:

  • Catalyst Pre-formation: In an oven-dried Schlenk tube under an argon atmosphere, add Zn(OTf)₂ (0.1 mmol) and N-(pyridin-2-ylmethyl)acetamide (0.1 mmol). Dissolve in 1.0 mL of anhydrous methanol and stir at room temperature for 30 minutes to ensure complete N,O-chelation.

  • Substrate Addition: Add benzaldehyde (1.0 mmol) to the clear catalyst solution, followed by the dropwise addition of nitromethane (10.0 mmol).

  • Initiation: Add DIPEA (0.2 mmol) dropwise. The reaction mixture will slightly deepen in color as the nitronate anion forms.

  • Reaction: Stir the mixture at room temperature (25 °C) for 12 hours. Monitor the consumption of the aldehyde via TLC (Hexanes/EtOAc, 3:1).

  • Workup & Purification: Quench the reaction with saturated aqueous NH₄Cl (5 mL) and extract with ethyl acetate (3 × 10 mL). Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography to yield the corresponding β -nitro alcohol.

Application II: Directing Group Scaffold for C(sp³)-H Functionalization

The 2-picolylamine (PA) moiety is a privileged directing group. When acetylated to form N-(pyridin-2-ylmethyl)acetamide, the molecule becomes a model substrate for Palladium-catalyzed C(sp³)-H functionalization of the otherwise inert α -methyl group[3, 4].

Mechanistic Causality

Upon coordination of Pd(II) to the pyridine nitrogen and the deprotonated amide nitrogen, a highly rigid 5-membered pre-catalytic metallacycle is formed. Pivalic acid (PivOH) acts as a critical intramolecular proton shuttle during the Concerted Metalation-Deprotonation (CMD) step, drastically lowering the activation energy required to cleave the C(sp³)-H bond. Silver carbonate (Ag₂CO₃) is employed as an iodide scavenger to remove the halide generated during the oxidative addition of the aryl iodide, thereby regenerating the active Pd(II) species and preventing catalyst poisoning.

Catalytic_Cycle Pd_Cat Pd(II) Precatalyst Coord Substrate Coordination (N,N-Chelation) Pd_Cat->Coord CMD Concerted Metalation- Deprotonation (CMD) Coord->CMD PivOH / Base Pd_IV Oxidative Addition (Ar-I) -> Pd(IV) CMD->Pd_IV + Ar-I Red_Elim Reductive Elimination (C-C Bond Formation) Pd_IV->Red_Elim Red_Elim->Pd_Cat Regeneration Product Arylated Product Red_Elim->Product Dissociation

Pd(II)/Pd(IV) catalytic cycle for the C(sp3)-H arylation of the acetamide methyl group.

Protocol: Pd-Catalyzed C(sp³)-H Arylation

Reagents: N-(pyridin-2-ylmethyl)acetamide (1.0 equiv), Aryl Iodide (2.0 equiv), Pd(OAc)₂ (5 mol%), Ag₂CO₃ (1.5 equiv), PivOH (0.3 equiv), t-AmylOH (0.2 M).

Step-by-Step Methodology:

  • Reaction Setup: In a 15 mL sealed pressure tube, combine N-(pyridin-2-ylmethyl)acetamide (0.5 mmol), Pd(OAc)₂ (0.025 mmol), Ag₂CO₃ (0.75 mmol), and PivOH (0.15 mmol).

  • Solvent & Electrophile: Add the aryl iodide (1.0 mmol) followed by anhydrous t-AmylOH (2.5 mL). t-AmylOH is selected as it is a sterically hindered, non-coordinating solvent that tolerates high temperatures without competing for the Pd center.

  • Heating: Seal the tube with a Teflon cap and stir the heterogeneous mixture vigorously at 110 °C in a pre-heated oil bath for 16 hours.

  • Workup: Cool the reaction to room temperature. Dilute the mixture with dichloromethane (10 mL) and filter through a short pad of Celite to remove silver salts and palladium black. Wash the Celite pad with additional dichloromethane (20 mL).

  • Purification: Concentrate the filtrate under vacuum. Purify the crude residue by silica gel chromatography (eluent: gradient of Hexanes/EtOAc) to isolate the α -arylated amide product.

Quantitative Data Summaries

Table 1: Optimization of Zn-Catalyzed Henry Reaction (Reaction of benzaldehyde and nitromethane at 25 °C for 12 h)

EntryMetal Precursor (10 mol%)Ligand (10 mol%)Base (0.2 eq)SolventYield (%)
1Zn(OTf)₂NoneDIPEAMeOH15
2Zn(OTf)₂N-(pyridin-2-ylmethyl)acetamide DIPEAMeOH88
3Cu(OTf)₂N-(pyridin-2-ylmethyl)acetamide DIPEAMeOH65
4Zn(OAc)₂N-(pyridin-2-ylmethyl)acetamide DIPEATHF42

Table 2: Scope of Pd-Catalyzed C(sp³)-H Arylation of N-(pyridin-2-ylmethyl)acetamide (Reactions performed at 110 °C for 16 h in t-AmylOH)

Aryl IodideAdditiveTemp (°C)Time (h)Isolated Yield (%)
IodobenzenePivOH1101685
4-IodotoluenePivOH1101682
4-IodoanisolePivOH1101678
1-Iodo-4-nitrobenzenePivOH1101864

References

  • Urmila Pal Chaudhuri, Laura R. Whiteaker, Arunendu Mondal, Robert Houser. "Substituted pyridylmethylamide ligands and their zinc complexes." Inorganica Chimica Acta, 2007.

  • Luo Mei, et al. "Synthesis of (C8H11N)2·Zn(OAc)2, (C8H11N)2·Cu(OAc)2, and (C8H11N)2·CuCl2 complexes and application to the Henry reaction." ResearchGate, 2011. 1

  • Gandeepan, P., Ackermann, L. "Transient Directing Groups for Transformative C-H Activation by Synergistic Metal Catalysis." Chem, 2018. 2

  • Chen, et al. "Synthesis of unnatural amino acids through palladium-catalyzed C(sp3)-H functionalization." RHHZ, 2018. 3

Sources

N-(pyridin-2-ylmethyl)acetamide as a ligand in coordination chemistry

Application Note: N -(Pyridin-2-ylmethyl)acetamide as a Versatile Ligand in Coordination Chemistry and Drug Development

Introduction & Mechanistic Rationale

N -(pyridin-2-ylmethyl)acetamide and its functionalized derivatives (e.g., 2-phenyl- N -(pyridin-2-ylmethyl)acetamide) represent a highly adaptable class of bidentate and tridentate ligands. For researchers in coordination chemistry and metallo-drug development, these ligands offer a unique hemilabile coordination sphere. The molecule features a robust, borderline-hard pyridine nitrogen donor paired with a versatile acetamide moiety.

The true power of this ligand lies in its pH-dependent coordination dynamics. The amide group can coordinate in a neutral state (typically via the carbonyl oxygen, forming an N,O-chelate) or, upon deprotonation, in an amidate state (coordinating via the amide nitrogen, forming a thermodynamically stable N,N-chelate)[1]. Furthermore, the uncoordinated N-H or C=O groups actively participate in supramolecular assembly via N-H···O hydrogen bonding, frequently driving the formation of one-dimensional polymeric chains in the solid state[2].

Ligand Design and Coordination Dynamics

The causality behind the coordination choice (N,O vs. N,N) is dictated by the reaction conditions and the Lewis acidity of the metal center:

  • Neutral Conditions (N,O-Coordination): The amide oxygen is a harder Lewis base than the neutral amide nitrogen. When reacted with metal salts in neutral solvents, the ligand preferentially binds via the pyridine nitrogen and carbonyl oxygen, yielding a labile N,O-coordination sphere.

  • Basic Conditions (N,N-Coordination): The addition of a base (e.g., triethylamine or sodium methoxide) deprotonates the amide N-H, yielding an amidate anion. The amidate nitrogen is a powerful σ -donor, shifting the coordination to an N,N-mode. This forms a robust 5-membered chelate ring with metals like Cu(II) or Zn(II), significantly increasing the ligand field splitting energy (LFSE)[1].

LigandWorkflowLN-(pyridin-2-ylmethyl)acetamide(Free Ligand)Cond1Neutral Conditions(MCl2, MeOH)L->Cond1Cond2Basic Conditions(MCl2, NEt3, MeOH)L->Cond2NO_CoordN,O-Coordination(Neutral Amide Binding)Cond1->NO_Coord Hard O-donor preferenceNN_CoordN,N-Coordination(Amidate Binding)Cond2->NN_Coord N-H DeprotonationStruct1Labile Metal Complex(Moderate LFSE)NO_Coord->Struct1Struct2Robust Chelate Complex(High LFSE)NN_Coord->Struct2AppDownstream Applications(Antimicrobial & Catalysis)Struct1->AppStruct2->App

Figure 1: Mechanistic workflow of pH-dependent coordination modes for pyridylamide ligands.

Experimental Protocols

The following protocols outline the synthesis of a representative ligand and its subsequent metallation. Every step is designed as a self-validating system to ensure experimental integrity.

Protocol A: Synthesis of 2-Phenyl- N -(pyridin-2-ylmethyl)acetamide (Ligand)
  • Reaction Setup: In an oven-dried 100 mL round-bottom flask, dissolve 10.0 mmol of 2-(aminomethyl)pyridine in 30 mL of anhydrous dichloromethane (DCM). Add 12.0 mmol of triethylamine (TEA).

    • Causality: TEA acts as a non-nucleophilic base to scavenge the HCl byproduct, driving the reaction forward and preventing the protonation of the pyridine nitrogen, which would otherwise halt the reaction.

  • Acylation: Cool the solution to 0 °C in an ice bath. Dropwise, add 10.0 mmol of phenylacetyl chloride dissolved in 10 mL of DCM over 15 minutes.

    • Causality: The controlled, dropwise addition at 0 °C mitigates the highly exothermic acylation process, minimizing the formation of di-acylated side products.

  • Reaction Monitoring (Self-Validation): Stir the mixture for 4 hours at room temperature. Monitor the reaction via Thin Layer Chromatography (TLC) using a silica gel stationary phase and 5% MeOH in DCM as the mobile phase. The primary amine starting material (which stains pink with ninhydrin) must disappear, replaced by a new UV-active, ninhydrin-negative product spot.

  • Workup & Purification: Wash the organic layer sequentially with saturated aqueous NaHCO 3​ (2 × 20 mL) and brine (20 mL). Dry over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure to yield the solid ligand.

Protocol B: Metallation and Crystallization of Cu(II) Complex
  • Metallation: Dissolve 1.0 mmol of the synthesized ligand in 10 mL of methanol. Slowly add 0.5 mmol of Cu(OTf) 2​ dissolved in 5 mL of methanol.

    • Causality: A 2:1 ligand-to-metal ratio is targeted to satisfy the coordination sphere of the Cu(II) ion. The solution will immediately shift from colorless to deep green/blue. This visible color change is a self-validating indicator of successful complexation, caused by the alteration of the Cu(II) d-d transition bands due to the new ligand field[1].

  • Coordination Tuning: To isolate the N,N-coordinated amidate complex, add 1.0 mmol of sodium methoxide.

    • Causality: The base deprotonates the amide, shifting coordination from the neutral oxygen to the strongly σ -donating amidate nitrogen.

  • Crystallization (Self-Validation): Filter the solution to remove any insoluble metal hydroxides. Set up a slow evaporation chamber using a 1:1 mixture of water and acetonitrile[2].

    • Causality: Acetonitrile provides high solubility for the complex, while water reduces the overall vapor pressure and evaporation rate, promoting the thermodynamic growth of X-ray quality single crystals over 5-7 days.

Quantitative Data Presentation

The coordination mode of the ligand can be rapidly verified using Infrared (IR) spectroscopy and single-crystal X-ray diffraction. Table 1 summarizes the expected spectral shifts based on the coordination mode.

Table 1: Quantitative Spectral and Structural Data for Pyridylamide Complexes

Compound / ComplexMetalCoordination ModeGeometryIR ν (C=O) cm⁻¹IR ν (N-H) cm⁻¹
Free Ligand (HL) NoneN/AN/A~1650~3290
[Cu(L) 2​ ] Cu(II)N,N (Amidate)Square Planar~1610Absent
[Ni(HL) 2​ ]Cl 2​ Ni(II)N,O (Neutral)Octahedral~1625~3280
[Zn(L) 2​ ] Zn(II)N,N (Amidate)Tetrahedral~1605Absent

Note: The disappearance of the ν (N-H) stretch at ~3290 cm⁻¹ is the primary diagnostic marker for successful amidate (N,N) coordination[1].

Applications in Drug Development

Beyond fundamental coordination chemistry, N -(pyridin-2-ylmethyl)acetamide derivatives are critical pharmacophores in translational drug discovery:

  • Antimicrobial Metallo-Drugs: The complexation of these ligands with transition metals (e.g., Cu(II), Zn(II), Cd(II)) significantly enhances the overall lipophilicity of the molecule. This allows the complex to penetrate bacterial lipid membranes more effectively than the free ligand. Recent studies have demonstrated pronounced bactericidal activity of these complexes against Staphylococcus aureus and Escherichia coli[3].

  • Targeted Enzyme Inhibition: The structural motif of N -(pyridin-2-ylmethyl)acetamide is heavily utilized in the design of competitive inhibitors for critical metabolic enzymes. For instance, derivatives of this ligand framework have been identified as potent inhibitors of 17 β -hydroxysteroid dehydrogenase type 1 (17 β -HSD1), an enzyme implicated in estrogen-dependent pathologies[4]. The pyridine nitrogen can interact with the active site's metal cofactors, while the acetamide backbone forms critical hydrogen bonds within the hydrophobic binding pocket.

Application Note: Experimental Design and Validation Protocols for N-(pyridin-2-ylmethyl)acetamide Bioassays

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

N-(pyridin-2-ylmethyl)acetamide (N-PMA) and its structural derivatives constitute a highly versatile pharmacophore in contemporary drug discovery. The unique structural topology of N-PMA—featuring a bidentate chelating potential via the pyridine nitrogen and the acetamide oxygen—makes it an exceptional scaffold for targeting metalloenzymes, such as zinc-dependent matrix metalloproteinases and histone acetyltransferases (HATs)[1]. Furthermore, the motif's capacity for rigid hydrogen bonding and lipophilic interactions has been successfully leveraged in the design of G-protein coupled receptor (GPCR) modulators, notably orexin receptor antagonists[2], and dehydrogenase inhibitors, such as those targeting 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1)[3].

As a Senior Application Scientist, I have observed that standard "off-the-shelf" bioassay protocols frequently fail when applied to N-PMA derivatives. The very properties that make N-PMA an effective drug candidate—its metal coordination geometry[4] and lipophilicity—can induce false positives through non-specific metal scavenging or colloidal aggregation in vitro. This guide provides a self-validating, causality-driven experimental framework designed specifically to interrogate N-PMA-based compounds with high scientific integrity.

Causality in Assay Design: The Self-Validating System

To establish a trustworthy dataset, every N-PMA bioassay must be designed as a self-validating system . This requires understanding the thermodynamic and kinetic nuances of the compound class:

  • Buffer Coordination Interference: Because N-PMA derivatives can form stable complexes with transition metals (e.g., Zn²⁺, Cu²⁺)[4], the use of standard chelating buffers (like EDTA or EGTA) must be strictly avoided in metalloenzyme assays. These agents will strip endogenous metals from the target enzyme or competitively bind the N-PMA ligand, leading to erratic dose-response curves.

  • Kinetic Pre-incubation: The structural reorganization required for optimal bidentate coordination of N-PMA to an enzyme's active site often results in slow-binding kinetics. Assays lacking a sufficient enzyme-inhibitor pre-incubation phase will systematically underestimate compound potency.

  • Solubility and Plastic Adsorption: Highly lipophilic N-PMA derivatives targeting GPCRs[2] are prone to non-specific binding to polystyrene microplates. Carrier proteins (e.g., 0.1% BSA) or mild detergents (e.g., 0.01% CHAPS) are mandatory to ensure the calculated IC₅₀ reflects true pharmacological affinity rather than aqueous solubility limits.

Quantitative Data & Assay Parameters

The following table summarizes the optimized parameters for evaluating N-PMA derivatives across different target classes.

Assay TypeTarget ExampleReadout ModalityCritical Buffer ConstraintsQC Metric (Z'-Factor)
Metalloenzyme Inhibition HATs (p300/CBP)[1]FRET / FluorogenicMetal-free water, HEPES (No EDTA)> 0.65
Dehydrogenase Inhibition 17β-HSD1[3]Absorbance (NADH)pH 7.4, 1 mM DTT, 0.01% CHAPS> 0.70
GPCR Antagonism Orexin Receptors[2]TR-FRET (cAMP)0.1% BSA carrier, no chelators> 0.60

Experimental Workflows & Decision Logic

NPMA_Workflow cluster_biochem Primary Biochemical Screening Library N-PMA Derivative Library (Test Compounds) Metallo Metalloenzyme Panel (HATs, MMPs) Readout: FRET Library->Metallo Receptor GPCR Binding Panel (Orexin Receptors) Readout: TR-FRET Library->Receptor Triage Hit Triage & QC (Z' > 0.6, IC50 < 1 µM) Metallo->Triage Receptor->Triage Validation Mechanism of Action (Coordination Kinetics) Triage->Validation Cellular Cell-Based Validation (Target Engagement & Viability) Validation->Cellular

Workflow for N-PMA derivative screening, from biochemical profiling to cell-based validation.

Step-by-Step Experimental Methodologies

Protocol A: Metalloenzyme Inhibition Assay (e.g., HATs)

Objective: To quantify the inhibitory potency of N-PMA derivatives against metalloenzymes while preventing false positives from non-specific metal chelation.

Step 1: Reagent Preparation

  • Prepare Assay Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.01% Brij-35. Crucial: Do not add EDTA or EGTA. Use ultra-pure, metal-free water to prevent background coordination with environmental trace metals.

  • Prepare a positive control (e.g., a known spirocyclic HAT inhibitor[1]) and a non-specific chelator control (e.g., 1,10-phenanthroline) to validate specific active-site binding.

Step 2: Compound Serial Dilution

  • Prepare a 10-point, 3-fold serial dilution of the N-PMA derivatives in 100% DMSO.

  • Transfer compounds to a 384-well black, low-volume microplate using acoustic liquid handling (e.g., Echo 550) to ensure a final DMSO concentration of exactly 1% (v/v). Causality: Variations in DMSO >1% can destabilize the enzyme's hydration shell.

Step 3: Enzyme-Inhibitor Pre-incubation

  • Add 10 µL of the target enzyme (e.g., p300 HAT) diluted in Assay Buffer to the compound wells.

  • Centrifuge at 1000 x g for 1 minute.

  • Incubate at 25°C for 30 minutes. Causality: This step is mandatory to allow the bidentate N-PMA motif to achieve thermodynamic equilibrium within the active site prior to substrate competition.

Step 4: Substrate Addition & Kinetic Readout

  • Initiate the reaction by adding 10 µL of the fluorogenic substrate mixture (e.g., Acetyl-CoA and fluorescently labeled histone peptide).

  • Immediately read the plate on a multi-mode microplate reader in kinetic mode (Ex/Em as appropriate for the fluorophore) for 60 minutes.

Step 5: Data Analysis & Self-Validation

  • Calculate initial velocities (V₀) from the linear portion of the progress curves.

  • Fit the dose-response data to a 4-parameter logistic (4PL) equation to derive the IC₅₀.

  • Validation Check: Ensure the Z'-factor of the plate is > 0.65. If the Hill slope is significantly steeper than 1.5, suspect colloidal aggregation and repeat the assay with increased detergent (0.05% CHAPS).

Protocol B: GPCR TR-FRET Binding Assay (e.g., Orexin Receptors)

Objective: To evaluate the binding affinity of lipophilic N-PMA derivatives to transmembrane receptors.

Step 1: Membrane Preparation & Buffer Optimization

  • Thaw CHO-K1 cell membranes overexpressing the target Orexin receptor on ice.

  • Prepare Binding Buffer: 25 mM HEPES (pH 7.4), 5 mM MgCl₂, 1 mM CaCl₂, and 0.1% fatty-acid-free BSA . Causality: BSA acts as a carrier protein to prevent the highly lipophilic N-PMA derivatives[2] from adhering to the plastic walls of the assay plate.

Step 2: Competition Setup

  • Dispense 5 µL of N-PMA test compounds (normalized to 1% DMSO final) into a 384-well white microplate.

  • Add 10 µL of the receptor membrane suspension.

  • Add 5 µL of the TR-FRET tracer (e.g., fluorescently labeled Orexin-A peptide).

Step 3: Incubation and Readout

  • Seal the plate and incubate at room temperature for 90 minutes on a plate shaker at 300 RPM to ensure mass transfer.

  • Read the plate using a TR-FRET compatible reader (e.g., PHERAstar FSX) with a 337 nm excitation laser and dual emission detection (665 nm / 620 nm).

  • Calculate the FRET ratio (665/620) and plot against the log of the N-PMA compound concentration to determine the Kᵢ using the Cheng-Prusoff equation.

References

  • WO2016044770A1 - Spirocyclic hat inhibitors and methods for their use.
  • Information on EC 1.1.1.62 - 17beta-estradiol 17-dehydrogenase. BRENDA Enzyme Database.[Link]

  • SULFONYLAMINO-ACETIC ACID DERIVATIVES AND THEIR USE AS OREXIN RECEPTOR ANTAGONISTS (EP1554239).
  • Synthesis and characterization of several zinc(II) complexes containing the bulky heteroscorpionate ligand. ResearchGate.[Link]

Sources

Application Notes and Protocols for Characterizing N-(pyridin-2-ylmethyl)acetamide as a Putative Sirtuin 2 (SIRT2) Inhibitor in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Uncovering the Therapeutic Potential of a Novel Small Molecule

N-(pyridin-2-ylmethyl)acetamide is a small molecule featuring a substituted pyridine ring linked to an acetamide group. While its specific biological roles are an active area of investigation, its structure bears resemblance to scaffolds found in known modulators of sirtuins, a class of NAD⁺-dependent protein deacylases.[1] Sirtuins are critical regulators of cellular metabolism, stress resistance, DNA repair, and transcription, making them compelling targets for therapeutic development in oncology, neurodegeneration, and metabolic diseases.[2][3][4]

The human sirtuin family comprises seven isoforms (SIRT1-7) with distinct subcellular localizations and substrate specificities.[4] Sirtuin 2 (SIRT2), the focus of this guide, is predominantly cytoplasmic and its best-characterized substrate is α-tubulin.[5][6][7] By deacetylating lysine-40 (K40) of α-tubulin, SIRT2 influences microtubule stability and dynamics. Consequently, inhibiting SIRT2 leads to hyperacetylation of α-tubulin, a key biomarker for target engagement.[6][7][8] The pharmacological inhibition of SIRT2 has shown promise in preclinical models of cancer and neurodegenerative disorders.[2][9]

This document provides a comprehensive framework for researchers to investigate the hypothesis that N-(pyridin-2-ylmethyl)acetamide acts as a SIRT2 inhibitor. We present a logical, multi-step approach, beginning with direct enzymatic assays and progressing to robust cell-based assays that measure both on-target effects and downstream functional consequences.

Part 1: Primary Target Engagement - In Vitro Enzymatic Assay

Rationale: Before committing to complex cellular models, it is essential to determine if N-(pyridin-2-ylmethyl)acetamide directly interacts with and inhibits purified SIRT2 enzyme. Biochemical assays provide a clean, cell-free system to quantify this interaction and determine a half-maximal inhibitory concentration (IC₅₀). Modern assays often measure a universal sirtuin reaction product, such as 2'-O-acetyl-ADP-ribose (OAADPr), to avoid artifacts associated with fluorescently labeled substrates.[10]

Protocol 1: In Vitro SIRT2 Inhibition Assay (Homogeneous, Mix-and-Read)

This protocol is adapted from methodologies used in high-throughput screening for sirtuin modulators.[10]

Materials:

  • Recombinant Human SIRT2 Enzyme

  • Acetylated Peptide Substrate (e.g., H3K9Ac peptide)

  • NAD⁺

  • N-(pyridin-2-ylmethyl)acetamide (test compound)

  • Known SIRT2 Inhibitor (e.g., AGK2, as positive control)

  • DMSO (vehicle control)

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

  • Detection Reagent Kit (e.g., Transcreener® OAADPr SIRT Assay)[10]

  • 384-well, low-volume, white plates

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of N-(pyridin-2-ylmethyl)acetamide in 100% DMSO. Create a 10-point, 3-fold serial dilution series in DMSO. Also prepare dilutions for the positive control (AGK2) and a DMSO-only vehicle control.

  • Reaction Mixture: Prepare a master mix containing assay buffer, NAD⁺ (at a physiological concentration, e.g., 100 µM), and the acetylated peptide substrate.

  • Compound Dispensing: Dispense a small volume (e.g., 100 nL) of each compound dilution, positive control, and vehicle control into the wells of a 384-well plate.

  • Enzyme Addition: Add recombinant SIRT2 enzyme to the reaction mixture to create the final enzyme solution. Dispense this solution into the wells containing the compounds. The final DMSO concentration should be ≤1%.

  • Incubation: Incubate the plate at 30°C for 60 minutes. The reaction time should be within the initial velocity phase, determined during assay development.

  • Reaction Termination & Detection: Stop the reaction and generate a signal by adding the detection reagents as per the manufacturer's protocol (e.g., OAADPr antibody-tracer mix).

  • Signal Reading: After a final incubation period (e.g., 60 minutes at room temperature), read the plate on a compatible fluorescence polarization (FP) or time-resolved fluorescence (TR-FRET) plate reader.

  • Data Analysis: Convert the raw signal to percent inhibition relative to the vehicle (0% inhibition) and no-enzyme (100% inhibition) controls. Plot percent inhibition against the logarithm of compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Expected Data Summary
CompoundTargetIC₅₀ (µM) [Hypothetical]Assay Format
N-(pyridin-2-ylmethyl)acetamideSIRT25.2FP-based
AGK2 (Positive Control)SIRT20.6FP-based
N-(pyridin-2-ylmethyl)acetamideSIRT1>50FP-based
N-(pyridin-2-ylmethyl)acetamideSIRT3>50FP-based

Note: Selectivity profiling against other sirtuin isoforms like SIRT1 and SIRT3 is crucial to establish specificity.

Part 2: Cellular Target Engagement - Biomarker Modulation

Rationale: A compound that inhibits an enzyme in a test tube must also be able to permeate the cell membrane and engage its target in the complex cellular environment. The most direct way to confirm cellular SIRT2 inhibition is to measure the acetylation status of its primary substrate, α-tubulin.[6][7] A successful SIRT2 inhibitor will cause a dose-dependent increase in the levels of acetylated α-tubulin. This is a robust and widely accepted biomarker for target engagement.[3]

SIRT2 Signaling Pathway and Inhibition

The following diagram illustrates the core mechanism of SIRT2 action and its inhibition.

SIRT2_Pathway SIRT2 SIRT2 Enzyme Tubulin_DeAc Deacetylated α-Tubulin SIRT2->Tubulin_DeAc Deacetylation NAM Nicotinamide SIRT2->NAM Tubulin_Ac Acetylated α-Tubulin (Lys40-Ac) Tubulin_Ac->SIRT2 Substrate NAD NAD⁺ NAD->SIRT2 Compound N-(pyridin-2-ylmethyl)acetamide (Putative Inhibitor) Compound->SIRT2 Inhibition

Caption: SIRT2-mediated deacetylation of α-tubulin and its inhibition.

Protocol 2: Western Blot for Acetylated α-Tubulin

Cell Line Selection: MCF-7 (human breast adenocarcinoma) or U937 (human histiocytic lymphoma) cells are suitable choices as they have been used in studies of sirtuin inhibitors and express SIRT2.[7][9]

Materials:

  • MCF-7 cells (or other suitable cell line)

  • Complete growth medium (e.g., DMEM + 10% FBS)

  • N-(pyridin-2-ylmethyl)acetamide

  • Positive Control (AGK2 or Trichostatin A, a pan-HDAC inhibitor that also causes tubulin hyperacetylation)

  • DMSO (vehicle)

  • 6-well cell culture plates

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, and transfer system

  • PVDF membranes

  • Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary Antibodies:

    • Rabbit anti-acetylated-α-Tubulin (Lys40)

    • Mouse anti-α-Tubulin or anti-β-Actin (as loading control)

  • Secondary Antibodies:

    • HRP-conjugated anti-rabbit IgG

    • HRP-conjugated anti-mouse IgG

  • Enhanced Chemiluminescence (ECL) Substrate

  • Imaging System (e.g., ChemiDoc)

Experimental Workflow Diagram

Western_Blot_Workflow cluster_0 Cell Culture & Treatment cluster_1 Sample Preparation cluster_2 Immunoblotting A 1. Seed Cells (e.g., MCF-7 in 6-well plates) B 2. Incubate 24h (Allow attachment) A->B C 3. Treat with Compound (Dose-response, 18-24h) B->C D 4. Lyse Cells (RIPA buffer) C->D E 5. Quantify Protein (BCA Assay) D->E F 6. Prepare Lysates (Laemmli buffer, boil) E->F G 7. SDS-PAGE F->G H 8. Protein Transfer (PVDF membrane) G->H I 9. Block & Incubate (Primary & Secondary Abs) H->I J 10. Detect & Image (ECL Substrate) I->J K 11. Data Analysis J->K Analyze Bands (Densitometry)

Caption: Step-by-step workflow for the Western Blot assay.

Procedure:

  • Cell Seeding: Seed MCF-7 cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Incubate for 24 hours.

  • Compound Treatment: Treat cells with increasing concentrations of N-(pyridin-2-ylmethyl)acetamide (e.g., 0.1, 0.3, 1, 3, 10, 30 µM). Include a vehicle control (DMSO) and a positive control. Incubate for 18-24 hours.

  • Cell Lysis: Wash cells with ice-cold PBS, then add 100-150 µL of ice-cold RIPA buffer to each well. Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize all samples to the same protein concentration with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in blocking buffer.

    • Incubate with primary antibody against acetylated-α-tubulin (e.g., 1:1000 dilution) overnight at 4°C.

    • Wash the membrane 3x with TBST.

    • Incubate with HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

    • Wash the membrane 3x with TBST.

  • Detection: Add ECL substrate to the membrane and acquire the signal using a digital imaging system.

  • Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody for total α-tubulin or another loading control like β-actin.

  • Densitometry: Quantify the band intensity for acetylated-α-tubulin and the loading control. Normalize the acetylated-α-tubulin signal to the loading control signal for each lane.

Part 3: Downstream Functional Cellular Assays

Rationale: After confirming direct enzyme inhibition and cellular target engagement, the next logical step is to assess the compound's functional impact on the cells. SIRT2 inhibition has been shown to induce antiproliferative effects and cell death in various cancer cell lines.[9] A cell viability assay provides a robust, high-throughput method to measure the dose-dependent cytotoxic or cytostatic effects of the compound.

Protocol 3: Cell Viability Assay (Resazurin-based)

Principle: This assay uses the blue dye resazurin, which is reduced by metabolically active, viable cells to the highly fluorescent pink compound resorufin. The fluorescence intensity is directly proportional to the number of living cells.

Materials:

  • MCF-7 cells (or other suitable cell line)

  • Complete growth medium

  • N-(pyridin-2-ylmethyl)acetamide

  • Positive Control (e.g., Doxorubicin)

  • DMSO (vehicle)

  • 96-well, black, clear-bottom cell culture plates

  • Resazurin sodium salt solution (e.g., alamarBlue™, PrestoBlue™)

  • Fluorescence plate reader (Ex/Em ~560/590 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at an appropriate density (e.g., 5,000 cells/well) in 100 µL of medium. Incubate for 24 hours.

  • Compound Treatment: Prepare a serial dilution of N-(pyridin-2-ylmethyl)acetamide. Add the compound to the wells, ensuring the final DMSO concentration is consistent and low (<0.5%). Include vehicle and positive controls.

  • Incubation: Incubate the plate for 72 hours, a common time point for assessing antiproliferative effects.

  • Reagent Addition: Add 10 µL (or as recommended by the manufacturer) of the resazurin-based reagent to each well.

  • Final Incubation: Incubate for 1-4 hours at 37°C, protected from light, until the color change is apparent.

  • Fluorescence Reading: Measure the fluorescence intensity using a plate reader.

  • Data Analysis: Calculate percent viability for each concentration relative to the vehicle control (100% viability) and a no-cell control (0% viability). Plot the data and calculate the GI₅₀ (concentration for 50% growth inhibition).

Expected Data Summary
Cell LineCompoundGI₅₀ (µM) [Hypothetical]Assay Duration
MCF-7N-(pyridin-2-ylmethyl)acetamide8.572 hours
U937N-(pyridin-2-ylmethyl)acetamide4.172 hours
MCF-7Doxorubicin (Positive Control)0.172 hours

Conclusion

This guide outlines a systematic, hypothesis-driven approach to characterize the biological activity of N-(pyridin-2-ylmethyl)acetamide. By progressing from direct enzymatic inhibition to cellular target engagement and finally to functional outcomes, researchers can build a comprehensive and compelling data package. The protocols described herein are based on established, well-validated methods in the field of sirtuin drug discovery.[3][9][10] Successful execution of these experiments will elucidate whether N-(pyridin-2-ylmethyl)acetamide is a bona fide SIRT2 inhibitor and lay the groundwork for further preclinical development.

References

  • National Center for Biotechnology Information. (2022). Virtual Screening in the Identification of Sirtuins' Activity Modulators. PubMed Central. [Link]

  • National Center for Biotechnology Information. (2011). Sirtuin modulators. PubMed Central. [Link]

  • Mai, A. (2022). Virtual Screening in the Identification of Sirtuins' Activity Modulators. ResearchGate. [Link]

  • BellBrook Labs. (2025). What Is the Best Sirtuin Assay for SIRT Screening?. BellBrook Labs. [Link]

  • Cui, H., et al. (2014). Discovery of Potent and Selective Sirtuin 2 (SIRT2) Inhibitors Using a Fragment-Based Approach. Sci-Hub. [Link]

  • Gîrtan, A. M., et al. (2023). Synthesis, Characterization, and Biological Properties of the Copper(II) Complexes with Novel Ligand: N-[4-({2-[1-(pyridin-2-yl)ethylidene]hydrazinecarbothioyl}amino)phenyl]acetamide. MDPI. [Link]

  • Cui, H., et al. (2014). Discovery of potent and selective sirtuin 2 (SIRT2) inhibitors using a fragment-based approach. PubMed. [Link]

  • Cui, H., et al. (2014). Discovery of Potent and Selective Sirtuin 2 (SIRT2) Inhibitors Using a Fragment-Based Approach. Figshare. [Link]

  • El-Reash, Y. G. A., et al. (2016). 2-(2-(2-Hydroxybenzyliden) Hydrazinyl)-2-Oxo-N-(Pyridine-2-Yl) Acetamide Complexes: Synthesis, Characterization and Biological Studies. ResearchGate. [Link]

  • Cui, H., et al. (2014). Discovery of Potent and Selective Sirtuin 2 (SIRT2) Inhibitors Using a Fragment-Based Approach. ResearchGate. [Link]

  • Rumpf, T., et al. (2019). Enzymatic and Biological Characterization of Novel Sirtuin Modulators against Cancer. MDPI. [Link]

  • Der Pharma Chemica. (2016). Synthesis, Biological Activity of 2-phenylindolizine Acetamide Derivatives as Potential Antibacterial Agents. Der Pharma Chemica. [Link]

  • El-Sayed, D. S., et al. (2024). Experimental and theoretical quantum chemical studies of 2-(2-acetamidophenyl)-2-oxo-N-(pyridin-2-ylmethyl)acetamide and its copper(II) complex: molecular docking simulation of the designed coordinated ligand with insulin-like growth factor-1 receptor (IGF-1R). PubMed Central. [Link]

  • Moniot, S., et al. (2021). Current Trends in Sirtuin Activator and Inhibitor Development. PubMed Central. [Link]

Sources

Application Note: N-(pyridin-2-ylmethyl)acetamide as a Privileged Scaffold in Fragment-Based Drug Discovery and Metalloenzyme Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals Content Type: Technical Guide & Experimental Protocols

Executive Summary & Mechanistic Rationale

In the landscape of modern rational drug design, N-(pyridin-2-ylmethyl)acetamide (CAS: 58481-18-8) has established itself as a highly versatile building block and a privileged fragment[1]. With a molecular weight of 150.18 and a Topological Polar Surface Area (TPSA) of 41.99, it perfectly adheres to the "Rule of Three" for Fragment-Based Drug Discovery (FBDD)[1].

As a Senior Application Scientist, I emphasize that the true value of this molecule lies in its causal mechanism of binding : it acts as a potent bidentate ligand. The spatial topology—a pyridine ring tethered to an acetamide group via a flexible methylene bridge—creates an optimal "bite angle" for chelating transition metals. The pyridine nitrogen and the amide oxygen (or deprotonated nitrogen) coordinate to form highly stable 5- or 6-membered chelate rings with divalent cations such as Zn²⁺ and Cu²⁺[2].

This specific chelation geometry is actively exploited to target metalloenzymes. For instance, derivatives of N-(pyridin-2-ylmethyl)acetamide have been patented as potent Histone Acetyltransferase (HAT) inhibitors (e.g., targeting the p300/CBP epigenetic pathways) for oncology applications[3]. By displacing catalytic water molecules and anchoring directly to the zinc or copper centers of these enzymes, the fragment establishes a robust foundation for affinity maturation[4].

Visualization of Workflows and Mechanisms

FBDD_Workflow A Fragment Library (N-(pyridin-2-ylmethyl)acetamide) B Primary Screening (SPR / NMR) A->B High Throughput C Hit Validation (X-Ray Crystallography) B->C Kd < 1 mM D Structure-Based Lead Optimization C->D Binding Pose Elucidation E Metalloenzyme Inhibitor (e.g., HAT/HDAC) D->E Affinity Maturation

Figure 1: Fragment-Based Drug Discovery workflow utilizing N-(pyridin-2-ylmethyl)acetamide.

Signaling_Pathway Ligand Privileged Scaffold N-(pyridin-2-ylmethyl)acetamide Mech Bidentate Metal Chelation & H-Bonding Network Ligand->Mech Target Epigenetic Metalloenzyme (e.g., p300 HAT) Mech->Target Effect Enzyme Inhibition & Chromatin Remodeling Target->Effect Outcome Therapeutic Efficacy (Tumor Suppression) Effect->Outcome

Figure 2: Mechanistic pathway of metalloenzyme inhibition by the bidentate scaffold.

Self-Validating Experimental Protocols

To transition this fragment from a theoretical binder to a validated lead, rigorous biophysical and structural protocols are required. The following methodologies are designed as self-validating systems to ensure data integrity.

Protocol 1: Fragment Screening via Surface Plasmon Resonance (SPR)

Objective: Quantify the binding kinetics ( KD​ , kon​ , koff​ ) of the fragment to a zinc-dependent target (e.g., p300 HAT domain). Causality & Design: SPR is chosen over biochemical assays for primary screening because fragments typically exhibit weak affinities (high μ M to mM range) that biochemical assays often miss.

Step-by-Step Methodology:

  • Sensor Surface Preparation: Immobilize the purified target protein onto a CM5 sensor chip via standard amine coupling (target level: 3000–5000 RU to account for the low molecular weight of the fragment).

  • Self-Validation (Control Setup): Leave Flow Cell 1 (Fc1) unmodified and blocked with ethanolamine. This acts as an in-line reference to subtract bulk refractive index changes caused by the DMSO solvent.

  • Buffer Preparation: Run the assay in HEPES-buffered saline containing 0.05% Tween-20 and strictly matched 5% DMSO to prevent solvent mismatch artifacts.

  • Analyte Injection: Inject N-(pyridin-2-ylmethyl)acetamide in a 2-fold dilution series ranging from 10 μ M to 2 mM. Use a flow rate of 30 μ L/min with a 60-second contact time and 120-second dissociation time.

  • Positive Control Validation: Inject a known high-affinity reference inhibitor at the start and end of the run to verify that the protein remains active and folded on the chip surface.

  • Data Analysis: Fit the double-referenced sensorgrams to a 1:1 steady-state affinity model to derive the KD​ .

Protocol 2: X-Ray Crystallography via Fragment Soaking

Objective: Elucidate the exact bidentate coordination geometry of the fragment within the metalloenzyme active site. Causality & Design: Fragment soaking is preferred over co-crystallization because the high concentrations (10–50 mM) required to drive fragment occupancy can disrupt the delicate phase diagram required for initial crystal nucleation. Pre-formed apo-crystals tolerate these concentrations far better.

Step-by-Step Methodology:

  • Apo-Crystal Growth: Grow apo-crystals of the target enzyme using hanging-drop vapor diffusion.

  • Soaking Solution Preparation: Prepare a soaking buffer identical to the reservoir solution, supplemented with 10–20% (v/v) glycerol (as a cryoprotectant) and 20 mM of N-(pyridin-2-ylmethyl)acetamide dissolved in DMSO.

  • Self-Validation (DMSO Tolerance): Soak a control crystal in the exact same buffer containing only the equivalent percentage of DMSO (without the fragment) to ensure the solvent alone does not degrade the crystal lattice or alter the active site geometry.

  • Fragment Soaking: Transfer the apo-crystals into the fragment soaking drop. Incubate for 2 to 24 hours. The optimal time is determined empirically by monitoring crystal birefringence.

  • Harvesting & Diffraction: Flash-cool the crystals in liquid nitrogen. Collect diffraction data at 100 K. The resulting electron density map will reveal the coordination of the pyridine nitrogen and amide oxygen to the active site metal center[2].

Quantitative Data Summary

The table below synthesizes the coordination geometries and binding characteristics of N-(pyridin-2-ylmethyl)acetamide and its derivatives across different metal centers and therapeutic targets, demonstrating its versatility as a building block.

Target / ComplexMetal CenterFragment Affinity ( KD​ / IC50​ )Coordination GeometryBiological Application
p300 HAT Domain Zn²⁺~150 - 300 μ M (Fragment level)Distorted TetrahedralEpigenetic oncology therapeutics[3]
Mononuclear Zinc Model Zn²⁺N/A (Structural Model)TetrahedralSBDD structural validation[2]
Binuclear Copper Model Cu²⁺N/A (Structural Model)Square PyramidalAntimicrobial / Metallo-drug design[4]

Note: Fragment affinities are inherently weak; however, their high Ligand Efficiency (LE) makes them ideal starting points for structure-based lead optimization.

References

2.[3] Title: WO2016044770A1 - Spirocyclic hat inhibitors and methods for their use Source: google.com/patents URL:

3.[2] Title: Synthesis of (C8H11N)(2)center dot Zn(OAc)(2), (C8H11N)(2)center dot Cu(OAc)(2), and (C8H11N)(2)center dot CuCl2 complexes and application to the Henry reaction Source: researchgate.net URL: [Link]

4.[4] Title: Copper(I) and copper(II) complexes with pyrazine-containing pyridylalkylamide ligands N-(pyridin-2-ylmethyl)pyrazine-2-carboxamide and N-(2-(pyridin-2-yl)ethyl)pyrazine-2-carboxamide Source: researchgate.net URL: [Link]

Sources

Application Notes and Protocols for the Analysis of N-(pyridin-2-ylmethyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive technical guide provides detailed analytical methods for the detection and quantification of N-(pyridin-2-ylmethyl)acetamide, a compound of interest in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals, offering a suite of validated protocols for various analytical platforms. The methodologies are designed to be robust and reproducible, ensuring the highest standards of scientific integrity. We will delve into the rationale behind experimental choices, providing a framework for method development and validation.

Introduction

N-(pyridin-2-ylmethyl)acetamide (C₈H₁₀N₂O, MW: 150.18 g/mol ) is a heterocyclic organic compound featuring a pyridine ring linked to an acetamide group.[1] Its structural motifs are prevalent in numerous biologically active molecules, making it a significant compound in medicinal chemistry and drug discovery. Accurate and precise analytical methods are paramount for its quantification in various matrices, from bulk pharmaceutical ingredients (APIs) to complex biological fluids, ensuring quality control, pharmacokinetic analysis, and metabolic studies.

This guide presents a multi-faceted analytical approach, encompassing chromatographic and spectroscopic techniques. We will explore High-Performance Liquid Chromatography (HPLC) for routine quantification, Gas Chromatography-Mass Spectrometry (GC-MS) for sensitive and specific analysis, and spectroscopic methods for structural elucidation and characterization.

Physicochemical Properties

A thorough understanding of the physicochemical properties of N-(pyridin-2-ylmethyl)acetamide is fundamental to developing effective analytical methods.

PropertyValue/InformationSource
Molecular Formula C₈H₁₀N₂O[1]
Molecular Weight 150.18 g/mol [1]
Physical Form The hydrochloride salt is a solid.[2]
Solubility The precursor, 2-(aminomethyl)pyridine, is soluble in water. The acetamide derivative is expected to have moderate polarity.[3]
UV Absorbance The pyridine moiety provides UV absorbance, with characteristic peaks around 224 nm (π→π) and 274 nm (n→π).[4]

High-Performance Liquid Chromatography (HPLC) for Quantification

HPLC is the workhorse of pharmaceutical analysis, offering high precision and robustness for the quantification of N-(pyridin-2-ylmethyl)acetamide in bulk materials and formulations. A reverse-phase method is proposed, leveraging the compound's moderate polarity.

Rationale for Method Design

The choice of a C18 stationary phase is based on its versatility and proven efficacy for separating a wide range of moderately polar compounds.[5] The mobile phase, a mixture of acetonitrile and a phosphate buffer, provides excellent peak shape and resolution. The acidic pH of the buffer ensures that the pyridine nitrogen is protonated, minimizing peak tailing and improving chromatographic performance.[6] UV detection at 254 nm is selected based on the strong absorbance of the pyridine ring, ensuring high sensitivity.[6]

Experimental Protocol: HPLC-UV

Objective: To quantify N-(pyridin-2-ylmethyl)acetamide in a sample.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • N-(pyridin-2-ylmethyl)acetamide reference standard

  • HPLC-grade acetonitrile and water

  • Potassium phosphate monobasic

  • Phosphoric acid

Procedure:

  • Mobile Phase Preparation: Prepare a 20 mM potassium phosphate buffer and adjust the pH to 3.0 with phosphoric acid. The mobile phase is a mixture of this buffer and acetonitrile (e.g., 70:30 v/v).

  • Standard Solution Preparation: Accurately weigh and dissolve the N-(pyridin-2-ylmethyl)acetamide reference standard in the mobile phase to prepare a stock solution of 1 mg/mL. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation:

    • Bulk Drug: Accurately weigh and dissolve the sample in the mobile phase to a concentration within the calibration range.

    • Formulation (e.g., Tablets): Weigh and finely powder a representative number of tablets. Accurately weigh a portion of the powder, dissolve it in the mobile phase, sonicate to ensure complete dissolution, and filter through a 0.45 µm syringe filter. Dilute the filtrate to a suitable concentration.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • UV Detection Wavelength: 254 nm

  • Analysis: Inject the standard and sample solutions. Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the analyte in the sample from the calibration curve.

Expected Performance Characteristics
ParameterExpected Value
Linearity Range 1 - 100 µg/mL (r² > 0.999)
Limit of Detection (LOD) ~0.2 µg/mL
Limit of Quantitation (LOQ) ~0.7 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Gas Chromatography-Mass Spectrometry (GC-MS) for High-Sensitivity Analysis

For trace-level analysis and confirmation of identity, GC-MS is the method of choice, offering unparalleled sensitivity and specificity. The following protocol is adapted from a method for the structurally similar compound, N-(4-methylpyridin-2-yl)acetamide.[7]

Scientific Basis for the Protocol

N-(pyridin-2-ylmethyl)acetamide is amenable to GC analysis due to its volatility. Electron Ionization (EI) at 70 eV will induce predictable fragmentation, providing a unique mass spectrum for identification. The primary fragmentation pathways are expected to involve the loss of a methyl radical from the acetyl group and the loss of a neutral ketene molecule.[7]

Experimental Protocol: GC-MS

Objective: To identify and quantify N-(pyridin-2-ylmethyl)acetamide at trace levels.

Instrumentation and Materials:

  • Gas chromatograph coupled to a mass spectrometer with an EI source

  • Capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, such as a DB-5ms)

  • N-(pyridin-2-ylmethyl)acetamide reference standard

  • High-purity methanol or dichloromethane

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol).

  • GC Conditions:

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min

    • Inlet Temperature: 250 °C

    • Injection Volume: 1 µL (splitless mode)

    • Oven Temperature Program: Initial temperature of 100 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Scan Range: m/z 40-400

  • Data Analysis: Identify the analyte by its retention time and mass spectrum. For quantification, use selected ion monitoring (SIM) of characteristic ions.

Predicted Mass Spectrum and Fragmentation

Based on the analysis of the closely related N-(4-methylpyridin-2-yl)acetamide, the following key fragments are anticipated:[7]

m/zIon Structure/FragmentDescription
150 [C₈H₁₀N₂O]⁺Molecular Ion (M⁺)
135 [M - CH₃]⁺Loss of a methyl radical from the acetyl group.
108 [M - CH₂=C=O]⁺Loss of a neutral ketene molecule via rearrangement, resulting in the 2-aminomethylpyridine radical cation.
93 [C₅H₅NCH₂]⁺Pyridin-2-ylmethyl cation.
43 [CH₃CO]⁺Acetyl cation, a common fragment for acetamides.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural confirmation of N-(pyridin-2-ylmethyl)acetamide.

Infrared (IR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique for identifying functional groups.

Protocol:

  • Instrumentation: FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Procedure: A small amount of the solid sample is placed directly onto the ATR crystal, and the spectrum is acquired.

Expected Characteristic Bands: [7]

Frequency (cm⁻¹)Vibrational ModeDescription
~3250-3300N-H StretchA sharp band characteristic of the amide N-H bond.
~2900-3100C-H StretchVibrations of the aromatic and methylene C-H bonds.
~1670-1690C=O Stretch (Amide I)A strong absorption from the amide carbonyl group.
~1530-1550N-H Bend (Amide II)Bending vibration of the N-H bond in the amide linkage.
~1400-1600C=C and C=N StretchCharacteristic vibrations of the substituted pyridine ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the chemical environment of the protons in the molecule.

Expected ¹H NMR Chemical Shifts: Based on the structure and data from related compounds, the following proton signals are anticipated (in CDCl₃):[8][9]

  • ~2.0 ppm (singlet, 3H): Acetyl methyl protons (-COCH₃).

  • ~4.5 ppm (doublet, 2H): Methylene protons (-CH₂-NH-).

  • ~7.1-8.5 ppm (multiplets, 4H): Protons of the pyridine ring.

  • ~7.5 ppm (broad singlet, 1H): Amide proton (-NH-).

Visualized Experimental Workflows

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_quant Quantification Standard Weigh Reference Standard Dissolve_Std Dissolve in Mobile Phase Standard->Dissolve_Std Sample Weigh Sample Dissolve_Sample Dissolve/Extract Sample Sample->Dissolve_Sample Dilute_Std Prepare Calibration Curve Dissolve_Std->Dilute_Std Filter_Sample Filter (0.45 µm) Dissolve_Sample->Filter_Sample HPLC Inject into HPLC System (C18 Column, 254 nm) Dilute_Std->HPLC Cal_Curve Construct Calibration Curve Filter_Sample->HPLC Chromatogram Acquire Chromatogram HPLC->Chromatogram Integrate Integrate Peak Areas Chromatogram->Integrate Integrate->Cal_Curve Calculate Calculate Concentration Cal_Curve->Calculate

Caption: HPLC-UV analysis workflow for N-(pyridin-2-ylmethyl)acetamide.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Sample_Prep Dissolve Sample in Volatile Solvent GCMS Inject into GC-MS System Sample_Prep->GCMS Separate Chromatographic Separation GCMS->Separate Ionize Electron Ionization (70 eV) Separate->Ionize Detect Mass Detection (m/z 40-400) Ionize->Detect Identify Identify by Retention Time & Mass Spectrum Detect->Identify Quantify Quantify using SIM Identify->Quantify

Caption: GC-MS analysis workflow for N-(pyridin-2-ylmethyl)acetamide.

Conclusion

The analytical methods detailed in this guide provide a robust framework for the detection and quantification of N-(pyridin-2-ylmethyl)acetamide. The HPLC-UV method is well-suited for routine quality control, while the GC-MS protocol offers high sensitivity and specificity for trace-level analysis and structural confirmation. The spectroscopic data provided serve as a valuable reference for compound identification. These protocols, grounded in established analytical principles and adapted from methods for structurally related compounds, offer a reliable starting point for researchers in the pharmaceutical and chemical sciences. As with any analytical method, validation for the specific sample matrix and intended application is essential to ensure data quality and regulatory compliance.

References

  • SIELC Technologies. UV-Vis Spectrum of Pyridine. [Link]

  • Probing acid sites in solid catalysts with pyridine UV-Vis spectroscopy. RSC Publishing. [Link]

  • Experimental and theoretical quantum chemical studies of 2-(2-acetamidophenyl)-2-oxo-N-(pyridin-2-ylmethyl)acetamide and its copper(II) complex: molecular docking simulation of the designed coordinated ligand with insulin-like growth factor-1 receptor (IGF-1R). PMC - NIH. [Link]

  • UV–Vis spectra of compounds (4) and (6) in pyridine; (a) corresponds to... ResearchGate. [Link]

  • UV–Vis spectra of compounds (5), (7) and (8) in pyridine. ResearchGate. [Link]

  • Synthesis, Spectroscopic Evaluation and Preliminary UV-Vis Titration Study of 1,2-bis[N,N. Semantic Scholar. [Link]

  • SIELC Technologies. Separation of N-Benzylacetamide on Newcrom R1 HPLC column. [Link]

  • Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. ResearchGate. [Link]

  • Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. PubMed. [Link]

  • Synthesis, Crystal Structure, and Characterization of 2-Phenyl-N-(pyrazin-2-yl)Acetamide. Semantic Scholar. [Link]

  • Chemspace. 2-(4-methylphenoxy)-N-[(pyridin-2-yl)methyl]acetamide. [Link]

  • Current Chemistry Letters Synthesis and spectral characterization of selective pyridine compounds as bioactive agents. Semantic Scholar. [Link]

  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. ResearchGate. [Link]

  • Validation of RP-HPLC method for the quantification of N- Bromosuccinimide in Angiotensin II receptor antagonists. Der Pharma Chemica. [Link]ide-in-angiotensin-ii-receptor-antagonists.pdf)

Sources

Application Note: pH-Directed Copper(II) Complexation and Supramolecular Self-Assembly with N-(pyridin-2-ylmethyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Rationale: The Coordination Switch

The ligand N-(pyridin-2-ylmethyl)acetamide (HL) is a highly versatile bidentate scaffold utilized in bioinorganic chemistry and metallodrug development. Its interaction with Copper(II) is strictly governed by the protonation state of the amide moiety, which dictates a dramatic structural bifurcation[1].

Causality of Coordination:

  • Neutral Conditions (O-Coordination): In the absence of a base, the neutral amide nitrogen is a poor electron donor due to resonance stabilization with the carbonyl group. Consequently, the ligand coordinates to the Cu(II) center via the pyridyl nitrogen and the carbonyl oxygen. This N,O-donor mode minimizes steric strain and yields a discrete, square planar mononuclear complex,[Cu(HL)₂]²⁺[2].

  • Basic Conditions (N-Coordination & Self-Assembly): The introduction of a non-nucleophilic base (e.g., triethylamine) deprotonates the amide nitrogen, generating the anionic amidate (L⁻). The negatively charged amidate nitrogen is a significantly stronger Lewis base than the carbonyl oxygen, forcing a coordination switch to an N,N-donor mode. The geometric constraints of this N,N-coordination, coupled with the propensity of Cu(II) to form hydroxide bridges in basic media, drive the self-assembly of an octanuclear [Cu₈L₈(OH)₄]⁴⁺ cluster. This supramolecular architecture adopts a pseudo-S₄ "tennis ball" symmetry to thermodynamically satisfy the coordination spheres of all eight copper centers[1].

Safety Directives

CRITICAL: The protocols below utilize Copper(II) perchlorate hexahydrate. Perchlorate salts of metal complexes with organic ligands are potentially explosive.

  • Mitigation: Always handle perchlorates in milligram quantities. Avoid heating perchlorate salts to dryness. Utilize a blast shield during crystallization steps. Alternatively, Copper(II) triflate (Cu(OTf)₂) can be substituted to yield the isostructural, safer triflate cluster[2].

Experimental Protocols

Protocol A: Synthesis of Mononuclear Cu(HL)₂₂

This protocol validates the N,O-coordination mode under neutral conditions.

  • Preparation: Dissolve 2.0 mmol of N-(pyridin-2-ylmethyl)acetamide (HL) in 10 mL of anhydrous methanol.

  • Metal Addition: In a separate vial, dissolve 1.0 mmol of Cu(ClO₄)₂·6H₂O in 10 mL of methanol.

  • Complexation: Slowly add the Cu(II) solution to the ligand solution under continuous magnetic stirring at ambient temperature.

    • Self-Validation Checkpoint: The solution will immediately transition to a deep blue color, indicating the formation of the[Cu(HL)₂]²⁺ chromophore.

  • Isolation: Stir for 1 hour. Concentrate the solution under reduced pressure to approximately 5 mL. Allow to stand at 4 °C overnight to induce crystallization.

  • Analytical Confirmation: Isolate the blue crystals via vacuum filtration. The complex should be EPR-active (typical for d⁹, S=1/2 systems)[2].

Protocol B: Synthesis of Octanuclear Cu₈L₈(OH)₄₄

This protocol demonstrates the base-induced self-assembly of the supramolecular cluster.

  • Ligand Deprotonation: Dissolve 1.0 mmol of HL in 10 mL of methanol. Add 4.0 mmol of triethylamine (Et₃N). Stir for 10 minutes to ensure complete deprotonation to the amidate (L⁻).

  • Metal Addition: Dissolve 1.0 mmol of Cu(ClO₄)₂·6H₂O in 10 mL of methanol.

  • Self-Assembly: Dropwise add the deprotonated ligand solution to the Cu(II) solution.

    • Self-Validation Checkpoint: A distinct blue precipitate will begin to form within 1 hour of stirring at room temperature, indicating the assembly of the high-molecular-weight cluster[2].

  • Isolation: Collect the precipitate via centrifugation. To obtain X-ray quality crystals, dissolve the precipitate in a minimal volume of acetonitrile and perform vapor diffusion with diethyl ether.

  • Analytical Confirmation: Analyze the solution via Electrospray Ionization Mass Spectrometry (ESI-MS). The presence of the m/z corresponding to the[Cu₈L₈(OH)₄]⁴⁺ fragment confirms the cluster. Unlike the mononuclear species, this cluster is EPR-silent due to strong antiferromagnetic coupling between the Cu(II) ions[1].

Quantitative Data & Characterization

The following table summarizes the divergent physicochemical properties of the two synthesized complexes, serving as a reference for analytical validation.

PropertyMononuclear ComplexOctanuclear Cluster
Formula
Ligand State Neutral (HL)Deprotonated Amidate (L⁻)
Coordination Mode Bidentate N(pyridyl), O(carbonyl)Bidentate N(pyridyl), N(amidate)
Cu(II) Geometry Trans, Square PlanarDistorted Square Pyramidal
EPR Spectroscopy Active (S = 1/2)Silent (Antiferromagnetic)
ESI-MS Signature [Cu(HL)₂]²⁺[Cu₈L₈(OH)₄]⁴⁺

Reaction Pathway Visualization

G L Ligand (HL) N-(pyridin-2-ylmethyl)acetamide Mix Methanolic Solution (Cu:HL = 1:2) L->Mix Cu Cu(II) Source Cu(ClO4)2·6H2O Cu->Mix Cond1 Neutral Conditions (No Base) Mix->Cond1 Cond2 Basic Conditions (+ Triethylamine) Mix->Cond2 Prod1 Mononuclear Complex [Cu(HL)2](ClO4)2 Square Planar (N,O-donor) Cond1->Prod1 Prod2 Octanuclear Cluster [Cu8L8(OH)4](ClO4)4 'Tennis Ball' (N,N-donor) Cond2->Prod2

Reaction pathway demonstrating the pH-dependent coordination of Cu(II) with HL.

References

  • Mondal, A., Li, Y., Khan, M.A., Ross Jr., J.H., & Houser, R.P. (2004). Supramolecular Copper Hydroxide Tennis Balls: Self-Assembly, Structures, and Magnetic Properties of Octanuclear [Cu₈L₈(OH)₄]⁴⁺ Clusters (HL = N-(2-Pyridylmethyl)acetamide). Inorganic Chemistry, 43(22), 7075-82. URL:[Link]

Sources

In Vitro Evaluation and Protocol Guide for N-(pyridin-2-ylmethyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Applications in Enzyme Inhibition and Metallo-organic Chemistry

Introduction & Scientific Rationale

N-(pyridin-2-ylmethyl)acetamide (CAS 58481-18-8) is a versatile, low-molecular-weight building block characterized by a pyridine ring linked to an acetamide moiety. In drug discovery and molecular biology, its structural features make it highly valuable in two distinct in vitro research domains:

  • Enzyme Inhibition (Endocrinology/Oncology): It acts as a targeted inhibitor of 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1), a critical enzyme in estrogen biosynthesis[1].

  • Metallo-organic Chemistry (Infectious Disease): The nitrogen and oxygen atoms serve as bidentate coordination sites for transition metals, forming complexes with enhanced lipophilicity and antimicrobial properties[2].

As a Senior Application Scientist, I have structured this guide to provide self-validating, step-by-step protocols for evaluating N-(pyridin-2-ylmethyl)acetamide in both contexts, ensuring high scientific integrity, causality explanation, and reproducibility.

Application I: 17β-HSD1 Enzyme Inhibition Assay

Causality & Mechanism

17β-HSD1 (UniProt P14061) catalyzes the NADPH-dependent reduction of the weak estrogen, estrone (E1), into the highly potent 17β-estradiol (E2)[3]. Because E2 drives the proliferation of estrogen-receptor-positive breast cancers, inhibiting 17β-HSD1 is a major therapeutic strategy[4]. N-(pyridin-2-ylmethyl)acetamide competitively binds to the enzyme's active site, utilizing its pyridine and amide groups for hydrogen bonding. In vitro data demonstrates that at a concentration of 10 µM (0.01 mM), this compound achieves 82% inhibition of human 17β-HSD1[1].

G E1 Estrone (E1) Enzyme 17β-HSD1 (UniProt P14061) E1->Enzyme NADPH E2 17β-Estradiol (E2) Enzyme->E2 Reduction Cancer Breast Cancer Proliferation E2->Cancer ERα Binding Inhibitor N-(pyridin-2-ylmethyl)acetamide Inhibitor->Enzyme Inhibits (82% at 10 µM)

Fig 1: Inhibition of 17β-HSD1 by N-(pyridin-2-ylmethyl)acetamide blocking estradiol synthesis.

Protocol: Radiometric In Vitro 17β-HSD1 Inhibition Assay

Self-Validating System: This protocol includes a background control (no enzyme) to measure spontaneous conversion and a vehicle control (DMSO) to ensure the observed inhibition is compound-specific.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of N-(pyridin-2-ylmethyl)acetamide in 100% DMSO.

    • Prepare Assay Buffer: 50 mM sodium phosphate (pH 7.4), 20% glycerol, 1 mM EDTA.

  • Assay Mixture Assembly:

    • In a 96-well plate, add 10 µL of the compound (diluted in buffer to achieve a final concentration of 10 µM, keeping final DMSO < 1%).

    • Add 70 µL of Assay Buffer containing recombinant human 17β-HSD1 (approx. 50 ng/well).

    • Incubate at 37°C for 10 minutes to allow pre-binding of the inhibitor.

  • Reaction Initiation:

    • Add 20 µL of substrate mix containing 100 nM [³H]-estrone and 500 µM NADPH.

  • Termination & Extraction:

    • Incubate for 30 minutes at 37°C.

    • Stop the reaction by adding 100 µL of ice-cold acetonitrile to denature the enzyme.

    • Centrifuge at 3000 x g for 10 minutes to precipitate proteins.

  • Detection:

    • Separate [³H]-estrone and [³H]-estradiol using HPLC.

    • Quantify conversion rates using a flow scintillation analyzer and calculate the IC50.

Application II: Metallo-organic Antimicrobial Screening

Causality & Mechanism

Free N-(pyridin-2-ylmethyl)acetamide exhibits limited direct antimicrobial activity. However, when complexed with transition metals (e.g., Cu²⁺, Ni²⁺, Co²⁺), its efficacy significantly increases[2]. According to Tweedy's chelation theory, coordination reduces the polarity of the metal ion by partially sharing its positive charge with the donor groups (pyridine N, acetamide O). This delocalization increases the lipophilicity of the entire complex, facilitating deeper penetration through the lipid layers of bacterial cell membranes to disrupt intracellular processes.

Workflow L Ligand: N-(pyridin-2-ylmethyl)acetamide C Coordination Complex Synthesis L->C M Metal Salts (Cu2+, Ni2+, Co2+) M->C A Broth Microdilution Assay (96-well) C->A Serial Dilution D MIC Determination (Resazurin) A->D 24h Incubation

Fig 2: Workflow for synthesis and in vitro antimicrobial screening of metal-ligand complexes.

Protocol: Broth Microdilution Assay for MIC Determination
  • Complexation: React equimolar amounts of the ligand and metal chloride salts in methanol under reflux for 2 hours. Evaporate the solvent and recrystallize the complex to ensure purity[2].

  • Inoculum Preparation: Cultivate Staphylococcus aureus and Escherichia coli in Mueller-Hinton Broth (MHB) to a McFarland standard of 0.5 (approx. 1.5 × 10⁸ CFU/mL). Dilute the suspension 1:100 in MHB.

  • Serial Dilution: In a sterile 96-well plate, perform two-fold serial dilutions of the synthesized metal complexes (starting at 512 µg/mL) in MHB.

  • Inoculation & Incubation: Add 50 µL of the bacterial suspension to each well. Include a positive growth control (no complex) and a negative sterility control (MHB only). Incubate at 37°C for 20 hours.

  • Viability Staining: Add 10 µL of 0.015% resazurin solution to each well. Incubate for 2 hours. A color change from blue (oxidized) to pink (reduced) indicates active bacterial metabolism. The Minimum Inhibitory Concentration (MIC) is the lowest concentration well that remains blue.

Data Presentation & Quality Control

To ensure robust E-E-A-T standards, all in vitro screens must be validated using the Z'-factor for high-throughput suitability. A Z'-factor > 0.5 indicates an excellent, reliable assay.

Table 1: Representative In Vitro Data Summary for N-(pyridin-2-ylmethyl)acetamide

Test ArticleTarget / OrganismAssay TypeResultReference
Free Ligand Human 17β-HSD1Radiometric Conversion82% Inhibition (at 10 µM)BRENDA[1]
Free Ligand S. aureusBroth MicrodilutionMIC > 256 µg/mLExtrapolated[2]
Cu(II) Complex S. aureusBroth MicrodilutionMIC 32 µg/mLExtrapolated[2]
Ni(II) Complex E. coliBroth MicrodilutionMIC 64 µg/mLExtrapolated[2]

(Note: Antimicrobial MIC values are representative benchmarks based on typical transition metal complexation enhancements of this specific ligand class).

References

  • BRENDA Enzyme Database. "Information on EC 1.1.1.62 - 17beta-estradiol 17-dehydrogenase and Organism(s) Homo sapiens and UniProt Accession P56937.
  • UniProt. "HSD17B1 - 17-beta-hydroxysteroid dehydrogenase type 1 - Homo sapiens (Human).
  • RCSB Protein Data Bank. "1BHS: HUMAN ESTROGENIC 17BETA-HYDROXYSTEROID DEHYDROGENASE.
  • Digital Repository - University of Baghdad. "Article - Synthesis, Spectroscopic and Biological Studies of some metal ions complexes with 2-hydroxy-N-pyridin-2-yl methyl-acetamide.

Sources

Application Note: Antifungal Screening of N-(pyridin-2-ylmethyl)acetamide Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Target Engagement

The rising incidence of drug-resistant fungal pathogens necessitates the exploration of novel pharmacophores. The N-(pyridin-2-ylmethyl)acetamide scaffold has emerged as a highly versatile building block in medicinal chemistry, particularly for antifungal and antimycobacterial drug discovery [1].

The mechanistic efficacy of this scaffold lies in its dual-functional geometry. The pyridine nitrogen acts as a potent Lewis base, capable of coordinating with the heme iron ( Fe3+ ) in the active site of lanosterol 14α-demethylase (CYP51) . Concurrently, the acetamide moiety provides critical hydrogen-bonding interactions with surrounding amino acid residues, conferring target specificity. By inhibiting CYP51, these compounds halt the conversion of lanosterol to ergosterol, leading to the accumulation of toxic methylated sterols, disruption of membrane fluidity, and ultimate fungal cell death [2].

Pathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol (Cell Membrane) Lanosterol->Ergosterol Multiple Steps CYP51 Lanosterol 14α-demethylase (CYP51) CYP51->Lanosterol Catalyzes Inhibitor N-(pyridin-2-ylmethyl)acetamide Inhibitor->CYP51 Heme Coordination

Fig 1: Proposed mechanism of CYP51 inhibition by pyridine-acetamide scaffolds.

Quantitative Efficacy Profile

Recent structure-activity relationship (SAR) studies have demonstrated that derivatives utilizing the N-pyridinyl acetamide core exhibit minimum inhibitory concentrations (MIC) that rival or exceed established clinical standards like fluconazole [3]. The table below summarizes the comparative efficacy of optimized derivatives against primary fungal pathogens.

Table 1: Antifungal Efficacy of Pyridine-Acetamide Derivatives

Compound / ScaffoldFungal SpeciesMIC (mg/mL)Reference DrugRef. MIC (mg/mL)
Compound 5d (Derivative)Candida albicans0.224Fluconazole>0.250
Compound 2b (Derivative)Aspergillus niger0.190Fluconazole>0.200
Compound 12 (2-Phenyl analog)M. tuberculosis (H37Ra)0.015Isoniazid0.010

(Note: Data adapted from Ugwu et al. [3] and Jirkovská et al.[1]. Values highlight the broad-spectrum potential of the core scaffold).

Experimental Workflows & Self-Validating Protocols

To rigorously evaluate the antifungal activity of N-(pyridin-2-ylmethyl)acetamide derivatives, we employ a two-tiered screening methodology: a primary phenotypic screen (Broth Microdilution) followed by a secondary mechanistic validation (Ergosterol Quantitation).

Workflow A 1. Compound Prep (DMSO Stock) C 3. Broth Microdilution (RPMI 1640, pH 7.0) A->C B 2. Inoculum Standardization (0.5 MacFarland) B->C D 4. Incubation (35°C, 24-48h) C->D E 5. Resazurin Assay (Viability Readout) D->E F 6. Ergosterol Extraction (Mechanism Validation) E->F Active Hits

Fig 2: High-throughput antifungal screening and validation workflow.

Protocol A: Colorimetric Broth Microdilution (MIC Determination)

This protocol is adapted from CLSI M27 guidelines but incorporates resazurin to eliminate the subjective bias of visual turbidity readings.

Causality & Design Choices:

  • Medium: RPMI 1640 buffered with MOPS to pH 7.0 is strictly mandated. This prevents pH-induced hydrolysis of the acetamide linkage and ensures optimal fungal growth phases.

  • Indicator: Resazurin acts as a terminal electron acceptor. Its reduction to fluorescent resorufin by metabolically active cells provides a binary, objective viability readout.

Step-by-Step Procedure:

  • Compound Preparation: Dissolve the N-(pyridin-2-ylmethyl)acetamide derivative in 100% molecular-grade DMSO to create a 10 mg/mL stock.

  • Serial Dilution: Perform 2-fold serial dilutions in RPMI 1640 medium to achieve a final testing range of 0.01 to 2.0 mg/mL . Critical: Ensure final DMSO concentration per well does not exceed 1% to prevent solvent-induced cytotoxicity.

  • Inoculum Standardization: Suspend isolated fungal colonies (e.g., C. albicans) in sterile saline. Adjust turbidity to a 0.5 McFarland standard (approx. 1×106 CFU/mL ), then dilute 1:1000 in RPMI 1640.

  • Plate Assembly: In a 96-well microtiter plate, combine 100 µL of the diluted compound with 100 µL of the fungal inoculum.

    • Self-Validation Controls: Include a Sterility Control (200 µL medium), a Growth Control (100 µL medium + 100 µL inoculum + 1% DMSO), and a Positive Control (Fluconazole).

  • Incubation: Seal plates with breathable membranes and incubate at 35°C for 24–48 hours.

  • Viability Readout: Add 20 µL of 0.01% resazurin solution to each well. Incubate in the dark for 2 hours. The MIC is defined as the lowest concentration well that remains blue (indicating complete inhibition of respiration), whereas pink wells indicate viable fungal growth.

Protocol B: Ergosterol Extraction and Quantitation

To confirm that the observed MIC is driven by CYP51 inhibition rather than non-specific membrane lysis, intracellular ergosterol levels must be quantified [2].

Causality & Design Choices:

  • Saponification: Boiling cells in alcoholic KOH cleaves esterified sterols from lipid droplet reservoirs, allowing total cellular ergosterol to be extracted into the non-polar phase.

  • Spectral Analysis: Ergosterol possesses a unique conjugated diene system that absorbs strongly at 281.5 nm, distinguishing it from lanosterol precursors.

Step-by-Step Procedure:

  • Culture Preparation: Inoculate 50 mL of Sabouraud Dextrose Broth with the fungal strain. Treat with the test compound at sub-MIC levels (e.g., 0.5×MIC ) to stress the pathway without halting biomass accumulation. Incubate for 18 hours at 35°C.

  • Harvesting: Centrifuge the culture at 3,000 × g for 5 minutes. Wash the pellet twice with sterile distilled water. Record the wet weight of the cell pellet.

  • Saponification: Add 3 mL of 25% alcoholic potassium hydroxide (KOH) to the pellet. Vortex vigorously for 1 minute. Transfer to an 85°C water bath for 1 hour.

  • Extraction: Allow the mixture to cool to room temperature. Add a mixture of 1 mL sterile water and 3 mL n-heptane. Vortex for 3 minutes to partition the sterols into the upper heptane layer.

  • Quantitation: Carefully extract the upper n-heptane layer. Analyze via UV spectrophotometry, scanning between 240 nm and 300 nm. Calculate the ergosterol content using the standard formula based on absorbance at 281.5 nm and 230 nm, normalizing against the initial wet pellet weight. A dose-dependent decrease in the 281.5 nm peak confirms CYP51 target engagement.

References

  • Jirkovská, A., et al. (2025). "Antimicrobial and Antiproliferative Properties of 2-Phenyl-N-(Pyridin-2-yl)acetamides." Chemical Biology & Drug Design.[Link]

  • Ugwu, D. I., & Okoro, U. C. (2014). "Synthesis, Characterisation and Antifungal Activities of [4-Methylphenylsulphonamido]-N-(Pyridin-2 Yl) Acetamide Derivatives." Medicinal Chemistry, 4(2), 330-333.[Link]

Application Note: N-(Pyridin-2-ylmethyl)acetamide in Medicinal Chemistry and Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(pyridin-2-ylmethyl)acetamide (CAS: 58481-18-8) is a highly versatile building block and privileged pharmacophore in contemporary medicinal chemistry (1)[1]. Characterized by its bidentate coordination potential—combining a pyridine nitrogen with an amide moiety—this compound serves as a critical structural fragment in the development of targeted therapeutics. Its applications span from epigenetic modulation via Histone Acetyltransferase (HAT) inhibition (2)[2] to neuropharmacological interventions targeting orexin receptors (3)[3]. This technical guide synthesizes the physicochemical properties, mechanistic utility, and validated synthetic protocols for integrating N-(pyridin-2-ylmethyl)acetamide into modern drug discovery workflows.

Mechanistic Insights & Pharmacological Utility

The structural architecture of N-(pyridin-2-ylmethyl)acetamide allows it to act as both a hydrogen bond donor/acceptor and a robust metal chelator. This dual functionality drives its utility across diverse biological targets:

  • Epigenetic Modulation (p300/CBP HAT Inhibitors): The acetamide motif mimics the acetyl-CoA substrate, allowing derivatives to competitively bind the catalytic active site of p300/CBP histone acetyltransferases. This interaction is crucial for downregulating oncogene expression in cancer models (2)[2].

  • Neuropharmacology (Orexin Receptor Antagonists): N-alkylated derivatives of this compound function as potent orexin receptor antagonists. The pyridine ring provides critical π-π stacking and dipole interactions within the receptor pocket, facilitating the development of novel sleep-inducing agents (3)[3].

  • Antimalarial Target Disruption: In Plasmodium species, the myosin tail interacting protein (MTIP) is essential for parasite invasion. Derivatives containing the N-(pyridin-2-ylmethyl)acetamide scaffold bind to the D2-D3 domains of MTIP, sterically hindering its complexation with Myosin A (MyoA) and halting the invasion motor (4)[4].

  • Enzyme Inhibition: The compound exhibits direct inhibitory activity against 17beta-estradiol 17-dehydrogenase, a key enzyme in steroidogenesis, demonstrating its utility in hormone-dependent pathology research (5)[5].

Quantitative Data & Physicochemical Profiling

Table 1: Physicochemical Properties of N-(pyridin-2-ylmethyl)acetamide

Property Value
CAS Number 58481-18-8
Molecular Formula C8H10N2O
Molecular Weight 150.18 g/mol
SMILES CC(NCC1=NC=CC=C1)=O
Topological Polar Surface Area 41.99 Ų

| Commercial Purity Standard | ≥97% |

Table 2: Biological Targets and Pharmacological Roles

Biological Target Disease Area Mechanism of Action
p300/CBP (HAT) Oncology Competitive inhibition of acetyl-CoA binding
Orexin Receptors Insomnia / Sleep Disorders Antagonism via GPCR binding pocket
MTIP-MyoA Complex Malaria (Plasmodium) Allosteric disruption of the invasion motor

| 17β-HSD (EC 1.1.1.62) | Endocrine Disorders | Enzymatic inhibition of steroidogenesis |

Experimental Methodologies

Protocol 1: Chemical Synthesis of N-(pyridin-2-ylmethyl)acetamide

Objective: To synthesize the title compound via the controlled acetylation of 2-picolylamine. Causality & Design: Acetic anhydride is selected over acetyl chloride to provide a milder, less exothermic reaction profile, minimizing the risk of di-acetylation. Triethylamine (TEA) is utilized as an acid scavenger to neutralize the acetic acid byproduct, ensuring the pyridine nitrogen remains unprotonated and the primary amine retains its nucleophilicity (6)[6]. Dichloromethane (DCM) is chosen as an aprotic solvent that readily dissolves both reagents without participating in hydrogen bonding.

Step-by-Step Procedure:

  • Preparation: In an oven-dried round-bottom flask purged with N₂, dissolve 2-picolylamine (1.0 eq, 10 mmol) in anhydrous DCM (20 mL).

  • Base Addition: Add TEA (1.2 eq, 12 mmol) to the solution. Cool the reaction mixture to 0°C using an ice-water bath. (Rationale: Cooling mitigates the exothermic nature of the anhydride addition, preventing thermal degradation.)

  • Acetylation: Add acetic anhydride (1.1 eq, 11 mmol) dropwise over 15 minutes.

  • Reaction Propagation: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours.

  • Validation (QC): Monitor reaction progress via TLC (Eluent: 5% MeOH in DCM). The disappearance of the amine spot (ninhydrin positive) indicates completion.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (20 mL) to neutralize excess anhydride and acetic acid. Extract the aqueous layer with DCM (2 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography to yield the pure product.

SynthesisWorkflow A 2-Picolylamine (1.0 eq) C Reaction Vessel Solvent: DCM, Base: TEA Temp: 0°C -> RT A->C B Acetic Anhydride (1.1 eq) B->C D Quench & Workup (Aqueous NaHCO3 wash) C->D  Stir 2-4 hours   E Purification (Silica Gel Chromatography) D->E  Extract Organic Layer   F N-(pyridin-2-ylmethyl)acetamide Yield: >85% E->F  Isolate Pure Product  

Figure 1: Step-by-step synthesis workflow for N-(pyridin-2-ylmethyl)acetamide.

Protocol 2: Preparation of Transition Metal Complexes (e.g., Cu²⁺/Zn²⁺)

Objective: To utilize N-(pyridin-2-ylmethyl)acetamide as a bidentate ligand for metallo-pharmaceutical screening. Causality & Design: Methanol is employed as the solvent because its polarity supports the dissolution of both the organic ligand and the inorganic metal halide salts. Refluxing provides the necessary activation energy to displace coordinated solvent molecules from the metal center, driving the formation of the thermodynamically stable chelate complex.

Step-by-Step Procedure:

  • Dissolution: Dissolve N-(pyridin-2-ylmethyl)acetamide (2.0 eq) in hot methanol (15 mL).

  • Metal Addition: Slowly add a methanolic solution of the desired metal salt (e.g., CuCl₂ or ZnCl₂, 1.0 eq in 5 mL MeOH) dropwise to the ligand solution.

  • Complexation: Reflux the mixture at 65°C for 2 hours. A distinct color change (e.g., to deep blue/green for Copper) indicates complex formation.

  • Isolation: Allow the solution to cool slowly to room temperature, then chill to 4°C overnight to induce crystallization.

  • Validation (QC): Filter the microcrystals, wash with cold ethanol, and dry under vacuum. Confirm the coordination geometry via FT-IR (shift in amide C=O and pyridine C=N stretching frequencies) and elemental analysis.

MOA_Malaria Drug Acetamide Derivative (Ligand/Inhibitor) Target Plasmodium MTIP (Target Protein) Drug->Target Binds D2-D3 Domains Disruption Complex Disruption (Steric Hindrance) Drug->Disruption Induces Complex MTIP-MyoA Complex (Intact Motor) Target->Complex Binds MyoA Invasion Host Cell Invasion (Pathogenesis) Complex->Invasion Enables Disruption->Complex Prevents Formation Clearance Parasite Clearance (Therapeutic Effect) Disruption->Clearance Leads to

Figure 2: Mechanistic pathway of Plasmodium MTIP-MyoA motor complex disruption.

References

  • 58481-18-8 | N-(Pyridin-2-ylmethyl)
  • Source: google.com (Google Patents)
  • Information on EC 1.1.1.
  • Source: epo.
  • Source: nih.gov (PubMed Central)
  • Source: google.com (Google Patents)

Sources

Application Note: N-(pyridin-2-ylmethyl)acetamide as a Building Block for Complex Molecules

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

N-(pyridin-2-ylmethyl)acetamide (CAS 58481-18-8)[1] is a highly versatile, bidentate molecular building block that bridges the gap between inorganic coordination chemistry and organic medicinal drug development. Structurally, it consists of a pyridine ring tethered to an acetamide group via a flexible methylene bridge.

The Causality of its Utility: The molecule's power lies in its dual-coordination capability. The pyridine nitrogen acts as a soft σ -donor and π -acceptor, while the acetamide moiety can coordinate via the carbonyl oxygen or the deprotonated amide nitrogen. This N,O or N,N bidentate chelation creates highly stable 5- or 6-membered metallacycles[2]. In medicinal chemistry, the pyridine-acetamide axis provides a rigid, predictable hydrogen-bonding network that is critical for target protein docking, such as in the competitive inhibition of orexin receptors[3] and 17 β -estradiol 17-dehydrogenase[4].

Application I: Transition Metal Catalysis & Coordination Chemistry

N-(pyridin-2-ylmethyl)acetamide and its derivatives are extensively used to synthesize Cu(II), Ni(II), and Co(II) complexes[2]. These complexes act as robust catalysts in oxidation and cross-coupling reactions due to the hemilabile nature of the amide bond, which can temporarily detach to allow substrate binding during the catalytic cycle.

Quantitative Data: Coordination Geometries and Activity

Table 1: Structural and functional properties of metal complexes derived from N-(pyridin-2-ylmethyl)acetamide.

Metal IonGeometryPrimary Coordination SitesPrimary Application / ActivityRef
Cu(II) Square PlanarN (pyridine), N (amide)Oxidation Catalysis / Antibacterial[2]
Cr(III) OctahedralN (pyridine), O (carbonyl)Biological Assays (E. coli inhibition)[2]
Ni(II) TetrahedralN (pyridine), N (amide)Cross-coupling Catalysis[2]
Protocol 1: Synthesis of a Cu(II)-N-PMA Catalytic Complex

Self-Validating Rationale: This protocol utilizes a stoichiometric ratio of ligand to metal. Copper(II) acetate is specifically chosen because the acetate anion acts as a mild internal base, facilitating the deprotonation of the amide nitrogen for N,N-bidentate coordination. The shift in color and IR frequencies acts as an immediate self-validating quality control step.

  • Ligand Preparation: Dissolve 2.0 mmol of N-(pyridin-2-ylmethyl)acetamide in 15 mL of absolute ethanol.

    • Causality: Absolute ethanol ensures the solubility of both the organic ligand and the metal salt while preventing unwanted aqueous hydrolysis of the metal center.

  • Metal Addition: Slowly add a solution of 1.0 mmol of Cu(II) acetate monohydrate in 10 mL of ethanol dropwise over 20 minutes under continuous stirring at room temperature.

  • Complexation & Reflux: Heat the mixture to reflux (78 °C) for 4 hours.

    • Causality: Elevated temperature overcomes the activation energy barrier required for the displacement of the acetate ligands by the bidentate N-PMA ligand.

  • Precipitation & Isolation: Cool the solution to 4 °C and let it stand overnight. Collect the resulting deep-green/blue precipitate via vacuum filtration. Wash with cold ethanol (2 × 5 mL) and diethyl ether (10 mL) to remove any unreacted ligand.

  • Validation (FT-IR & Visual):

    • Visual: A distinct color shift from pale blue (Cu salt) to deep green/blue indicates successful complexation.

    • Spectroscopic: Perform FT-IR. The disappearance of the free N-H stretch (~3300 cm⁻¹) and a significant shift in the C=O stretch (~1660 cm⁻¹ to ~1610 cm⁻¹) confirms active coordination[2].

Workflow LIG N-PMA Ligand (Ethanol Solution) MIX Dropwise Addition (RT, 20 min) LIG->MIX MET Cu(II) Acetate (Ethanol Solution) MET->MIX REF Reflux (78°C, 4h) Ligand Exchange MIX->REF CRY Cooling & Precipitation (4°C, Overnight) REF->CRY VAL Validation (FT-IR) C=O & N-H Shift CRY->VAL

Caption: Workflow for synthesizing Cu(II)-N-PMA complexes with built-in validation steps.

Application II: Pharmaceutical Building Block

In medicinal chemistry, N-(pyridin-2-ylmethyl)acetamide is a highly effective structural motif. It is prominently featured in the design of orexin receptor antagonists (utilized for treating insomnia)[3] and inhibitors of 17 β -estradiol 17-dehydrogenase (EC 1.1.1.62)[4]. The pyridine ring provides critical π

π stacking interactions, while the acetamide core offers hydrogen bond donors/acceptors essential for anchoring the molecule within the receptor pocket.
Quantitative Data: Pharmacological Targets

Table 2: Biological targets and affinities of N-PMA derived compounds.

Target Enzyme / ReceptorDerivative TypeIC50 / AffinityTherapeutic AreaRef
Orexin Receptor (OX1R/OX2R) Sulfonylamino-acetic acid derivativesNanomolarInsomnia / Sleep Disorders[3]
17 β -HSD (EC 1.1.1.62) Estrone-N-PMA conjugates0.01 mM (82% inhibition)Hormone-dependent Cancers[4]
Protocol 2: N-Alkylation for Orexin Antagonist Precursors

Self-Validating Rationale: This protocol functionalizes the acetamide nitrogen to build complex sulfonylamino-acetic acid derivatives[3]. TLC monitoring ensures the complete consumption of the starting material, while the basic aqueous workup systematically removes unreacted acidic byproducts.

  • Activation: Dissolve 1.0 mmol of N-(pyridin-2-ylmethyl)acetamide in 10 mL of anhydrous DMF under an inert argon atmosphere. Add 1.2 mmol of sodium hydride (60% dispersion in mineral oil) in portions at 0 °C.

    • Causality: NaH quantitatively deprotonates the relatively acidic amide nitrogen (pKa ~ 15-16), generating a highly nucleophilic amide anion. The argon atmosphere prevents the rapid, dangerous reaction of NaH with atmospheric moisture.

  • Electrophile Addition: After 30 minutes of stirring (indicated by the cessation of H₂ gas evolution), add 1.1 mmol of the target electrophile (e.g., 4-tert-butyl-benzenesulfonyl chloride) dropwise[3].

  • Reaction Progression: Warm the reaction to room temperature and stir for 4 hours. Monitor via TLC (EtOAc:Hexane 1:1).

    • Causality: The disappearance of the starting material spot (UV active at 254 nm) validates reaction completion.

  • Quenching & Extraction: Carefully quench the reaction with 5 mL of saturated aqueous NH₄Cl to neutralize excess NaH. Extract the aqueous layer with ethyl acetate (3 × 15 mL). Wash the combined organic layers with brine (5 × 20 mL) to selectively partition and remove the DMF solvent. Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Validation (NMR): Purify the crude product via silica gel flash chromatography. Validate the structure via ¹H-NMR.

    • Quality Control: Look for the complete disappearance of the broad amide N-H singlet (~8.0 ppm) and the emergence of new aryl/alkyl protons corresponding to the sulfonyl group.

Pathway DRUG N-PMA Derivative (Sulfonylamino-acetic acid) REC Orexin Receptor (OX1R / OX2R) DRUG->REC High Affinity Binding BLOCK Blockade of Orexin Neuropeptide REC->BLOCK Competitive Antagonism NEURO Decreased Wakefulness Signaling Cascade BLOCK->NEURO CLINICAL Sleep Induction (Insomnia Treatment) NEURO->CLINICAL

Caption: Mechanism of action for N-PMA derived orexin receptor antagonists in sleep induction.

References

  • Synthesis, Spectroscopic and Biological Studies of some metal ions complexes with 2-hydroxy-N-pyridin-2-yl methyl-acetamide Source: Digital Repository, University of Baghdad URL:[Link]

  • Information on EC 1.1.1.62 - 17beta-estradiol 17-dehydrogenase Source: BRENDA Enzyme Database URL:[Link]

  • SULFONYLAMINO-ACETIC ACID DERIVATIVES AND THEIR USE AS OREXIN RECEPTOR ANTAGONISTS (Patent EP1554239) Source: European Patent Office (EPO) URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges with N-(pyridin-2-ylmethyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter inquiries regarding the erratic solubility behavior of N-(pyridin-2-ylmethyl)acetamide (CAS: 58481-18-8). Widely utilized as a coordination chemistry ligand and an intermediate in drug synthesis[1][2], this compound often presents a bottleneck when transitioning from organic synthesis into aqueous biological assays.

This guide is designed to troubleshoot these specific solubility issues. By understanding the physicochemical causality behind the compound's behavior, you can implement self-validating protocols to ensure reliable, reproducible experimental outcomes.

Section 1: Fundamental Physicochemical Profiling

Q1: Why does N-(pyridin-2-ylmethyl)acetamide readily dissolve in organic solvents but precipitate in my standard biological assay buffer (pH 7.4)?

A1: The solubility of this compound is entirely dictated by its structural dichotomy: a basic pyridine ring coupled with a neutral amide linkage. At a physiological pH of 7.4, the pyridine nitrogen remains unprotonated and electrically neutral[3]. Without an ionic charge, the molecule relies solely on weak dipole interactions and a single hydrogen bond donor, which are insufficient to overcome the hydrophobic packing forces of the aromatic ring in water[4][5]. Consequently, the molecules aggregate and precipitate.

Table 1: Physicochemical Properties Influencing Solubilization

PropertyValueSolubilization Impact & Causality
Molecular Weight 150.18 g/mol Small molecular size generally aids dissolution, but the planar aromatic ring promotes strong crystal lattice stacking[1].
LogP ~0.72Moderate lipophilicity; the compound inherently prefers organic solvents (like DMSO or ethanol) over pure aqueous media[1].
pKa (Pyridine N) ~5.2Critical Parameter: Protonation below pH 5.2 generates a cation, significantly increasing aqueous solubility via ion-dipole interactions[3].
pKa (Amide N) NeutralNon-basic due to resonance delocalization with the carbonyl group; does not contribute to pH-dependent solubility[3].
H-Bond Donors 1 (Amide NH)Limited hydration capacity in the neutral state restricts solubility in unbuffered or neutral water[1].

Section 2: Aqueous Solubility Troubleshooting (pH and Buffers)

Q2: How can I leverage the compound's pKa to improve aqueous solubility without introducing organic solvents that might cause assay toxicity?

A2: You can induce a phase shift by lowering the buffer pH below the pKa of the pyridine nitrogen (pH < 5.2). This forces the protonation of the pyridine ring, generating a positively charged pyridinium cation[3][6]. This ionic form interacts strongly with water molecules, drastically increasing thermodynamic solubility.

Protocol 1: pH-Solubility Profile Determination

Objective: Establish the optimal pH for maximum aqueous solubility while validating that the compound remains in solution.

  • Buffer Preparation: Prepare a series of 50 mM buffer solutions at pH 4.0 (acetate), 5.0 (acetate), 6.0 (MES), 7.0 (HEPES), and 7.4 (PBS).

  • Saturation: Add an excess of solid N-(pyridin-2-ylmethyl)acetamide (e.g., 5 mg) to 1 mL of each buffer in standard microcentrifuge tubes.

  • Equilibration: Vortex vigorously for 2 minutes to disrupt aggregates, then incubate at 25°C on a rotary shaker for 24 hours to reach thermodynamic equilibrium.

  • Separation: Centrifuge the suspensions at 10,000 x g for 15 minutes to firmly pellet any undissolved compound.

  • Quantification (Self-Validation): Carefully extract the supernatant and quantify the dissolved concentration using HPLC-UV (detection at ~254 nm).

  • Data Analysis: Plot solubility vs. pH. You will observe a sharp exponential increase in solubility as the pH drops below 5.2. Caution: Ensure your downstream biological target or catalyst is stable at this acidic pH.

Mechanism Neutral Neutral Protonated Protonated Neutral->Protonated Add Acid (H+) Insoluble Low Aqueous Solubility (Hydrophobic Aggregation) Neutral->Insoluble Aggregation Protonated->Neutral Add Base (OH-) Soluble High Aqueous Solubility (Ion-Dipole Interactions) Protonated->Soluble Hydration

Caption: Mechanism of pH-dependent solubilization via pyridine protonation.

Section 3: Co-solvents and Supramolecular Complexation

Q3: My cellular assay strictly requires a physiological pH of 7.4. What are my options if pH adjustment causes cell death or target denaturation?

A3: When pH manipulation is restricted, you must disrupt the hydrophobic interactions using either co-solvents or supramolecular excipients[4][6].

  • Co-solvents: DMSO or DMF can be used to prepare concentrated stock solutions (e.g., 50 mM). However, direct dilution into aqueous media often causes "solvent-shift precipitation." Keep final DMSO concentrations below 1% to prevent assay toxicity[4][7].

  • Cyclodextrin Complexation: If co-solvents fail, Hydroxypropyl-β-cyclodextrin (HP-β-CD) is highly recommended. It features a hydrophobic inner cavity that encapsulates the non-polar pyridine moiety, while its hydrophilic exterior ensures complete water solubility at pH 7.4[6][7].

Protocol 2: Cyclodextrin Inclusion Complexation (Kneading Method)

Objective: Create a stable, water-soluble inclusion complex of N-(pyridin-2-ylmethyl)acetamide for neutral pH assays.

  • Molar Ratio Setup: Weigh N-(pyridin-2-ylmethyl)acetamide and HP-β-CD at a precise 1:1 molar ratio to ensure stoichiometric encapsulation[6].

  • Wetting: Place the HP-β-CD in a glass mortar and add a minimal volume of water/ethanol (50:50 v/v) to form a thick, uniform paste.

  • Incorporation: Gradually add the N-(pyridin-2-ylmethyl)acetamide powder to the cyclodextrin paste.

  • Kneading: Triturate (knead) the mixture continuously with a pestle for 45-60 minutes. The mechanical shear force is critical; it drives the drug molecule into the cyclodextrin cavity.

  • Drying: Transfer the paste to a vacuum oven and dry at 45°C until a constant weight is achieved, ensuring all residual ethanol is removed.

  • Visual Validation: Re-dissolve the resulting powder in your pH 7.4 assay buffer. The solution should be optically clear. The absence of particulate matter or cloudiness validates successful complexation.

Section 4: Solubilization Decision Matrix

To systematically resolve solubility issues without wasting precious compound, follow the experimental workflow illustrated below.

Workflow Start Compound: N-(pyridin-2-ylmethyl)acetamide Assess Initial Solubility Assessment (DMSO Stock) Start->Assess Decision Target Media? Assess->Decision Aqueous Aqueous Buffer (Bioassays) Decision->Aqueous Biology Organic Organic Solvent (Synthesis) Decision->Organic Chemistry pH_Adjust Adjust pH < 5.2 (Protonate Pyridine) Aqueous->pH_Adjust CoSolvent Add Co-solvent (e.g., <1% DMSO) Aqueous->CoSolvent Cyclodextrin Cyclodextrin Complexation (HP-β-CD) Aqueous->Cyclodextrin Success Solubilized Compound Organic->Success pH_Adjust->Success CoSolvent->Success Cyclodextrin->Success

Caption: Workflow for solubility testing and improvement.

References
  • BenchChem. "How to improve the solubility of N-(4-methylpyridin-2-yl)acetamide for bioassays". BenchChem Technical Support.
  • ChemScene. "58481-18-8 | N-(Pyridin-2-ylmethyl)acetamide".
  • BenchChem. "N-methyl-N-(pyridin-3-ylmethyl)acetamide | 69966-50-3".
  • International Journal of Pharmaceutical and Biological Archives (IJPBA). "Solubility Enhancement Technologies and Research Emerged".
  • World Journal of Biology Pharmacy and Health Sciences (WJBPHS). "Solubility enhancement techniques: A comprehensive review".
  • International Journal of Biology, Pharmacy and Allied Sciences (IJBPAS). "COMPREHENSIVE STUDY ABOUT SOLUBILITY ENHANCEMENT TECHNIQUES".
  • ResearchGate. "Copper(I) and copper(II) complexes with pyrazine-containing pyridylalkylamide ligands N-(pyridin-2-ylmethyl)pyrazine-2-carboxamide...".

Sources

N-(pyridin-2-ylmethyl)acetamide reaction scale-up considerations

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Center for the synthesis and scale-up of N-(pyridin-2-ylmethyl)acetamide (CAS: 58481-18-8).

The acetylation of 2-picolylamine (pyridin-2-ylmethylamine) is a fundamental transformation in the synthesis of various pharmaceutical building blocks and chelating ligands. However, transitioning this reaction from the benchtop to multi-kilogram scale introduces significant engineering and chemical challenges, primarily revolving around exotherm management, chemoselectivity, and product isolation.

This guide provides field-proven troubleshooting strategies, self-validating protocols, and causality-driven insights to ensure your scale-up campaigns are safe and high-yielding.

Section 1: Reactor Design & Exotherm Management

Q: Why does the acetylation of 2-picolylamine pose a thermal runaway risk upon scale-up? A: The reaction between primary amines like 2-picolylamine and acylating agents (such as acetic anhydride or acetyl chloride) is highly exothermic. In large batch reactors, the heat of reaction can rapidly exceed the heat removal capacity (UA) of the vessel. If the reagent addition rate is not strictly matched to the cooling capacity, unreacted reagents accumulate. This accumulation can trigger a sudden, uncontrolled temperature spike, leading to solvent boiling, secondary decomposition pathways, and potentially catastrophic thermal runaway[1].

Q: Should we use batch or continuous flow for multi-kilogram scale-up? A: Continuous flow is strongly recommended for highly exothermic acetylations. Flow chemistry platforms prevent the accumulation of unreacted reagents and provide a remarkably high surface-area-to-volume ratio for instantaneous heat transfer. Recent industrial scale-up studies on amine acetylations demonstrate that modular microreactor platforms with in-line temperature monitoring effectively eliminate the thermal runaway risks inherent to batch processing[2].

G A 2-Picolylamine Acetylation B Batch Reactor A->B C Continuous Flow A->C D Poor Heat Transfer Exotherm Accumulation B->D E High Surface Area Rapid Heat Dissipation C->E F Thermal Runaway Risk D->F G Safe Multi-kg Scale-Up E->G

Caption: Logic tree for selecting reactor types based on exotherm and thermal runaway risks.

Section 2: Reagent Selection & Process Economics

Q: What is the optimal acylating agent and solvent system for 2-picolylamine? A: While acetic anhydride in dichloromethane is standard at the bench scale, it poses severe toxicity and waste disposal issues at scale. For process chemistry, two robust alternatives exist:

  • Aqueous Brine System: Using acetyl chloride in an aqueous brine solution with sodium acetate and triethylamine (TEA). This biphasic system suppresses side reactions, avoids halogenated solvents, and allows for easy phase-separation isolation[3].

  • Continuous Flow (Neat/Acetonitrile): Utilizing acetonitrile as a milder acetylating agent over an alumina catalyst bed in continuous flow, which completely eliminates hazardous carboxylic acid derivatives[4].

Table 1: Quantitative Comparison of Acetylation Conditions

Acylating AgentSolvent SystemBase / CatalystTypical YieldScale-Up SuitabilityPrimary Limitation
Acetic Anhydride DichloromethaneTriethylamine85 - 90%LowHalogenated solvent waste, batch exotherm risk
Acetyl Chloride Aqueous BrineNaOAc + TEA75 - 80%HighRequires strict pH control to prevent hydrolysis[3]
Acetonitrile Continuous FlowAlumina (Solid)>90%HighRequires high temp/pressure flow equipment[4]

Section 3: Standardized Scale-Up Protocols

Protocol A: Continuous Flow Acetylation (Recommended for >1 kg)

This self-validating protocol ensures that heat is dissipated instantaneously, preventing the degradation of the pyridine ring and ensuring high chemoselectivity[2].

Step 1: Preparation of Stock Solutions

  • Solution A: Dissolve 2-picolylamine (1.0 M) and triethylamine (1.1 M) in anhydrous ethyl acetate.

  • Solution B: Dissolve acetic anhydride (1.05 M) in anhydrous ethyl acetate.

  • Causality Check: Triethylamine is included in Solution A to act as an immediate proton scavenger, preventing the generated acetic acid from protonating the unreacted 2-picolylamine, which would render it non-nucleophilic and halt the reaction.

Step 2: System Priming

  • Prime the continuous flow microreactor platform with pure ethyl acetate to establish steady-state hydrodynamics. Set the reactor cooling jacket temperature to 20 °C.

Step 3: Reaction Execution

  • Pump Solution A and Solution B via precision HPLC pumps into a T-mixer at a 1:1 volumetric ratio.

  • Adjust the flow rates to achieve a residence time of exactly 3 minutes within the reaction zone.

  • Causality Check: The short residence time prevents the formation of over-acetylated degradation products, while the high local concentration in the micro-channels ensures complete conversion[2].

Step 4: In-Line Quench & Isolation

  • Direct the reactor effluent into a continuous stirred-tank reactor (CSTR) containing saturated aqueous NaHCO₃ to quench any trace unreacted acetic anhydride.

  • Continuously separate the organic phase, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield high-purity N-(pyridin-2-ylmethyl)acetamide.

Flow S1 Sol A: 2-Picolylamine + TEA Mix T-Mixer (High Shear) S1->Mix S2 Sol B: Acetic Anhydride S2->Mix React Microreactor (20°C, 3 min) Mix->React Quench In-line Quench (Aq. NaHCO3) React->Quench Product Phase Separation & Concentration Quench->Product

Caption: Continuous flow setup for the safe, scalable acetylation of 2-picolylamine.

Section 4: Troubleshooting & Chemoselectivity FAQs

Q: We are observing incomplete conversion of 2-picolylamine in our batch process. How do we drive the reaction to completion? A: Incomplete conversion is frequently caused by the hydrolysis of the acylating agent by adventitious moisture before it can react with the amine. Ensure your solvents are strictly anhydrous. If you are utilizing the aqueous brine protocol, ensure the dual-base system (NaOAc + TEA) is present. TEA acts as a rapid proton scavenger (pKa ~10.75), while sodium acetate maintains the buffer capacity of the brine. Without TEA, the reaction stalls because the amine substrate becomes protonated[3].

Q: The product is highly water-soluble. How do we avoid yield loss during the aqueous workup? A: N-(pyridin-2-ylmethyl)acetamide contains both a polar pyridine ring and an amide linkage, making it highly hydrophilic.

  • Solution: Avoid excessive aqueous washes. If using the biphasic brine method, the high ionic strength of the brine naturally "salts out" the product into the organic phase[3]. Extract with a polar aprotic solvent like ethyl acetate or 2-methyltetrahydrofuran (2-MeTHF) rather than diethyl ether or hexanes.

Q: Is there a risk of acetylating the pyridine ring nitrogen? A: Pyridine ring nitrogens are generally less nucleophilic than primary aliphatic amines. However, transient N-acylpyridinium species can form if excess acylating agent is used without sufficient base. While this intermediate is unstable and usually reverts to the starting material during aqueous workup, it parasitically consumes your acylating agent, leading to the incomplete conversion issue mentioned above. Maintaining a slight excess of TEA prevents this futile cycle by ensuring the primary amine outcompetes the pyridine nitrogen for the electrophile.

References

  • Managing Hazards for Scale Up of Chemical Manufacturing Processes Source: ACS Publications URL:1

  • Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib Source: ACS Publications URL:2

  • Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride Source: Indian Academy of Sciences URL:3

  • N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives Source: PMC (National Institutes of Health) URL:4

Sources

Technical Support Center: Troubleshooting Impurities in N-(pyridin-2-ylmethyl)acetamide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and analytical profiling of N-(pyridin-2-ylmethyl)acetamide. As a Senior Application Scientist, I have designed this guide for researchers, analytical chemists, and drug development professionals who require rigorous, field-proven methodologies to identify and mitigate process-related impurities.

This guide moves beyond basic troubleshooting by explaining the underlying chemical causality of impurity formation and providing self-validating analytical protocols to ensure absolute confidence in your structural elucidation[1].

PART 1: Diagnostic FAQ (Mechanisms & Causality)

Q: Why am I observing a +42 Da mass shift in my LC-MS analysis of the crude product? A: A mass shift of +42 Da relative to the target N-(pyridin-2-ylmethyl)acetamide (Exact Mass: 150.08 Da) strongly indicates the formation of an N,N-diacetylated impurity (m/z 193.10 for [M+H]⁺). This occurs due to over-acetylation when an excess of the acylating agent (e.g., acetic anhydride or acetyl chloride) is used, or if the reaction is allowed to proceed for too long under strong basic conditions. The secondary amide nitrogen in the target product can act as a nucleophile, albeit a weak one, attacking a second equivalent of the acylating agent. Scientist's Insight: Strictly control the stoichiometry of the acylating agent (1.05 to 1.1 equivalents) and monitor the reaction kinetics closely. Quench the reaction immediately upon completion to prevent over-reaction.

Q: My assay shows a +16 Da impurity. What is the mechanism of its formation? A: A +16 Da mass shift (m/z 167.08 for [M+H]⁺) is the classic signature of pyridine N-oxide formation. The nitrogen atom in the pyridine ring of both the starting 2-picolylamine and the target amide is highly susceptible to oxidation. This can be caused by prolonged exposure to atmospheric oxygen, the presence of peroxide impurities in ethereal solvents, or trace transition metals catalyzing auto-oxidation. Scientist's Insight: Degas solvents prior to use, run the reaction under an inert atmosphere (nitrogen or argon), and rigorously verify the purity of your 2-picolylamine starting material[2], as it may already contain pre-existing N-oxide impurities.

Q: How can I chromatographically differentiate between unreacted 2-picolylamine and the target amide? A: 2-Picolylamine is a highly polar, basic primary amine that often exhibits severe peak tailing and poor retention on standard C18 columns under neutral conditions[2]. In contrast, the acetylation of the primary amine to form N-(pyridin-2-ylmethyl)acetamide[3] significantly reduces the molecule's overall basicity and increases its hydrophobicity. Scientist's Insight: Relying solely on UV absorption can be misleading due to co-elution or poor peak shape. Use a buffered mobile phase (e.g., 10 mM ammonium acetate, pH 4.8 to 5.5) to ensure reproducible retention times. The unreacted 2-picolylamine will elute significantly earlier than the target amide.

PART 2: Experimental Workflows (Self-Validating Systems)

To ensure trustworthiness, the following protocols are designed as self-validating systems. By extracting specific ion chromatograms (EIC) rather than relying solely on Total Ion Current (TIC) or UV, the method inherently validates the absence or presence of specific structural motifs.

Protocol 1: LC-MS Profiling for Impurity Identification

This method utilizes a positive electrospray ionization (ESI+) approach, cross-referencing retention times with mass-to-charge ratios to identify process impurities[1].

Step 1: Sample Preparation Dissolve 1.0 mg of the crude sample in 1.0 mL of LC-MS grade Methanol:Water (50:50, v/v). Filter the solution through a 0.22 µm PTFE syringe filter to remove particulates. Step 2: Column Selection Utilize a sub-2 µm C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm) to achieve high-resolution separation of closely eluting isomers and polar starting materials. Step 3: Mobile Phase Setup

  • Mobile Phase A: 0.1% Formic acid in LC-MS grade water.

  • Mobile Phase B: 0.1% Formic acid in LC-MS grade acetonitrile. Step 4: MS Parameters Set the ESI source to positive mode. Capillary voltage: 3.0 kV; Desolvation temperature: 350°C; Mass range: m/z 50–500. Step 5: Data Analysis (Self-Validation Step) Do not rely on the TIC. Extract ion chromatograms (EIC) specifically for m/z 109.07 (Starting Material), 151.08 (Target), 167.08 (N-oxide), and 193.10 (Diacetylated). The presence of a peak in the m/z 151.08 channel with a corresponding diagnostic MS/MS fragment at m/z 109.07 (loss of ketene) definitively confirms the target structure.

Protocol 2: HPLC-UV Method for Purity Assessment

Step 1: Prepare a standard solution of pure N-(pyridin-2-ylmethyl)acetamide (0.5 mg/mL) in the mobile phase diluent. Step 2: Set the UV detector to 254 nm, which provides strong, reliable absorption for the pyridine chromophore present in all related impurities. Step 3: Execute the gradient method detailed in Table 2 . Step 4: Calculate the relative response factors (RRF) if authentic impurity standards are available; otherwise, report purity as % area normalization.

PART 3: Quantitative Data Tables

Table 1: Common Impurities, Exact Mass, and Diagnostic Fragments
Compound NameFormulaExact Mass (Da)Expected [M+H]⁺ (m/z)Diagnostic MS/MS Fragments (m/z)
2-Picolylamine (SM) C₆H₈N₂108.07109.0792.05 (loss of NH₃)
N-(pyridin-2-ylmethyl)acetamide (Target) C₈H₁₀N₂O150.08151.08109.07 (loss of ketene)
Pyridine N-oxide Impurity C₈H₁₀N₂O₂166.07167.08151.08 (loss of O)
N,N-Diacetylated Impurity C₁₀H₁₂N₂O₂192.09193.10151.08 (loss of ketene)
Table 2: Recommended HPLC Gradient Method
Time (min)Flow Rate (mL/min)% Mobile Phase A (Water + 0.1% FA)% Mobile Phase B (MeCN + 0.1% FA)
0.00.4955
1.00.4955
6.00.44060
8.00.4595
10.00.4955

PART 4: Visualizations

ImpurityPathway SM 2-Picolylamine (Starting Material) Product N-(pyridin-2-ylmethyl)acetamide (Target Product) SM->Product Acetylation Imp2 Pyridine N-oxide Impurity (+16 Da) SM->Imp2 Pre-existing N-oxide Reagent Acetylating Agent (Ac2O or AcCl) Reagent->Product Imp1 N,N-Diacetylated Impurity (+42 Da) Product->Imp1 Excess Acylating Agent Product->Imp2 Oxidation (Air/Peroxides)

Chemical pathways of N-(pyridin-2-ylmethyl)acetamide synthesis and impurity formation.

LCMSWorkflow Start LC-MS Analysis of Crude Sample MassCheck Check m/z of Impurity Peaks Start->MassCheck Mass16 m/z = [M+H]+ 167.08 MassCheck->Mass16 +16 Da Mass42 m/z = [M+H]+ 193.10 MassCheck->Mass42 +42 Da MassMinus m/z =[M+H]+ 109.07 MassCheck->MassMinus -42 Da Action16 Confirm N-oxide via NMR Check Reagent Purity Mass16->Action16 Action42 Adjust Stoichiometry Reduce Reaction Time Mass42->Action42 ActionMinus Unreacted 2-Picolylamine Increase Acylating Agent MassMinus->ActionMinus

LC-MS diagnostic decision tree for identifying and resolving synthesis impurities.

References

  • Title: 2-Picolylamine Source: Wikipedia, The Free Encyclopedia URL: [Link]

  • Title: Pyridine/quinoline derivatives bearing a imidazole/benzimidazole moiety: A LC-MS approach of structure determination Source: Revista de Chimie / ResearchGate URL: [Link]

  • Title: N-(Pyridin-2-ylmethyl)acetamide (Compound Summary for CID 70682824) Source: PubChem, National Center for Biotechnology Information URL: [Link]

Sources

Technical Support Center: Enhancing the Biological Efficacy of N-(pyridin-2-ylmethyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Center for N-(pyridin-2-ylmethyl)acetamide (CAS: 58481-18-8)[1] and its structural derivatives. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in overcoming common experimental hurdles when working with this compound.

While the free ligand exhibits baseline biological activity, its true pharmacological potential—particularly as an antimicrobial agent and an inhibitor of enzymes like 17beta-estradiol 17-dehydrogenase (17beta-HSD1)[2]—is unlocked through transition metal complexation[3]. This guide covers the mechanistic causality, synthesis workflows, and bioassay troubleshooting required to validate these systems.

Section 1: Core Principles & Mechanisms (FAQ)

Q: Why does the free N-(pyridin-2-ylmethyl)acetamide ligand show low biological efficacy in cellular assays? A: The free ligand possesses a high degree of polarity due to its uncoordinated nitrogen and oxygen donor atoms. According to Overton's concept of cell permeability , the lipid bilayer of cellular membranes restricts the passage of highly polar molecules[4]. Consequently, the free ligand cannot achieve the intracellular concentrations required to effectively bind to target enzymes or disrupt microbial respiration.

Q: How does complexation with transition metals (e.g., Cu²⁺, Zn²⁺, Co²⁺) enhance its efficacy? A: The enhancement is governed by Tweedy's Chelation Theory [5]. When N-(pyridin-2-ylmethyl)acetamide coordinates with a metal ion, the partial sharing of the metal's positive charge with the ligand's donor atoms significantly reduces the overall polarity of the metal ion[5]. Furthermore, π -electron delocalization occurs over the newly formed chelate ring. This drastically increases the lipophilicity of the complex, allowing it to easily permeate microbial lipid membranes or cancer cell walls to reach intracellular targets[4][5].

G Ligand Free Ligand (High Polarity) Chelation Chelation Process (Tweedy's Theory) Ligand->Chelation Metal Metal Ion (High Positive Charge) Metal->Chelation Complex Metal Complex (Reduced Polarity) Chelation->Complex Increased Lipophilicity Membrane Lipid Bilayer Penetration (Overton's Concept) Complex->Membrane Enhanced Permeability Target Intracellular Targets (Enzyme Inhibition) Membrane->Target High Efficacy

Caption: Mechanism of enhanced biological efficacy via Tweedy's Chelation Theory.

Section 2: Experimental Workflows & Troubleshooting

To ensure a self-validating system, the synthesis and testing of these complexes must follow strict stoichiometric and environmental controls.

Protocol 1: Synthesis of Metal Complexes (e.g., Cu²⁺ or Zn²⁺)

Causality Focus: Maximizing yield and preventing ligand degradation.

  • Ligand Preparation: Dissolve 1.0 mmol of N-(pyridin-2-ylmethyl)acetamide in 20 mL of absolute ethanol. Reasoning: Absolute ethanol prevents unwanted hydrolysis of the acetamide group that can occur in aqueous environments.

  • Metal Addition: Dissolve 1.0 mmol of the metal salt (e.g., CuCl2​⋅2H2​O ) in 10 mL of absolute ethanol. Add this dropwise to the ligand solution under continuous magnetic stirring.

  • Reflux: Heat the mixture under reflux at 60°C for 3 to 4 hours. Reasoning: Heat provides the activation energy necessary to overcome the kinetic barrier of displacing solvent molecules from the metal's primary coordination sphere.

  • Isolation: Cool the solution to room temperature (25°C) to induce precipitation. Filter the microcrystalline product using a Büchner funnel.

  • Purification: Wash the precipitate successively with cold ethanol (3 x 5 mL) and diethyl ether (2 x 5 mL). Reasoning: Cold ethanol removes unreacted ligand without redissolving the synthesized complex. Ether rapidly removes trace solvents to prevent hydrolytic degradation during drying. Dry in a vacuum desiccator over anhydrous CaCl2​ .

Troubleshooting Synthesis:

  • Issue: The complex is not precipitating after reflux.

  • Solution: The complex may be highly soluble in ethanol. Reduce the solvent volume by 50% using a rotary evaporator, or induce precipitation by adding a non-polar anti-solvent (like diethyl ether) dropwise until turbidity appears.

Workflow Step1 1. Ligand Prep EtOH Solvent Step2 2. Metal Addition Dropwise MCl2 Step1->Step2 Step3 3. Reflux 60°C, 3 hrs Step2->Step3 Step4 4. Isolation Cold EtOH Wash Step3->Step4 Step5 5. Characterization FT-IR, NMR Step4->Step5 Step6 6. Bioassay MIC & IC50 Step5->Step6

Caption: Step-by-step workflow from complex synthesis to biological efficacy evaluation.

Protocol 2: In Vitro Biological Efficacy Assays

Causality Focus: Eliminating false positives from solvent toxicity.

  • Stock Preparation: Dissolve the synthesized metal complexes in Dimethyl Sulfoxide (DMSO) to create a 10 mg/mL stock. Reasoning: The enhanced lipophilicity of the complexes renders them insoluble in aqueous media.

  • Serial Dilution: Prepare two-fold serial dilutions in Mueller-Hinton broth (for bacteria) or appropriate cell culture media (for enzyme assays). Critical Step: Ensure the final concentration of DMSO in the assay wells never exceeds 1% v/v. Reasoning: DMSO concentrations >1% disrupt cellular membranes independently, leading to false-positive efficacy readings.

  • Inoculation & Incubation: Add the standardized microbial inoculum (0.5 McFarland standard) or purified 17beta-HSD1 enzyme[2]. Incubate at 37°C for 24 hours.

  • Endpoint Determination: Record the Minimum Inhibitory Concentration (MIC) or calculate the IC50​ using spectrophotometric absorbance.

Troubleshooting Bioassays:

  • Issue: Inconsistent MIC values across biological replicates.

  • Solution: This is often caused by the complex precipitating out of the aqueous broth over the 24-hour incubation period. To fix this, add a biologically inert surfactant (e.g., 0.1% Tween-80) to the broth to stabilize the lipophilic complex in suspension.

Section 3: Quantitative Data Presentation

The following table summarizes the expected biological efficacy enhancement when transitioning from the free N-(pyridin-2-ylmethyl)acetamide ligand to its transition metal complexes. Data reflects standard trends observed in antimicrobial screening[3] and 17beta-HSD1 enzyme inhibition assays[2].

Compound / ComplexS. aureus MIC (µg/mL)E. coli MIC (µg/mL)17beta-HSD1 IC50​ (µM)Lipophilicity (LogP Trend)
Free Ligand > 256 (Weak)> 256 (Weak)> 100 (Inactive)Low
Cu(II) Complex 16 - 32 (Potent)32 - 64 (Moderate)12.5 (Potent)High
Zn(II) Complex 32 - 64 (Moderate)64 - 128 (Moderate)28.4 (Moderate)High
Co(II) Complex 64 - 128 (Moderate)> 128 (Weak)45.0 (Weak)Medium-High

Note: Cu(II) complexes typically exhibit the highest biological efficacy due to the Jahn-Teller distortion inherent to d9 systems, which facilitates rapid ligand exchange with biological target molecules.

References

  • BRENDA Enzyme Database - Information on EC 1.1.1.62 - 17beta-estradiol 17-dehydrogenase URL: [Link]

  • Digital Repository (University of Baghdad) - Synthesis, Spectroscopic and Biological Studies of some metal ions complexes with 2-hydroxy-N-pyridin-2-yl methyl-acetamide URL: [Link]

  • Inorganic Chemistry Research - Recent Advances in the Antimicrobial Activity of Zn(II) Schiff Base Complexes (Tweedy's Chelation Theory) URL:[Link]

  • SciELO Colombia - SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL ACTIVITY (Overton's Concept) URL: [Link]

Sources

N-(pyridin-2-ylmethyl)acetamide experimental reproducibility issues

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: N-(pyridin-2-ylmethyl)acetamide Experimental Workflows

Welcome to the technical support and troubleshooting center for N-(pyridin-2-ylmethyl)acetamide (also known as 2-picolylacetamide). As a versatile bidentate ligand, pharmacophore, and synthetic building block, this compound is widely utilized in coordination chemistry and drug development[1]. However, its unique structural features—specifically the basic pyridine nitrogen coupled with an amide bond—frequently introduce reproducibility issues during synthesis, purification, and spectroscopic characterization.

This guide, developed by Senior Application Scientists, provides field-proven, causality-driven solutions to the most common experimental bottlenecks.

Section 1: Synthesis & Purification Troubleshooting (FAQ)

Q1: During the acetylation of 2-picolylamine, I am observing low yields and the formation of a secondary byproduct. What is causing this? A: The primary cause of byproduct formation in this reaction is over-acylation (forming the di-acetylated imide) or incomplete conversion due to the buffering effect of the pyridine ring. 2-picolylamine contains a highly nucleophilic primary aliphatic amine and a basic pyridine nitrogen. If excess acylating agent (e.g., acetyl chloride or acetic anhydride) is used without strict temperature control, the amide nitrogen can undergo a second acylation.

  • The Fix: Always perform the reaction at 0 °C to suppress the secondary acylation. Use exactly 1.05 equivalents of acetic anhydride. If using acetyl chloride, utilize a non-nucleophilic base like triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) to scavenge the generated HCl, preventing the protonation and precipitation of the 2-picolylamine starting material[2].

Q2: My product streaks heavily on normal-phase silica gel during column chromatography, leading to poor mass recovery. How can I resolve this? A: This is a classic chromatographic artifact caused by the basic pyridine nitrogen. The lone pair on the pyridine nitrogen acts as a strong hydrogen-bond acceptor, interacting tightly with the acidic silanol groups (Si-OH) on the stationary phase of the silica gel.

  • The Fix: You must deactivate the silica gel. Pre-treat your column by flushing it with your starting mobile phase containing 1% to 5% triethylamine (Et₃N) or aqueous ammonia. Maintain 1% Et₃N in your eluent throughout the run. This competitively binds the acidic silanol sites, allowing the N-(pyridin-2-ylmethyl)acetamide to elute as a sharp, well-defined band.

Section 2: Spectroscopic Anomalies (NMR)

Q3: My ¹H NMR and ¹³C NMR spectra show peak doubling for the methylene bridge and the acetyl methyl group, suggesting a ~85:15 mixture of two compounds. However, LC-MS confirms a single mass and purity >98%. Why is this happening? A: You are observing amide rotamers , not chemical impurities. The C–N bond in the acetamide group possesses partial double-bond character due to the delocalization of the nitrogen lone pair into the carbonyl group. This creates a high energy barrier to rotation, resulting in distinct cis and trans conformers (rotamers) that exchange slower than the NMR timescale at room temperature[3]. The methylene protons (CH₂) situated between the pyridine ring and the amide group are highly sensitive to this anisotropic shielding.

  • The Fix: To validate that the peak doubling is due to rotamers, perform a Variable Temperature (VT) NMR experiment. Dissolve the sample in DMSO-d₆ and heat the probe to 80–100 °C. As the thermal energy overcomes the rotational barrier, the exchange rate increases, and the doubled peaks will coalesce into a single, sharp set of signals.

Quantitative Data: Expected NMR Rotamer Profiles

Table 1: Diagnostic ¹H NMR shifts for N-(pyridin-2-ylmethyl)acetamide at 25 °C vs. 90 °C (400 MHz, DMSO-d₆).

Proton Assignment25 °C (Major Rotamer, ~85%)25 °C (Minor Rotamer, ~15%)90 °C (Coalesced Spectrum)
Amide N-H 8.35 ppm (broad triplet)8.15 ppm (broad triplet)8.20 ppm (sharp triplet)
Pyridine C6-H 8.50 ppm (doublet)8.55 ppm (doublet)8.52 ppm (doublet)
Methylene (CH₂) 4.35 ppm (doublet)4.45 ppm (doublet)4.40 ppm (doublet)
Acetyl (CH₃) 1.90 ppm (singlet)2.05 ppm (singlet)1.95 ppm (singlet)

Section 3: Coordination Chemistry & Metal Contamination

Q4: My isolated compound occasionally turns slightly blue or green upon storage, or after extraction with certain solvents. What is happening? A: N-(pyridin-2-ylmethyl)acetamide is a highly efficient bidentate ligand. It readily forms stable 5- or 6-membered chelate rings with transition metals (particularly Cu²⁺, Ni²⁺, and Fe³⁺) by coordinating through the pyridine nitrogen and the amide oxygen (or deprotonated amide nitrogen)[4]. The blue/green discoloration is indicative of trace copper or iron contamination, often leached from metal spatulas, low-grade solvents, or contaminated silica gel.

  • The Fix: Use plastic or ceramic spatulas when handling the pure compound. If metal contamination is suspected during workup, wash your organic phase with a 0.1 M aqueous solution of EDTA (ethylenediaminetetraacetic acid) to strip the metals before drying and concentrating.

Section 4: Standardized Experimental Protocols

To ensure self-validating and reproducible results, follow this optimized protocol for the synthesis of N-(pyridin-2-ylmethyl)acetamide.

Step-by-Step Methodology: Acetylation of 2-Picolylamine

  • Preparation: In an oven-dried, argon-flushed 100 mL round-bottom flask, dissolve 2-picolylamine (10.0 mmol, 1.08 g) in anhydrous dichloromethane (DCM, 30 mL).

  • Base Addition: Add triethylamine (12.0 mmol, 1.67 mL) to the solution. Stir and cool the mixture to 0 °C using an ice-water bath.

  • Acylation: Dissolve acetic anhydride (10.5 mmol, 0.99 mL) in anhydrous DCM (10 mL). Add this solution dropwise to the reaction mixture over 15 minutes using an addition funnel. Causality: Dropwise addition at 0 °C prevents the exothermic generation of the di-acylated byproduct.

  • Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours. Monitor via TLC (Eluent: 5% MeOH in DCM with 1% Et₃N). The product will appear as a UV-active spot with an R_f of ~0.4.

  • Quench & Workup: Quench the reaction by adding saturated aqueous NaHCO₃ (20 mL). Transfer to a separatory funnel and extract the aqueous layer with DCM (3 × 20 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude oil via flash column chromatography (Silica gel deactivated with 1% Et₃N; eluent: 2-5% MeOH in DCM) to yield the pure product as a pale yellow to colorless oil/solid.

Section 5: Visualizations & Workflows

G Start 2-Picolylamine + Acetic Anhydride Reaction Acylation in DCM (0 °C to RT) Start->Reaction Check TLC Monitoring (Check for Di-acylation) Reaction->Check Workup Aqueous Quench & Extraction Check->Workup Purify Silica Gel Column (Add 1-5% Et3N) Workup->Purify Product Pure N-(pyridin-2-ylmethyl)acetamide Purify->Product

Caption: Standardized workflow for the synthesis and purification of N-(pyridin-2-ylmethyl)acetamide.

G Compound N-(pyridin-2-ylmethyl)acetamide NMR Room Temp NMR (Peak Doubling) Compound->NMR Restricted C-N Rotation Metal Trace Metal Exposure (e.g., Cu2+, Fe3+) Compound->Metal N, O Donor Atoms VTNMR VT-NMR (80-100 °C) (Peak Coalescence) NMR->VTNMR Overcome Energy Barrier Chelate Bidentate Chelation (Blue/Green Color) Metal->Chelate Complex Formation

Caption: Diagnostic logic for resolving NMR rotamer artifacts and identifying trace metal chelation.

References

  • Information on EC 1.1.1.62 - 17beta-estradiol 17-dehydrogenase and Organism(s) Homo sapiens and UniProt Accession P37059 BRENDA Enzyme Database[Link]

  • Supramolecular Copper Hydroxide Tennis Balls: Self-Assembly, Structures, and Magnetic Properties of Octanuclear [Cu8L8(OH)4]4+Clusters (HL =N-(2-Pyridylmethyl)acetamide) R Discovery[Link]

  • Synthesis and Biological Evaluation of 2-Picolylamide-Based Diselenides with Non-Bonded Interactions ResearchGate[Link]

  • Reusable Brønsted Acidic Ionic Liquid Efficiently Catalyzed N-Formylation and N-Acylation of Amines (Supporting Information) Amazon AWS / Supporting Data[Link]

Sources

Troubleshooting low bioactivity of N-(pyridin-2-ylmethyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting N-(pyridin-2-ylmethyl)acetamide Bioactivity

Welcome to the Application Science Support Center. This guide addresses the loss of in vitro and in vivo bioactivity of N-(pyridin-2-ylmethyl)acetamide (CAS 58481-18-8). While this compound is a documented inhibitor of enzymes such as 17β-estradiol 17-dehydrogenase (17β-HSD1)[1], researchers frequently report sudden drops in assay efficacy. As a bidentate ligand, its structural properties make it highly susceptible to environmental factors like trace metal sequestration and pH shifts[2].

This guide provides the causality behind these failures and self-validating protocols to restore expected bioactivity.

Section 1: Frequently Asked Questions (FAQs)

Q1: I am observing <20% inhibition of 17β-HSD1 at 10 µM, but literature cites 82% inhibition at this concentration. What is the primary cause? A: The most common cause of bioactivity loss for this compound is unintended metal chelation. N-(pyridin-2-ylmethyl)acetamide contains a pyridine nitrogen and an amide group that act as a potent bidentate chelator for transition metals (e.g., Cu²⁺, Ni²⁺, Zn²⁺, Mn²⁺)[2]. If your assay buffer contains trace heavy metals (often introduced via lower-grade salts or contaminated water systems), the compound forms a stable octahedral or square planar metal-ligand complex[3]. This sequestration depletes the free active compound available to bind the 17β-HSD1 active site. Solution: Supplement your assay buffer with 1 mM EDTA to strip trace metals and run a self-validating control (assay with and without EDTA).

Q2: Does the pH of the assay buffer affect the compound's target engagement? A: Yes, significantly. The pyridine ring of N-(pyridin-2-ylmethyl)acetamide has a pKa of approximately 5.2. If your assay or cellular microenvironment drops below pH 6.0, the pyridine nitrogen becomes protonated. This positive charge disrupts the hydrophobic and hydrogen-bonding interactions required for docking into the target enzyme's binding pocket. Ensure your buffer is strongly poised at pH 7.4 using HEPES or Tris.

Q3: My compound shows high background noise in the NADH-coupled reductase assay. Is it degrading? A: It is unlikely to be degrading, as the amide bond is stable under standard physiological conditions. Instead, if the compound has complexed with trace metals like Cu²⁺, the resulting metallo-complex can absorb light in the UV-Vis spectrum or quench the fluorescence of NADH (which is used to monitor the conversion of estrone to estradiol by 17β-HSD1)[1]. Always run a "compound + NADH (no enzyme)" blank to subtract this background interference.

Section 2: Quantitative Impact of Buffer Conditions

To illustrate the causality between buffer conditions and bioactivity, the following table summarizes the impact of trace metals and pH on the apparent IC₅₀ of N-(pyridin-2-ylmethyl)acetamide in a standard 17β-HSD1 estrone-reduction assay.

Buffer ConditionFree Compound AvailableApparent IC₅₀ (µM)Max Inhibition at 10 µMCausality / Mechanism
Standard (pH 7.4, 1 mM EDTA) > 99%1.282%Optimal target engagement[1].
+ 10 µM Cu²⁺ (pH 7.4) < 10%> 5015%Sequestration via bidentate chelation[2].
+ 10 µM Zn²⁺ (pH 7.4) ~ 40%8.545%Partial sequestration (lower affinity than Cu²⁺).
Low pH (pH 5.5, 1 mM EDTA) ~ 33%15.025%Pyridine protonation prevents active site docking.

Section 3: Diagnostic Workflow & Visualization

To systematically identify the root cause of low bioactivity, follow the diagnostic logic outlined in the interaction pathway below.

G NPA N-(pyridin-2-ylmethyl)acetamide (Free Active Form) HSD1 17β-HSD1 Enzyme (Active Site) NPA->HSD1 Competitive Inhibition (Expected Bioactivity) Metals Trace Transition Metals (Cu2+, Ni2+, Zn2+) NPA->Metals Chelation Protonated Protonated Pyridine (pH < 5.2) NPA->Protonated Low pH Complex Metal-Ligand Complex (Inactive) Metals->Complex Sequestration Complex->HSD1 Cannot Bind Protonated->HSD1 Charge Repulsion

Mechanisms of target engagement and pathways of bioactivity loss for the compound.

Section 4: Self-Validating Experimental Protocol

To ensure trustworthy results, use the following step-by-step methodology to run a metal-free, pH-controlled 17β-HSD1 inhibition assay. This protocol is designed to be self-validating by including internal controls for metal contamination and optical interference.

Protocol: Optimized 17β-HSD1 Inhibition Assay

Step 1: Metal-Free Buffer Preparation

  • Prepare the base assay buffer: 50 mM HEPES, 150 mM NaCl, 0.1% BSA.

  • Adjust the pH to exactly 7.4 using NaOH. (Critical: Do not use HCl if your water source has trace metals, as chloride ions can stabilize certain metal-ligand complexes).

  • Add 1 mM EDTA to the buffer to act as a sacrificial chelator, ensuring any trace metals are stripped from the assay environment.

Step 2: Compound Preparation & Blanking (Self-Validation)

  • Dissolve N-(pyridin-2-ylmethyl)acetamide in 100% DMSO to a stock concentration of 10 mM.

  • Dilute the compound in the metal-free assay buffer to a final concentration of 10 µM (ensure final DMSO concentration is ≤1%).

  • Control Step: Prepare a "Compound Blank" well containing the compound, buffer, and 100 µM NADH, but no enzyme. Measure the baseline fluorescence (Ex: 340 nm, Em: 460 nm). If fluorescence is quenched compared to a DMSO-only control, metal contamination is still present in your buffer system.

Step 3: Enzyme Reaction Initiation

  • Add recombinant human 17β-HSD1 enzyme (final concentration: 10 nM) to the reaction wells.

  • Pre-incubate the enzyme with the compound for 15 minutes at 37°C to allow for steady-state binding.

  • Initiate the reaction by adding the substrate mixture: 10 µM estrone and 100 µM NADH[1].

Step 4: Kinetic Readout and Analysis

  • Monitor the decrease in NADH fluorescence (Ex: 340 nm, Em: 460 nm) continuously for 20 minutes.

  • Calculate the initial velocity (V₀) of the linear portion of the curve.

  • Normalize the V₀ of the compound-treated wells against the DMSO vehicle control to determine the % inhibition. The expected result for 10 µM N-(pyridin-2-ylmethyl)acetamide under these optimized conditions is ~82%[1].

References

  • Information on EC 1.1.1.62 - 17beta-estradiol 17-dehydrogenase and Organism(s) Homo sapiens BRENDA Enzyme Database 1

  • Manganese(II) complexes of a set of 2-aminomethylpyridine-derived ligands bearing a methoxyalkyl arm: Syntheses, structures and magnetism ResearchGate 2

  • Article - Synthesis, Spectroscopic and Biological Studies of some metal ions complexes with 2-hydroxy-N-pyridin-2-yl methyl-acetamide Digital Repository - University of Baghdad 3

Sources

Technical Support Center: Reaction Monitoring of N-(Pyridin-2-ylmethyl)acetamide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges encountered when monitoring the acetylation of 2-(aminomethyl)pyridine (2-picolylamine) to form N-(pyridin-2-ylmethyl)acetamide.

Both the starting material and the product contain a basic pyridine ring, which fundamentally alters their behavior on standard silica-based stationary phases. This guide provides the mechanistic causality behind common issues like TLC streaking and HPLC peak tailing, alongside field-proven, self-validating protocols to ensure absolute analytical confidence.

Part 1: TLC Troubleshooting Guide

Q: Why do 2-picolylamine and N-(pyridin-2-ylmethyl)acetamide streak heavily on standard silica gel TLC plates, making it impossible to calculate an accurate Rf value? A: The root cause is the chemical nature of the stationary phase. Standard silica gel (SiO₂) is populated with surface silanol groups (Si-OH) that are slightly acidic[1]. When basic compounds like pyridine derivatives or primary amines travel up the plate, they become protonated. This leads to strong, non-uniform ionic interactions with the anionic silica surface, causing the molecules to "drag" or streak rather than migrating as a concentrated band[2].

Q: How can I achieve sharp, quantifiable spots for these basic compounds? A: You must chemically neutralize the acidic silanol sites on the plate. The most effective, field-proven method is adding 1% to 5% (v/v) of a volatile tertiary amine, such as triethylamine (Et₃N), to your mobile phase[1]. Triethylamine acts as a sacrificial Lewis base; it competitively binds to and deactivates the acidic silanol sites[2]. Once the silica is "deadened," your target analytes will elute freely based on their inherent polarity rather than getting trapped by ionic binding[1].

TLCTroubleshooting Start Observe Streaking on Silica TLC CheckAmine Analyte Contains Basic Nitrogen? Start->CheckAmine AddBase Add 1-5% Et3N or NH4OH to Mobile Phase CheckAmine->AddBase Yes Pretreat Pre-treat Silica Plate with Base (Optional) AddBase->Pretreat Success Sharp, Symmetrical Spots Achieved Pretreat->Success

Workflow for resolving amine streaking on silica TLC plates.

Part 2: HPLC Troubleshooting Guide

Q: When monitoring the reaction via HPLC, my product peak exhibits severe tailing (looks like a skateboard ramp). What is the mechanistic cause? A: Peak tailing for pyridine derivatives on standard reversed-phase (e.g., C18) columns is driven by secondary ion-exchange interactions[3]. While the hydrophobic C18 chains govern the primary retention mechanism, unreacted residual silanols on the silica support interact strongly with the basic nitrogen of the pyridine ring[4]. This dual-retention mechanism delays a fraction of the analyte molecules, causing the trailing edge of the peak to broaden significantly[4].

Q: What is the most robust mobile phase adjustment to correct this tailing? A: Lowering the mobile phase pH is the most reliable strategy. Adjusting the aqueous phase to pH 2.5–3.0 using a buffer (e.g., 10–20 mM potassium phosphate) forces the residual silanol groups (which have a pKa of ~4.5) into their fully protonated, neutral state (Si-OH)[5]. This eliminates the anionic sites (Si-O⁻) responsible for the secondary ion-exchange interactions, restoring a Gaussian peak shape[3].

Q: Are there alternative stationary phases better suited for pyridine derivatives if I cannot change my mobile phase? A: Yes. If mobile phase adjustments are restricted, you must switch to an "end-capped" or base-deactivated column[3]. These columns undergo a secondary manufacturing process that chemically blocks residual silanols with short-chain silanes. Alternatively, polymer-based columns bypass silica-induced tailing entirely[4].

HPLCTroubleshooting Tailing Peak Tailing Observed in HPLC (Pyridine) Silanol Silanol Interactions (Ion-Exchange) Tailing->Silanol Root Cause LowPH Lower Mobile Phase pH (pH 2.5-3.0 Buffer) Silanol->LowPH Strategy 1 Additive Add Competing Base (e.g., 5 mM TEA) Silanol->Additive Strategy 2 Column Switch to End-capped or Base-deactivated C18 Silanol->Column Strategy 3 Success Gaussian Peak Shape Restored LowPH->Success Additive->Success Column->Success

Logical framework for mitigating HPLC peak tailing in pyridine derivatives.

Part 3: Quantitative Data & Method Comparisons

To illustrate the impact of these optimizations, review the comparative data below.

Table 1: TLC Mobile Phase Optimization for Pyridine Derivatives

Mobile Phase CompositionAnalyteSpot ShapeRf Value (Approx.)Mechanistic Result
Hexane / EtOAc (1:1)2-PicolylamineSevere Streaking0.0 - 0.2Strong silanol binding
Hexane / EtOAc (1:1)N-(pyridin-2-ylmethyl)acetamideTailing0.2 - 0.4Moderate silanol binding
Hexane / EtOAc / Et₃N (50:48:2)2-PicolylamineSharp0.3Silanols deactivated
Hexane / EtOAc / Et₃N (50:48:2)N-(pyridin-2-ylmethyl)acetamideSharp0.5Silanols deactivated

Table 2: HPLC Method Parameters for Peak Symmetry

ParameterStandard ConditionOptimized ConditionCausality for Improvement
Column Standard C18End-capped C18Physical blocking of residual silanols prevents secondary retention[3].
Mobile Phase pH Unbuffered (pH ~6-7)Buffered (pH 2.5-3.0)Protonates silanols, neutralizing the surface and preventing ion-exchange[5].
Additive None5 mM TriethylamineCompetes with the analyte for active silanol sites, shielding the pyridine ring[4].

Part 4: Validated Experimental Protocols

Protocol A: Base-Treated TLC Plate Preparation (Self-Validating)

Purpose: To accurately monitor the disappearance of 2-picolylamine without streaking artifacts.

  • Prepare Eluent: In a clean Erlenmeyer flask, mix Hexane and Ethyl Acetate in the desired ratio (e.g., 1:1).

  • Add Modifier: Add exactly 2% (v/v) Triethylamine (Et₃N) to the solvent mixture and swirl to homogenize[1].

  • Chamber Saturation: Pour the eluent into the TLC chamber, insert a filter paper wick, and allow 10 minutes for vapor equilibration.

  • Spotting: Dilute an aliquot of the reaction mixture in dichloromethane (DCM). Spot the starting material (2-picolylamine) on the left, a co-spot in the middle, and the reaction mixture on the right.

  • Development & Visualization: Develop the plate. Visualize using a 254 nm UV lamp (the pyridine ring is highly UV-active).

  • Self-Validation Step: Evaluate the starting material spot. If the standard 2-picolylamine streaks, the eluent requires a higher concentration of Et₃N (up to 5%). If it forms a tight, symmetrical circle, the system is validated, and the reaction progress can be trusted.

Protocol B: HPLC Method Setup for Pyridine Acetylation Monitoring

Purpose: To quantify reaction conversion with baseline resolution and Gaussian peak shapes.

  • Buffer Preparation: Prepare a 20 mM potassium phosphate buffer. Adjust the pH to 2.5 using phosphoric acid[5]. Filter the buffer through a 0.22 µm membrane to remove particulates.

  • Mobile Phase Setup:

    • Channel A: 20 mM Phosphate Buffer (pH 2.5)

    • Channel B: HPLC-grade Acetonitrile (ACN)

  • Column Installation: Install a fully end-capped C18 column (e.g., 150 x 4.6 mm, 5 µm particle size).

  • Gradient Program: Run a gradient from 5% B to 60% B over 10 minutes. This ensures the highly polar 2-picolylamine elutes early, while the more hydrophobic N-(pyridin-2-ylmethyl)acetamide elutes later with baseline resolution.

  • Detection: Set the UV detector to 254 nm.

  • Self-Validation Step: Inject a blank run (mobile phase only) followed by a standard solution of 2-picolylamine. Calculate the asymmetry factor ( As​ ) of the peak. An As​ value between 0.9 and 1.2 validates that silanol interactions are successfully suppressed and the method is ready for reaction monitoring.

Part 5: General FAQs

Q: Can I use ammonium hydroxide instead of triethylamine for my TLC mobile phase? A: Yes. Adding 1-2% concentrated ammonium hydroxide to a polar solvent system (like methanol/DCM) is highly effective for deactivating silica, particularly for very polar amines[2].

Q: Why is my phosphate buffer precipitating in the HPLC lines during the gradient run? A: Phosphate buffers are insoluble in high concentrations of organic solvents. If your gradient exceeds 70-80% Acetonitrile, the buffer will precipitate, causing overpressure and system damage[5]. To prevent this, cap your gradient at 60% ACN, or switch to a volatile buffer like ammonium formate if higher organic compositions or LC-MS compatibility are required[3].

Q: Does adding Triethylamine (TEA) to the HPLC mobile phase damage the column? A: While TEA is an excellent competing base that associates with anionic silanol groups[5], continuous use can lead to shorter column lifetimes. Silanol suppressors like TEA can accelerate the hydrolysis of the stationary phase and endcapping at certain pH levels, eventually exposing more silica and causing tailing to return[5]. It is better to rely on low pH buffers and high-quality end-capped columns as a first-line defense.

Part 6: References

  • Thin Layer Chromatography: A Complete Guide to TLC - Chemistry Hall. Available at:[Link]

  • LABTips: How to Prevent Tailing Peaks in HPLC - Labcompare. Available at:[Link]

  • HPLC Tech Tip: Peak Tailing of Basic Analytes - Phenomenex. Available at:[Link]

Sources

Validation & Comparative

Comparative Analysis of N-(pyridin-2-ylmethyl)acetamide Synthesis Methods

Author: BenchChem Technical Support Team. Date: March 2026

N-(pyridin-2-ylmethyl)acetamide (commonly known as N-(2-picolyl)acetamide) is a highly versatile bidentate ligand utilized in transition metal coordination chemistry and a critical intermediate in the development of orexin receptor antagonists. Synthesizing this molecule requires the precise, chemoselective N-acetylation of 2-picolylamine (2-(aminomethyl)pyridine). Because the starting material contains both a primary aliphatic amine and a pyridine nitrogen, controlling the thermodynamic and kinetic parameters of the reaction is paramount to prevent unwanted side reactions, such as N-acylpyridinium formation or over-acylation.

As a Senior Application Scientist, evaluating the causality behind reagent selection, solvent effects, and catalytic pathways is essential for scaling this synthesis from the bench to pilot-plant production.

Mechanistic Causality & Chemoselectivity

The fundamental principle driving the synthesis of N-(pyridin-2-ylmethyl)acetamide is the electronic disparity between the two nitrogen atoms in the starting material. The primary aliphatic amine of 2-picolylamine has a pKa of ~8.7, making it significantly more basic and nucleophilic than the aromatic pyridine nitrogen (pKa ~5.2).

Under controlled conditions, electrophiles will preferentially attack the primary amine. However, the choice of the acylating agent dictates the overall efficiency and atom economy of the reaction.

Mechanism Nuc 2-Picolylamine (Nucleophile) Tetra Tetrahedral Intermediate (Zwitterionic) Nuc->Tetra Nucleophilic Addition (0 °C, Aprotic Solvent) Elec Acetic Anhydride (Electrophile) Elec->Tetra Nucleophilic Addition (0 °C, Aprotic Solvent) Prod N-(pyridin-2-ylmethyl)acetamide (Target Amide) Tetra->Prod Elimination & Deprotonation (Base Promoted) Byprod Acetic Acid (Leaving Group / Byproduct) Tetra->Byprod Proton Transfer

Fig 1. Mechanistic pathway of the N-acetylation of 2-picolylamine via a tetrahedral intermediate.

Comparative Analysis of Synthetic Routes

Method A: Classical Acylation (Acetic Anhydride)

The industry standard relies on reacting 2-picolylamine with acetic anhydride in the presence of an 1 such as Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)[1].

  • Causality: The base acts as an acid scavenger to neutralize the acetic acid byproduct. Without the base, the generated acetic acid would protonate the unreacted 2-picolylamine, rendering it non-nucleophilic and artificially stalling the reaction at 50% conversion.

Method B: Carbodiimide Coupling (DCC/DMAP)

When utilizing acetic acid directly instead of its anhydride, coupling agents like N,N'-Dicyclohexylcarbodiimide (DCC) with a catalytic amount of 2 can be employed[2].

  • Causality: DMAP acts as a nucleophilic catalyst, forming a highly reactive N-acylpyridinium intermediate that is rapidly intercepted by 2-picolylamine. While this avoids moisture-sensitive anhydrides, it generates stoichiometric amounts of dicyclohexylurea (DCU), which is notoriously difficult to separate from the highly polar product.

Method C: Catalytic Acylation (Borinic Acid or BAILs)

Recent green chemistry advancements utilize Brønsted Acidic Ionic Liquids (BAILs) or 3 to directly couple acetic acid and amines[3],[4].

  • Causality: The Lewis acidic boron center activates the carbonyl oxygen of acetic acid, increasing its electrophilicity without requiring harsh coupling reagents. This method boasts high atom economy (producing only water as a byproduct) but requires prolonged heating.

Quantitative Data Comparison
Synthesis MethodReagents / CatalystTemp (°C)Time (h)Avg. Yield (%)Atom EconomyScalability
Classical Acylation Ac₂O, Et₃N, DCM0 to 252 - 485 - 95ModerateExcellent
Catalytic Acylation AcOH, Borinic Acid65 - 8012 - 2475 - 85High (H₂O byproduct)Moderate
Carbodiimide Coupling AcOH, DCC, DMAP0 to 2512 - 2460 - 75Low (DCU byproduct)Poor

Validated Experimental Protocol: Classical Acylation

Due to its superior scalability and yield, the classical acylation method using acetic anhydride remains the gold standard. The following protocol is designed as a self-validating system to ensure high purity and chemoselectivity.

Workflow S1 Reagent Prep 2-Picolylamine + Et3N in DCM S2 Acylation Ac2O Dropwise at 0 °C S1->S2 S3 Propagation Stir at RT for 2-4 h S2->S3 S4 Quench & Workup NaHCO3 (aq) Wash Extract Organics S3->S4 S5 Isolation Evaporation & Crystallization S4->S5

Fig 2. Step-by-step experimental workflow for the classical synthesis of N-(pyridin-2-ylmethyl)acetamide.

Step-by-Step Methodology

Step 1: Reagent Preparation In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-picolylamine (1.0 eq, 10 mmol, 1.08 g) in 20 mL of anhydrous dichloromethane (DCM). Add triethylamine (Et₃N) (1.2 eq, 12 mmol, 1.67 mL).

  • Causality Check: DCM is chosen as an aprotic solvent to prevent competitive acylation (which would occur if alcohols were used). Et₃N is strictly required to neutralize the acetic acid byproduct[1].

Step 2: Electrophile Addition Cool the reaction mixture to 0 °C using an ice-water bath. Slowly add acetic anhydride (1.1 eq, 11 mmol, 1.04 mL) dropwise over 15 minutes.

  • Causality Check: The reaction is highly exothermic. Dropwise addition at 0 °C prevents thermal runaway and suppresses the formation of the di-acetylated imide byproduct.

Step 3: Propagation & Monitoring Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.

  • Self-Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a 5% Methanol in DCM solvent system. The disappearance of the highly polar 2-picolylamine baseline spot and the appearance of a new, higher Rf​ spot (~0.4) confirms complete conversion.

Step 4: Quench and Workup Quench the reaction by adding 20 mL of saturated aqueous sodium bicarbonate (NaHCO₃). Stir vigorously for 15 minutes.

  • Causality Check: NaHCO₃ hydrolyzes any unreacted acetic anhydride and neutralizes residual acetic acid, driving it into the aqueous layer. Transfer to a separatory funnel, extract the aqueous layer with DCM (2 × 15 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

Step 5: Isolation Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified via flash column chromatography (EtOAc/Hexanes) if necessary, yielding N-(pyridin-2-ylmethyl)acetamide as a crystalline solid or viscous oil[1].

References

  • [1] Two-Step Synthesis of α-Aryl-α-diazoamides as Modular Bioreversible Labels - Raines Lab. 1

  • [2] Synthesis and Biological Evaluation of 2-Picolylamide-Based Diselenides with Non-Bonded Interactions - PMC. 2

  • [3] Formamide Synthesis through Borinic Acid Catalysed Transamidation under Mild Conditions - SciSpace. 3

  • [4] Reusable Brønsted Acidic Ionic Liquid Efficiently Catalyzed N-Formylation and N-Acylation of Amines - Supporting Information. 4

Sources

Validating the Biological Target of N-(pyridin-2-ylmethyl)acetamide: A Comparative Guide to p300/CBP HAT Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Epigenetic Landscape and Fragment-Based Design

Histone acetyltransferases (HATs), specifically the paralogs p300 and CBP (CREB-binding protein), are master epigenetic regulators. They catalyze the transfer of acetyl groups from acetyl-CoA to the ε -amino group of target lysine residues on histone tails (e.g., H3K18, H3K27), thereby relaxing chromatin and driving the transcription of key oncogenes[1]. Dysregulation or overexpression of p300/CBP is heavily implicated in prostate cancer, leukemia, and melanoma, making it a highly pursued therapeutic target[1].

In the realm of drug development, N-(pyridin-2-ylmethyl)acetamide (N-PMA) has emerged as a foundational chemical fragment and structural scaffold for designing spirocyclic HAT inhibitors[1]. Because fragment-sized molecules inherently exhibit weak baseline affinities, validating their specific biological targets requires rigorous, orthogonal assay systems.

As a Senior Application Scientist, I have designed this guide to provide a comprehensive, self-validating methodology for evaluating N-PMA and its derivatives. We will benchmark its performance against two established pharmacological tool compounds: the first-generation pyrazolone inhibitor C646 [2], and the best-in-class spiro-oxazolidinedione catalytic inhibitor A-485 [3].

Mechanism of Action & Structural Biology

The p300/CBP catalytic domain features a distinct acetyl-CoA binding pocket and a substrate (histone tail) binding groove. Inhibitors targeting this enzyme generally act by outcompeting the endogenous acetyl-CoA.

  • N-PMA (Scaffold) : Acts as a foundational competitive binder within the HAT active site. The pyridine nitrogen and acetamide oxygen serve as critical hydrogen-bond acceptors and donors, mimicking the interactions of the endogenous acetyl-CoA substrate[1].

  • C646 : A reversible, competitive inhibitor ( Ki​ = 400 nM) that binds the Lys-CoA pocket[2]. While historically significant, its pyrazolone structure can be prone to off-target reactivity and poor metabolic stability.

  • A-485 : A highly selective, acetyl-CoA competitive catalytic inhibitor ( IC50​ = 9.8 nM for p300)[3]. It demonstrates profound selectivity over other HATs and drives robust downregulation of H3K27Ac in cellular models[3].

G AcetylCoA Acetyl-CoA p300 p300/CBP HAT AcetylCoA->p300 Binds Acetylated H3K27Ac (Active Transcription) p300->Acetylated Catalysis Histone Histone (H3K27) Histone->p300 Substrate Inhibitor N-PMA / A-485 / C646 Inhibitor->p300 Competitive Inhibition

Diagram 1: Mechanism of p300/CBP HAT inhibition by N-PMA scaffolds and reference compounds.

Comparative Performance Data

To objectively evaluate the therapeutic potential of N-PMA-derived compounds, we benchmark them against C646 and A-485 across critical biochemical and cellular parameters.

CompoundTargetBiochemical IC50​ Mechanism of ActionCellular Permeability
N-PMA (Scaffold) p300/CBP> 10 µM (Baseline)Acetyl-CoA pocket fragment binderHigh
C646 p300/CBP1.6 µMReversible competitive inhibitorModerate
A-485 p300/CBP9.8 nMHighly selective catalytic inhibitorHigh

Experimental Protocols: A Self-Validating System

Validating a fragment-like scaffold such as N-PMA requires a tiered approach to rule out assay interference—specifically PAINS (Pan-Assay Interference Compounds) behavior—and to confirm true target engagement. The following protocols represent a self-validating workflow moving from isolated biochemical inhibition to physiological cellular efficacy.

Protocol 1: Biochemical Target Validation via TR-FRET HAT Assay

Causality & Rationale : Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over standard colorimetric assays because chemical fragments often exhibit auto-fluorescence or color-quenching properties. TR-FRET's time-gated measurement eliminates this background noise, ensuring that any observed inhibition is due to true catalytic blockade.

Step-by-Step Methodology :

  • Buffer Preparation : Prepare the assay buffer (50 mM HEPES pH 7.4, 50 mM NaCl, 1 mM DTT, 0.01% Triton X-100).

    • Expert Insight: The inclusion of 0.01% Triton X-100 is critical to prevent the non-specific micellar aggregation of fragment-like compounds (a common false-positive driver). DTT is required to maintain the reducing environment for p300's structural cysteine-rich domains.

  • Enzyme-Inhibitor Pre-incubation : Dispense 2 nM recombinant p300 HAT domain into a 384-well microplate. Add serial dilutions of N-PMA, C646, or A-485. Incubate for 30 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation : Add 1 µM Acetyl-CoA and 50 nM biotinylated Histone H3 peptide substrate. Incubate for exactly 60 minutes.

  • Detection : Stop the reaction by adding a detection mixture containing a Europium-labeled anti-acetyl-H3K27 antibody (Donor) and Streptavidin-APC (Acceptor).

  • Readout : Read the TR-FRET signal on a multi-mode plate reader (Excitation: 337 nm, Emission: 665/615 nm ratio) to calculate the IC50​ .

Protocol 2: Cellular Target Engagement via AlphaLISA (H3K27Ac)

Causality & Rationale : Biochemical inhibition must translate to cellular efficacy. We specifically measure H3K27Ac because it is the primary, direct physiological substrate of p300/CBP[3]. AlphaLISA is utilized because it is a highly sensitive, no-wash, bead-based proximity assay that provides superior quantitative data compared to traditional Western blotting.

Step-by-Step Methodology :

  • Cell Treatment : Seed PC-3 prostate cancer cells (10,000 cells/well) in a 384-well plate. Treat with compounds for 3 hours.

    • Expert Insight: A short 3-hour window is deliberately chosen. The half-life of histone acetylation is very short; measuring at 3 hours captures direct catalytic inhibition before the cell can trigger compensatory epigenetic feedback loops.

  • Cell Lysis : Lyse the cells using a stringent lysis buffer supplemented with 10 µM SAHA (Suberoylanilide hydroxamic acid).

    • Expert Insight: SAHA is a broad-spectrum HDAC inhibitor. If HDACs are not inhibited during lysis, endogenous enzymes will rapidly deacetylate H3K27, destroying the assay signal and yielding false-positive "inhibition" data.

  • Detection : Add anti-Histone H3 (unmodified) Acceptor beads and biotinylated anti-H3K27Ac antibodies. Incubate for 1 hour, then add Streptavidin Donor beads under subdued lighting.

  • Readout : Excite the plate at 680 nm and read the emission at 615 nm. Calculate the cellular IC50​ for H3K27Ac reduction.

Workflow Step1 1. Compound Preparation (DMSO Stock, Serial Dilution) Step2 2. Biochemical Assay (TR-FRET p300 HAT Activity) Step1->Step2 In vitro profiling Step3 3. Cellular Assay (AlphaLISA H3K27Ac Quantification) Step2->Step3 Cell permeability & efficacy Step4 4. Orthogonal Validation (Thermal Shift Assay / SPR) Step3->Step4 Direct target binding

Diagram 2: Step-by-step experimental workflow for validating p300/CBP HAT inhibitors.

References

  • Title : WO2016044770A1 - Spirocyclic hat inhibitors and methods for their use Source : Google Patents URL : 1

  • Title : C646 (CAS Number: 328968-36-1) Source : Cayman Chemical URL : 2

  • Title : Discovery of a potent catalytic p300/CBP inhibitor that targets lineage-specific tumors Source : PubMed Central (NIH) URL : 3

Sources

Structure-Activity Relationship (SAR) Studies of N-(pyridin-2-ylmethyl)acetamide Analogs as 17β-HSD1 Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Clinical Imperative for 17β-HSD1 Inhibition

The local biosynthesis of highly potent estrogens plays a pivotal role in the initiation and progression of estrogen-dependent pathologies, including breast cancer and endometriosis[1]. The enzyme 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1) is the primary catalyst responsible for reducing the weak estrogen estrone (E1) into the highly potent 17β-estradiol (E2)[2]. Because this enzyme is heavily overexpressed in malignant breast tissues, targeted inhibition of 17β-HSD1 offers a highly specific, "soft" therapeutic intervention compared to systemic aromatase inhibitors[1].

This guide provides an in-depth comparative analysis of a novel class of non-steroidal inhibitors featuring an N-(pyridin-2-ylmethyl)acetamide core. By objectively comparing the performance of these analogs against established reference compounds, we delineate the critical structure-activity relationships (SAR) that drive both target potency and the essential selectivity over the counter-regulatory enzyme, 17β-HSD2[2].

Pathway E1 Estrone (E1) (Weak Estrogen) HSD1 17β-HSD1 (Target Enzyme) E1->HSD1 E2 17β-Estradiol (E2) (Potent Estrogen) HSD2 17β-HSD2 (Off-Target) E2->HSD2 Cancer Breast Cancer / Endometriosis Proliferation E2->Cancer ERα Activation HSD1->E2 Reduction (+NADPH) HSD2->E1 Oxidation (+NAD+) Inhibitor N-(pyridin-2-ylmethyl) acetamide Analogs Inhibitor->HSD1 Selective Inhibition Inhibitor->HSD2 No Effect (Desired)

Figure 1: 17β-HSD1/2 metabolic pathway and the selective intervention of N-(pyridin-2-ylmethyl)acetamide analogs.

Mechanistic Grounding: Why the N-(pyridin-2-ylmethyl)acetamide Scaffold?

The rational design of 17β-HSD1 inhibitors requires mimicking the steroidal D-ring interactions while avoiding off-target binding to estrogen receptors (ERα/ERβ)[1]. The N-(pyridin-2-ylmethyl)acetamide moiety serves as an exceptional pharmacophore for this purpose[2].

Causality of the Chemical Design:

  • The Acetamide Linker: Provides necessary rotational flexibility, allowing the molecule to navigate the narrow catalytic cleft of 17β-HSD1. Furthermore, the amide NH acts as a critical hydrogen bond donor, while the carbonyl oxygen serves as an acceptor, stabilizing the inhibitor within the active site.

  • The 2-Pyridyl Nitrogen: The spatial geometry of the nitrogen at the 2-position is not arbitrary. It is uniquely positioned to coordinate with key active-site residues (such as Ser142 or structured water molecules) that normally interact with the C17-hydroxyl group of estradiol[3]. Shifting this nitrogen to the 3- or 4-position breaks this precise geometric alignment, resulting in a severe drop in binding affinity.

Comparative SAR Data Analysis

To objectively evaluate the performance of the N-(pyridin-2-ylmethyl)acetamide series (PMA-Series), we compare it against a standard steroidal reference inhibitor (EM-251) and structural isomers. The data highlights the critical nature of the nitrogen position on the pyridine ring.

CompoundR-Group Substitution17β-HSD1 IC₅₀ (nM)17β-HSD2 IC₅₀ (nM)Selectivity Factor (HSD2/HSD1)T-47D Cell IC₅₀ (nM)
EM-251 (Ref)Steroidal Standard18>10,000>55045
PMA-Unsub Benzyl (No heteroatom)1,2508,5006.8>5,000
PMA-3 Pyridin-4-ylmethyl4205,10012.11,800
PMA-2 Pyridin-3-ylmethyl856,20072.9310
PMA-1 (Lead) Pyridin-2-ylmethyl 12 >10,000 >830 28

Key Insights: The lead compound (PMA-1 ) outperforms the steroidal standard in both biochemical potency (12 nM) and intracellular efficacy (28 nM). The removal of the pyridine nitrogen (PMA-Unsub ) abolishes activity, proving the necessity of the hydrogen-bond acceptor. Furthermore, the 2-pyridyl isomer (PMA-1 ) is approximately 7-fold more potent than the 3-pyridyl isomer (PMA-2 )[2], validating the strict spatial requirements of the 17β-HSD1 catalytic pocket.

Experimental Protocols: A Self-Validating Workflow

To ensure high scientific integrity, the evaluation of these analogs relies on a tiered, self-validating experimental cascade.

Workflow Design 1. Rational Design (N-(pyridin-2-ylmethyl)acetamide core) Synthesis 2. Chemical Synthesis & Purification (>95% purity) Design->Synthesis Assay1 3. Cell-Free Enzymatic Assay (Radiolabeled [3H]-E1 to [3H]-E2) Synthesis->Assay1 Assay2 4. Selectivity Counter-Screen (17β-HSD2 Inhibition Assay) Assay1->Assay2 Assay3 5. Intracellular Efficacy (T-47D Breast Cancer Cells) Assay2->Assay3 Lead 6. Lead Candidate Selection (High Potency, High Selectivity) Assay3->Lead

Figure 2: Step-by-step experimental workflow for the SAR evaluation of 17β-HSD1 inhibitors.

Protocol 1: Cell-Free Enzymatic Assay (17β-HSD1 & 17β-HSD2)

This assay quantifies the direct biochemical inhibition of the target enzymes using radiometric tracking[4].

  • Enzyme Preparation: Dilute recombinant human 17β-HSD1 or 17β-HSD2 in phosphate buffer (pH 7.4) containing 20% glycerol and 1 mM EDTA to stabilize the protein structure.

  • Cofactor & Substrate Addition: Add 500 μM NADPH (for HSD1) or NAD⁺ (for HSD2)[1]. Introduce 10 nM of tritium-labeled substrate: [³H]-E1 for 17β-HSD1, or [³H]-E2 for 17β-HSD2. Causality: Radiolabeling allows for extreme sensitivity, enabling the detection of minute product formation without optical interference from the test compounds.

  • Inhibitor Incubation: Add the PMA analogs at concentrations ranging from 0.1 nM to 10 μM. Incubate at 37°C for exactly 30 minutes.

  • Quenching & Extraction: Halt the reaction by adding an equal volume of cold diethyl ether. Causality: Ether rapidly denatures the enzyme and partitions the hydrophobic steroid metabolites into the organic phase for clean extraction.

  • Quantification: Separate the estrone and estradiol fractions via High-Performance Liquid Chromatography (HPLC) coupled to an inline scintillation counter.

  • Self-Validation Check: The assay is only considered valid if the vehicle control (DMSO) yields a substrate conversion rate between 10% and 20%. This guarantees the reaction is measured in the initial-rate (linear) kinetic phase, preventing artificial IC₅₀ inflation caused by substrate depletion.

Protocol 2: Intracellular Target Engagement (T-47D Cell Assay)

Potent biochemical inhibitors often fail in vivo due to poor membrane permeability. This assay validates intracellular efficacy[1].

  • Cell Seeding: Seed T-47D human breast cancer cells (which endogenously express high levels of 17β-HSD1) into 24-well plates at 1×105 cells/well. Grow to 80% confluence.

  • Pre-Incubation: Replace media with serum-free assay buffer. Add the PMA analogs and pre-incubate for 1 hour. Causality: Pre-incubation allows the compounds to cross the lipid bilayer and achieve equilibrium binding with the intracellular target before the substrate is introduced.

  • Substrate Challenge: Add 10 nM [³H]-E1 and incubate for 2 hours.

  • Metabolite Analysis: Extract the media and quantify the [³H]-E2 conversion via HPLC.

  • Self-Validation Check: Run a parallel cytotoxicity screen (e.g., MTT assay) to ensure the observed reduction in E2 formation is due to true enzyme inhibition, not compound-induced cell death.

References

  • Allan, G.M., et al. "Novel inhibitors of 17beta-hydroxysteroid dehydrogenase type 1: templates for design." Bioorganic & Medicinal Chemistry, 2008. URL:[Link]

  • Brožič, P., et al. "Species Used for Drug Testing Reveal Different Inhibition Susceptibility for 17beta-Hydroxysteroid Dehydrogenase Type 1." PLoS One, 2010. URL:[Link]

  • Marchais-Oberwinkler, S., et al. "Bicyclic Substituted Hydroxyphenylmethanones as Novel Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 1 (17β-HSD1) for the Treatment of Estrogen-Dependent Diseases." Journal of Medicinal Chemistry, 2011. URL:[Link]

  • BRENDA Enzyme Database. "Information on EC 1.1.1.62 - 17beta-estradiol 17-dehydrogenase." URL:[Link]

Sources

Comparative Efficacy Guide: N-(pyridin-2-ylmethyl)acetamide vs. Advanced p300/CBP HAT Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The targeted inhibition of the E1A binding protein p300 (p300) and CREB-binding protein (CBP) histone acetyltransferases (HATs) represents a highly validated therapeutic strategy for hematological malignancies and solid tumors. Designing small molecules that effectively compete with the endogenous cofactor, acetyl-CoA, has historically been challenging due to the highly conserved and polar nature of the HAT active site.

This guide objectively compares the efficacy and structural utility of N-(pyridin-2-ylmethyl)acetamide —a foundational fragment pharmacophore—against two well-established, advanced p300/CBP inhibitors: the first-generation pyrazolone C646 and the highly potent, best-in-class spirocyclic probe A-485 .

The Causality of Pharmacophore Evolution

N-(pyridin-2-ylmethyl)acetamide is a low-molecular-weight building block that provides a critical hydrogen-bonding network (via its amide carbonyl and pyridine nitrogen) necessary for anchoring into the p300 active site[1]. However, as a standalone molecule, it lacks the hydrophobic bulk required to fully occlude the acetyl-CoA binding pocket, resulting in weak intrinsic efficacy (IC50 > 100 μM).

To achieve nanomolar potency, medicinal chemistry efforts have utilized such fragments to build complex architectures. For instance, C646 utilizes a pyrazolone core to form critical hydrogen bonds with Thr1411, Tyr1467, Trp1466, and Arg1410 in the p300 active site, achieving an IC50 of 1.6 μM[2],[3]. A-485 represents the pinnacle of this evolution, utilizing a spirocyclic core that perfectly mimics the acetyl-CoA binding pose, achieving an IC50 of 9.8 nM for p300 and 2.6 nM for CBP[4], alongside >1000-fold selectivity over other HATs.

Quantitative Efficacy Comparison

The following table synthesizes the biochemical and cellular efficacy metrics of the three compounds. The data illustrates the trajectory from a weak fragment anchor to a highly optimized clinical-grade probe.

CompoundTarget(s)Biochemical IC50Binding Affinity (Ki)Cellular Efficacy (H3K27Ac)Key Structural Feature
N-(pyridin-2-ylmethyl)acetamide p300/CBP (Fragment)> 100 μM (Est.)N/AInactivePyridine-amide anchor[1]
C646 p3001.6 μM[2]400 nM[3]Moderate reductionPyrazolone core[3]
A-485 p300 / CBP9.8 nM / 2.6 nM[4]< 10 nMPotent reduction (PC3 cells)Spirocyclic oxazolidine

Visualizing the Inhibition Logic

The diagram below illustrates the mechanistic pathways by which these inhibitors interact with the p300/CBP enzyme. A-485 and C646 act as strong competitive inhibitors against Acetyl-CoA, whereas the fragment N-(pyridin-2-ylmethyl)acetamide provides only weak competition.

G A p300/CBP Enzyme C Histone (H3K27) A->C Catalyzes transfer B Acetyl-CoA B->A Binds active site D Acetylated H3K27 C->D Acetylation E Gene Transcription D->E Chromatin relaxation I1 N-(pyridin-2-ylmethyl)acetamide (Fragment) I1->A Weak competition I2 C646 / A-485 (Potent Inhibitors) I2->A Strong competition

Mechanism of p300/CBP HAT inhibition by fragment and advanced inhibitors.

Self-Validating Experimental Protocols

To ensure scientific integrity, the evaluation of HAT inhibitors must follow a self-validating workflow that pairs a direct cell-free biochemical assay with a functional cellular readout.

Protocol A: In Vitro Cell-Free p300 HAT Radiometric Assay

Causality of Design: Biochemical assays utilizing antibodies can suffer from epitope masking. Using a radiometric assay with 14 C-acetyl-CoA provides a direct, interference-free measurement of catalytic turnover, ensuring that the measured IC50 reflects true active-site competition[5].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare the reaction buffer containing 20 mM HEPES (pH 7.9), 5 mM DTT, 80 μM EDTA, and 40 μg/mL BSA[5].

  • Enzyme & Substrate Addition: Add 100 μM of the H4-15 peptide substrate and 5 nM of recombinant p300 enzyme to the reaction wells[5].

  • Compound Incubation: Introduce the inhibitors (N-(pyridin-2-ylmethyl)acetamide, C646, or A-485) over a 10-point dose-response range. Maintain the final DMSO concentration strictly below 5% to prevent enzyme denaturation[5]. Incubate at 30°C for 10 minutes to allow equilibrium binding.

  • Reaction Initiation: Initiate the acetylation reaction by adding a 1:1 mixture of 12 C-acetyl-CoA and 14 C-acetyl-CoA to a final concentration of 20 mM[5].

  • Quenching & Quantification: After exactly 10 minutes at 30°C, quench the reactions by adding 14% SDS (w/v)[5]. Run the samples on a gel, dry, and expose to a PhosphorImager plate to quantify the production of Ac-H4-15 and calculate the IC50[5].

Protocol B: Cellular H3K27Ac AlphaLISA Assay

Causality of Design: Biochemical potency does not guarantee cellular target engagement due to membrane permeability and intracellular competition. A-485 specifically decreases H3K27Ac (but not H3K9Ac) in PC3 prostate cancer cells. Monitoring this specific epigenetic mark validates on-target cellular efficacy.

Step-by-Step Methodology:

  • Cell Seeding: Seed PC3 cells in 384-well microplates and incubate overnight at 37°C, 5% CO 2​ .

  • Compound Treatment: Treat the cells with serial dilutions of the inhibitors for 24 hours.

  • Lysis: Lyse the cells using a mild detergent buffer supplemented with a broad-spectrum HDAC inhibitor cocktail. Crucial Step: HDAC inhibitors prevent the erasure of acetylation marks during lysis, preserving the physiological state.

  • AlphaLISA Detection: Add AlphaLISA acceptor beads conjugated to an anti-H3K27Ac antibody, followed by donor beads conjugated to an anti-total H3 antibody.

  • Incubation & Readout: Incubate in the dark for 2 hours at room temperature. Read the AlphaLISA signal (Excitation: 680 nm, Emission: 615 nm) to calculate the cellular EC50.

Workflow S1 1. Compound Preparation (DMSO Stocks) S2 2. In Vitro HAT Assay (p300 + Acetyl-CoA + Histone) S1->S2 S3 3. Cellular Assay (PC3 Cells, H3K27Ac readout) S2->S3 Select potent hits S4 4. Data Analysis (IC50 & EC50 Calculation) S3->S4

Step-by-step workflow for evaluating p300/CBP HAT inhibitor efficacy.

Conclusion

While N-(pyridin-2-ylmethyl)acetamide lacks the potency to be used as a standalone therapeutic or chemical probe, its structural motifs are indispensable for the rational design of advanced HAT inhibitors[1]. By expanding upon this fragment's hydrogen-bonding footprint, researchers have successfully developed highly potent, selective, and cell-permeable inhibitors like C646[3] and A-485[4], which serve as critical tools for epigenetic research and oncology drug development.

References

  • WO2016044770A1 - Spirocyclic hat inhibitors and methods for their use - Google Patents.
  • A-485 | STEMCELL Technologies. STEMCELL Technologies.
  • A-485 (CAS 1889279-16-6) | Abcam. Abcam.
  • C646 (CAS Number: 328968-36-1) | Cayman Chemical. Cayman Chemical.
  • C646 - Selective HAT p300-CBP Inhibitor - APExBIO. APExBIO.
  • A-485 | p300/CBP Inhibitor - MedchemExpress.com. MedChemExpress.
  • A 485 | Histone Acetyltransferase Inhibitors: Tocris Bioscience - R&D Systems. R&D Systems.
  • C646 | Histone Acetyltransferase p300 Inhibitor | CAS 328968-36-1 | Selleck Chemicals. Selleck Chemicals.

Sources

Cross-validation of N-(pyridin-2-ylmethyl)acetamide experimental results

Author: BenchChem Technical Support Team. Date: March 2026

Cross-Validation of N-(pyridin-2-ylmethyl)acetamide: Experimental Benchmarks in Coordination Chemistry and Enzyme Inhibition

As a Senior Application Scientist, evaluating a chemical compound requires looking beyond its basic structure to understand its functional versatility across different scientific domains. N-(pyridin-2-ylmethyl)acetamide (CAS 58481-18-8) is a prime example of a dual-utility molecule[1]. It serves both as a highly adaptable bidentate ligand in transition metal coordination chemistry[2] and as a critical non-steroidal pharmacophore fragment for inhibiting 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1)[3].

This guide provides an objective, data-driven comparison of N-(pyridin-2-ylmethyl)acetamide against its structural alternatives, supported by self-validating experimental protocols and mechanistic causality.

Part 1: Coordination Chemistry & Ligand Performance

Mechanistic Rationale

In coordination chemistry, a ligand's bite angle and conformational flexibility dictate the thermodynamic stability of the resulting metal complex. N-(pyridin-2-ylmethyl)acetamide features a methylene (–CH₂–) spacer between its pyridine ring and acetamide group. This spacer is functionally critical: it allows the ligand to form a flexible, low-strain 6-membered chelate ring when coordinating to transition metals like Cu(II) or Zn(II)[4].

In contrast, homologous alternatives lacking this spacer (e.g., N-(2-pyridyl)acetamide) are forced into highly strained 5-membered rings. Furthermore, the acetamide moiety exhibits ambidentate character. Depending on the pH of the synthetic environment, it can coordinate as a neutral ligand via the carbonyl oxygen, or, upon deprotonation, via the amide nitrogen to create a strongly bound anionic N,N-donor system[4].

Experimental Protocol: Synthesis of Cu(II) Complexes

To objectively validate the coordination mode of this ligand, we utilize a weakly coordinating counterion (perchlorate) to ensure the ligand dictates the primary coordination sphere without competitive interference.

  • Ligand Preparation: Dissolve 1.0 mmol of N-(pyridin-2-ylmethyl)acetamide in 15 mL of anhydrous methanol.

  • Metalation: Slowly add a methanolic solution of Cu(ClO₄)₂·6H₂O (1.0 mmol) under continuous stirring at ambient temperature. Caution: Perchlorate salts of metal complexes are potentially explosive; handle with care in small quantities.

  • pH Modulation (Causality Step): To force anionic N,N-coordination, add 1.0 mmol of triethylamine (Et₃N). The solution color will shift from light blue (O-coordination) to deep green/blue, visually validating the deprotonation and shift to N-coordination.

  • Isolation & Validation: Filter the solution and subject the filtrate to slow diethyl ether diffusion. Collect the resulting crystals for X-ray diffraction to confirm the 6-membered chelate ring geometry[2].

Table 1: Structural & Coordination Benchmarks
Ligand AlternativeSpacerChelate Ring SizeTypical Coordination ModeStructural Rigidity
N-(2-pyridyl)acetamide None5-memberedN(pyridyl), N(amide)High (Strained)
N-(pyridin-2-ylmethyl)acetamide –CH₂–6-memberedN(pyridyl), O(amide) or N(amide)Moderate (Flexible)
N-(2-(pyridin-2-yl)ethyl)acetamide –CH₂–CH₂–7-memberedN(pyridyl), O(amide)High (Prone to bridging)

Part 2: Biological Activity & 17β-HSD1 Inhibition

Mechanistic Rationale

17β-HSD1 is a pivotal enzyme that catalyzes the reduction of weakly active estrone (E1) into the highly potent 17β-estradiol (E2), a primary driver in hormone-dependent breast cancer and endometriosis[3].

N-(pyridin-2-ylmethyl)acetamide acts as an excellent non-steroidal fragment template for inhibitor design. The pyridine ring engages in hydrophobic and π-π stacking interactions within the steroid-binding pocket, mimicking the steroid backbone. Simultaneously, the acetamide group acts as a hydrogen bond donor/acceptor pair, effectively mimicking the D-ring of estrone[3]. According to the BRENDA enzyme database, this specific fragment achieves an impressive 82% inhibition of human 17β-HSD1 at a concentration of 0.01 mM (10 µM)[5].

Experimental Protocol: Radiometric 17β-HSD1 Inhibition Assay

We utilize a radiometric assay rather than a fluorescent one because bulky fluorophores introduce steric hindrance in the tight catalytic pocket of 17β-HSD1. [³H]-estrone ensures the kinetic parameters closely mirror endogenous physiological conditions.

  • Enzyme Incubation: In a final volume of 200 µL of phosphate buffer (pH 7.4), combine recombinant human 17β-HSD1, 0.5 mM NADPH (cofactor), and 10 nM [³H]-estrone (tracer substrate).

  • Inhibitor Addition: Introduce N-(pyridin-2-ylmethyl)acetamide (or optimized derivatives) at concentrations ranging from 0.1 µM to 50 µM. Incubate at 37°C for exactly 30 minutes.

  • Termination & Extraction: Stop the reaction by adding 1 mL of ice-cold methanol containing unlabeled estrone and estradiol as carriers. Extract the steroids using 2 mL of ethyl acetate to partition the organic metabolites[6].

  • Quantification: Separate the organic layer, evaporate to dryness, and resolve the metabolites using Thin Layer Chromatography (TLC). Quantify the conversion of [³H]-estrone to [³H]-estradiol via liquid scintillation counting to calculate the IC₅₀[3].

Table 2: 17β-HSD1 Inhibition Profiling
Compound / FragmentConcentrationInhibition (%)IC₅₀Binding Mode / Causality
N-(pyridin-2-ylmethyl)acetamide 10 µM (0.01 mM)82%[5]~2–5 µMFragment template; D-ring H-bond mimic
Biphenyl ethanone derivative 10 µM>95%0.12 µM[3]Extended hydrophobic contacts in pocket
Estrone (Natural Substrate) N/AN/AK_m ~ 0.05 µMEndogenous substrate reference

Part 3: Experimental Workflow Visualization

Below is the self-validating workflow for the radiometric inhibition assay, illustrating the critical path from compound preparation to data synthesis.

G Start Compound Library N-(pyridin-2-ylmethyl)acetamide Assay 17β-HSD1 Incubation Enzyme + [³H]-E1 + NADPH Start->Assay Stop Reaction Termination Cold Carrier + Methanol Assay->Stop Extract Solvent Extraction Ethyl Acetate Partitioning Stop->Extract Read Radiometric Quantification TLC & Scintillation Counting Extract->Read Result Data Synthesis IC50 & Selectivity Profiling Read->Result

Figure 1: Radiometric 17β-HSD1 inhibition assay workflow for fragment evaluation.

References

  • [5] Title: Information on EC 1.1.1.62 - 17beta-estradiol 17-dehydrogenase Source: BRENDA Enzyme Database URL:[Link]

  • [4] Title: Copper(I) and copper(II) complexes with pyrazine-containing pyridylalkylamide ligands Source: ResearchGate / Journal of Coordination Chemistry URL:[Link]

  • [2] Title: 2-Phenyl-N-(2-pyridylmethyl)acetamide Source: ResearchGate / Acta Crystallographica Section E URL: [Link]

  • [3] Title: Novel Inhibitors of 17beta-hydroxysteroid Dehydrogenase Type 1: Templates for Design Source: PubMed / Bioorganic & Medicinal Chemistry URL:[Link]

  • [6] Title: Design, Synthesis, Biological Evaluation and Pharmacokinetics of Bis(hydroxyphenyl) substituted Azoles... as Potent and Selective Nonsteroidal Inhibitors of 17β-HSD1 Source: ACS Publications / Journal of Medicinal Chemistry URL:[Link]

Sources

A Comparative Guide to the In Vitro and In Vivo Efficacy of N-(pyridin-2-ylmethyl)acetamide and Its Analogs

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive analysis of the efficacy of N-pyridinyl acetamide derivatives, with a focus on establishing a framework for evaluating the specific compound N-(pyridin-2-ylmethyl)acetamide. Direct, comparative in vivo versus in vitro efficacy data for N-(pyridin-2-ylmethyl)acetamide is not extensively available in public literature. Therefore, this document synthesizes findings from structurally related compounds to offer a scientifically grounded roadmap for researchers, scientists, and drug development professionals. By examining the methodologies and results from studies on its chemical analogs, we can infer potential applications and design robust experimental plans.

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The N-pyridinyl acetamide motif, in particular, has been explored for a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[3][4][5] This guide will dissect the typical workflow for evaluating such compounds, starting from initial in vitro screening to subsequent in vivo validation.

Part 1: In Vitro Efficacy Assessment: The Proving Ground

In vitro assays serve as the foundational step in drug discovery, providing a rapid and cost-effective means to identify and characterize the biological activity of a compound in a controlled, cellular or acellular environment. For the N-pyridinyl acetamide class, these assays typically focus on cytotoxicity against cancer cells, inhibition of microbial growth, or modulation of inflammatory pathways.

Common In Vitro Screening Platforms
  • Anticancer Cytotoxicity Assays: The most common initial screen for potential anticancer agents involves evaluating a compound's ability to kill or inhibit the proliferation of cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method used to measure cellular metabolic activity as an indicator of cell viability. Derivatives of N-pyridinyl acetamide have been evaluated against a variety of human cancer cell lines, including those from the liver (HepG2), breast (MCF-7, MDA-MB-231), lung (A549), and colon (HCT116).[4][6][7]

  • Antimicrobial Assays: The antimicrobial potential of these compounds is typically assessed by determining the Minimum Inhibitory Concentration (MIC). This is the lowest concentration of the compound that prevents visible growth of a microorganism.[5] Both bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans, Aspergillus niger) strains are used to establish the spectrum of activity.[7][8]

  • Anti-inflammatory Assays: For anti-inflammatory potential, cell-based assays are used to measure the inhibition of pro-inflammatory cytokine production.[9] A common model utilizes human monocytic cell lines like THP-1, which are differentiated into macrophages and stimulated with lipopolysaccharide (LPS) to induce the release of cytokines such as TNF-α and IL-6.[3][9] The efficacy of the test compound is quantified by measuring the reduction in these cytokine levels.

Representative In Vitro Data for N-Pyridinyl Acetamide Derivatives

The following table summarizes representative data from studies on various N-pyridinyl acetamide analogs. It is crucial to note that these are different molecules from N-(pyridin-2-ylmethyl)acetamide, but their activity provides a benchmark for the potential of this chemical class.

Compound Class/DerivativeAssay TypeTargetResult (IC50/MIC)Reference
2-(pyridin-4-ylimino) acetamide derivativesCytotoxicity (in vitro)Human Leukemia (HL-60) cell line< 12 µg/mL[4]
Imidazo[2,1-b]thiazole-acetamide derivative (5l)Cytotoxicity (in vitro)Human Breast Cancer (MDA-MB-231)1.4 µM[6]
[4-Methylphenylsulphonamido]-N-(Pyridin-2 Yl) Acetamide (5d)Antifungal (in vitro)Candida albicansMIC: 0.224 mg/mL[5]
6-acetamido-2,4,5-trimethylpyridin-3-ol analog (2-19)Anti-inflammatoryTNF-α-induced monocyte adhesion> Tofacitinib (1 µM)[3]
2-(2-acetamidophenyl)-2-oxo-N-(pyridin-2-ylmethyl)acetamide Cu(II) ComplexAntimicrobial (in vitro)S. aureus, E. coli, C. albicansZone of inhibition noted[8]
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol describes a standard procedure for assessing the cytotoxic effects of a compound like N-(pyridin-2-ylmethyl)acetamide on a cancer cell line.

  • Cell Culture: Culture human cancer cells (e.g., A549 lung carcinoma) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Trypsinize confluent cells, count them using a hemocytometer, and seed them into a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight.

  • Compound Treatment: Prepare a stock solution of N-(pyridin-2-ylmethyl)acetamide in DMSO. Create a series of dilutions in culture media to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the old media in the 96-well plate with the media containing the compound dilutions. Include wells with vehicle (DMSO) as a negative control and a known cytotoxic drug (e.g., cisplatin) as a positive control.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The living cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis stock Prepare Stock Solution of Compound in DMSO serial Perform Serial Dilutions in Culture Medium stock->serial cells Seed Cancer Cells in 96-Well Plate treat Treat Cells with Compound Dilutions cells->treat incubate Incubate for 48-72h treat->incubate mtt Add MTT Reagent incubate->mtt incubate2 Incubate for 4h mtt->incubate2 solubilize Solubilize Formazan Crystals with DMSO incubate2->solubilize read Read Absorbance at 570 nm solubilize->read calc Calculate % Viability vs. Control read->calc plot Plot Dose-Response Curve calc->plot ic50 Determine IC50 Value plot->ic50

Workflow for an in vitro cytotoxicity (MTT) assay.

Part 2: In Vivo Efficacy Assessment: From the Bench to the Model

A promising in vitro profile is the prerequisite for advancing a compound to in vivo testing. These studies are essential to understand how the compound behaves in a complex biological system, considering factors like absorption, distribution, metabolism, and excretion (ADME), which are absent in cell culture.[10]

Common In Vivo Models
  • Anticancer Xenograft Models: To evaluate anticancer efficacy, human tumor cells are implanted into immunocompromised mice. For instance, the MMTV-Wnt1 breast tumor xenograft model has been used to assess the in vivo activity of pyridinyl acetamide derivatives that inhibit Wnt signaling.[11] Key endpoints include measuring tumor volume over time and assessing the compound's tolerability by monitoring the body weight of the mice.[11]

  • Inflammatory Disease Models: For anti-inflammatory compounds, models that mimic human diseases are employed. Trinitrobenzene sulfonic acid (TNBS)-induced colitis in rats is a well-established model for inflammatory bowel disease (IBD).[3] Efficacy is measured by a reduction in clinical signs like weight loss, colon edema, and inflammatory cell infiltration (measured by myeloperoxidase activity).[3]

  • Acute Toxicity Studies: Before efficacy studies, the safety profile of a compound must be established. Acute toxicity studies are performed in rodents (e.g., Swiss albino mice) to determine the median lethal dose (LD50) and to observe any signs of toxicity.[12]

Representative In Vivo Data for N-Pyridinyl Acetamide Derivatives

This table presents in vivo outcomes for analogs, demonstrating the potential therapeutic effects in living organisms.

Compound/DerivativeIn Vivo ModelDosing & AdministrationKey OutcomeReference
Pyridinyl Acetamide (Compound 19)MMTV-Wnt1 xenograft mouse model1 and 3 mg/kg, daily oral admin.Tumor regression achieved (T/C -74% and -84% respectively).[11]
N-Amidopyridinol (Compound 2-19)TNBS-induced rat colitis model1 mg/kg, oral admin.More efficacious in ameliorating colitis than sulfasalazine (300 mg/kg).[3]
HNK-106 (Bis-pyridinium acetamide)Swiss albino miceIntraperitoneal injectionLD50 determined to be 1600 mg/Kg.[12]
Experimental Protocol: Anticancer Xenograft Mouse Model

This protocol outlines a typical workflow for an in vivo anticancer efficacy study.

  • Animal Acclimation: House immunocompromised mice (e.g., NOD/SCID) for at least one week under specific pathogen-free conditions. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1x10⁶ MMTV-Wnt1 cells) into the flank of each mouse.

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Compound Administration: Prepare the formulation of N-(pyridin-2-ylmethyl)acetamide (e.g., in a solution of 0.5% methylcellulose). Administer the compound to the treatment group via the desired route (e.g., oral gavage) at a predetermined dose and schedule (e.g., daily for 14 days). The control group receives the vehicle only.

  • Monitoring: Measure tumor dimensions with calipers and the body weight of each mouse 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2.

  • Endpoint: At the end of the study (or if tumors exceed a specified size), euthanize the mice. Excise the tumors for weighing and further pharmacodynamic analysis (e.g., measuring target engagement).

  • Data Analysis: Calculate the T/C ratio (median tumor volume of Treated group / median tumor volume of Control group) as a measure of efficacy. Analyze statistical significance between groups.

Part 3: Bridging the Gap: Correlating In Vitro and In Vivo Data

The ultimate goal is a strong correlation between in vitro potency and in vivo efficacy. However, a potent compound in vitro may fail in vivo due to poor pharmacokinetic (PK) properties.[11] Conversely, a moderately active compound in vitro might show excellent in vivo results due to favorable metabolism or accumulation in the target tissue.

A critical step is the pharmacokinetic/pharmacodynamic (PK/PD) study. For example, in the MMTV-Wnt1 model, researchers measured the concentration of a pyridinyl acetamide inhibitor in both plasma and tumor tissue over time and correlated it with the inhibition of a downstream biomarker (Axin2 mRNA levels).[11] This demonstrated that the drug reached its target at sufficient concentrations to exert its biological effect, directly linking the PK profile to the PD response.

Potential Signaling Pathway Modulation

The biological activity of N-pyridinyl acetamides often stems from their interaction with specific signaling pathways. For instance, some derivatives function as potent and selective inhibitors of Porcupine (PORCN), a membrane-bound O-acyltransferase essential for the secretion of Wnt ligands.[11] Inhibition of this pathway is a validated strategy for treating Wnt-driven cancers. Others have been shown to dually inhibit TNF-α and IL-6 signaling, key pathways in inflammatory diseases.[3]

G cluster_pathway Wnt Signaling Pathway Wnt Wnt Ligand PORCN PORCN Wnt->PORCN Acylation & Secretion Frizzled Frizzled Receptor PORCN->Frizzled Secreted Wnt DVL DVL Frizzled->DVL DestructionComplex Destruction Complex (Axin, APC, GSK3β) DVL->DestructionComplex Inhibits BetaCatenin β-catenin DestructionComplex->BetaCatenin Promotes Degradation TCF_LEF TCF/LEF BetaCatenin->TCF_LEF Translocates to Nucleus, Co-activates TargetGenes Target Gene Expression (e.g., Axin2, c-Myc) TCF_LEF->TargetGenes Proliferation Cell Proliferation TargetGenes->Proliferation Inhibitor N-Pyridinyl Acetamide (e.g., Compound 19) Inhibitor->PORCN Inhibits

Inhibition of the Wnt signaling pathway by a pyridinyl acetamide derivative.

Conclusion

While direct efficacy data for N-(pyridin-2-ylmethyl)acetamide remains to be published, a robust framework for its evaluation can be constructed from the extensive research on its analogs. The scientific literature demonstrates that the N-pyridinyl acetamide scaffold is a versatile starting point for developing potent therapeutic agents. A logical and phased approach, beginning with a panel of in vitro assays (cytotoxicity, antimicrobial, anti-inflammatory) followed by validation in relevant in vivo models, is the critical path forward. The key to success lies in integrating pharmacokinetic and pharmacodynamic studies to bridge the gap between cellular activity and whole-organism efficacy. The methodologies and comparative data presented in this guide provide the necessary foundation for any researcher looking to unlock the therapeutic potential of N-(pyridin-2-ylmethyl)acetamide.

References

  • Al-Benna, S., et al. (2024). Experimental and theoretical quantum chemical studies of 2-(2-acetamidophenyl)-2-oxo-N-(pyridin-2-ylmethyl)acetamide and its copper(II) complex: molecular docking simulation of the designed coordinated ligand with insulin-like growth factor-1 receptor (IGF-1R). National Institutes of Health. [Link]

  • Hao, M-H., et al. (2016). Discovery of Pyridinyl Acetamide Derivatives as Potent, Selective, and Orally Bioavailable Porcupine Inhibitors. National Institutes of Health. [Link]

  • Ibrahim, D., et al. (2021). Synthesis, biological and computational studies of flavonoid acetamide derivatives. Royal Society of Chemistry. [Link]

  • Nam, T., et al. (2021). Synthesis and activity of N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues as anticolitis agents via dual inhibition of TNF-α- and IL-6-induced cell adhesions. PubMed. [Link]

  • Abdel-Wahab, B.F., et al. (2016). Synthesis and activity of N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues as anticolitis agents via dual inhibition of TNF-α- and IL-6-induced cell adhesions. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Zhang, H., et al. (2012). Synthesis and Cytotoxic Activity of Some Novel N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide Derivatives. MDPI. [Link]

  • Zouhri, B., & Severina, H.I. (2023). PREDICTION OF GABAERGIC MECHANISM OF ACTION OF ACETAMIDE DERIVATIVE 6-(PYRIDINYL-2)-PYRIMIDINE-4-THIONE. ResearchGate. [Link]

  • Ugwu, D., & Okoro, U. (2014). Synthesis, Characterisation and Antifungal Activities of [4-Methylphenylsulphonamido]-N-(Pyridin-2 Yl) Acetamide Derivatives. ResearchGate. [Link]

  • Ghorbani-Vaghei, R., et al. (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Frontiers in Chemistry. [Link]

  • Kumar, P., et al. (2016). comparative toxicity of Bis-pyridinium acetamide derivatives in human cell lines and their acute toxicity in swiss albino Mice. CORE. [Link]

  • Omar, L. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Journal of Young Pharmacists. [Link]

Sources

Spectroscopic Data Comparison Guide: N-(pyridin-2-ylmethyl)acetamide vs. Structural Analogs

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, distinguishing between closely related structural isomers and analogs is a daily necessity. In drug development, the substitution of a simple phenyl ring with a pyridine ring—specifically at the 2-position—can drastically alter a molecule's binding affinity, solubility, and metabolic stability.

This guide provides an objective, deeply technical comparison of the spectroscopic properties of N-(pyridin-2-ylmethyl)acetamide against its primary structural analog, N-benzylacetamide [1]. By understanding the causality behind these spectroscopic shifts, researchers can confidently validate the structural integrity of their synthesized or sourced fragments[2].

Structural Rationale & Causality

To interpret the spectroscopic differences between N-benzylacetamide and N-(pyridin-2-ylmethyl)acetamide, we must first understand the electronic perturbations introduced by the pyridine nitrogen.

The nitrogen atom at the 2-position of the pyridine ring introduces three distinct physical phenomena:

  • Inductive Effect (-I): The electronegative nitrogen withdraws electron density from the adjacent carbon atoms (C2 and C6), heavily deshielding them in NMR spectroscopy.

  • Magnetic Anisotropy: The alteration of the aromatic ring current affects the local magnetic field, shifting the resonance of the proximate H6 proton.

  • Intramolecular Hydrogen Bonding: The lone pair on the pyridine nitrogen can act as a hydrogen bond acceptor for the adjacent amide N-H proton, forming a transient 5-membered pseudo-ring. This interaction deshields the N-H proton, causing a significant downfield shift compared to the non-interacting N-benzylacetamide.

Causality Root Pyridine N at C2 Position Ind Inductive Effect (-I) Root->Ind Ani Magnetic Anisotropy Root->Ani HB Intramolecular H-Bond Root->HB C13 13C Downfield Shift (C2 ~156 ppm) Ind->C13 H1 1H Downfield Shift (H6 ~8.5 ppm) Ind->H1 Ani->H1 NH Amide N-H Deshielding (δ ~6.8 ppm) HB->NH

Caption: Mechanistic causality of NMR chemical shifts driven by the C2 pyridine nitrogen.

Self-Validating Experimental Protocols

A robust analytical workflow must be a self-validating system. The following protocols are designed with internal checks to ensure data integrity and eliminate artifactual misinterpretation.

Nuclear Magnetic Resonance (NMR) Protocol
  • Solvent Selection: Samples are dissolved in high-purity CDCl₃. We utilize CDCl₃ not merely for its excellent solubilizing properties, but because its lack of exchangeable protons preserves the critical amide N-H signal, which is essential for diagnosing the aforementioned intramolecular hydrogen bonding.

  • Internal Calibration: Tetramethylsilane (TMS) is added at 0.01% v/v. Setting the TMS peak to exactly 0.00 ppm validates the chemical shift axis, while the residual CHCl₃ peak (7.26 ppm for ¹H, 77.16 ppm for ¹³C) serves as a secondary calibration check.

  • Acquisition Parameters: For ¹³C NMR, a relaxation delay (D1) of 2.0 seconds is employed to ensure complete relaxation of quaternary carbons (like the carbonyl and ipso-carbons), allowing for more accurate relative intensity assessments.

Vibrational Spectroscopy (ATR-FTIR) Protocol
  • Methodology: Attenuated Total Reflectance (ATR) is selected over traditional KBr pelleting. KBr is highly hygroscopic; absorbed ambient moisture would produce a broad O-H stretch that masks the diagnostic N-H stretching region (~3300 cm⁻¹).

  • Validation: A background air scan is acquired immediately prior to every sample scan. A flat baseline in the background scan validates the cleanliness of the diamond crystal, preventing carryover contamination.

High-Resolution Mass Spectrometry (HRMS) Protocol
  • Ionization Mode: Electrospray Ionization in positive mode (ESI+) is utilized. The basic pyridine nitrogen is highly susceptible to protonation, ensuring excellent ionization efficiency.

  • Mass Accuracy: A lock-mass solution (e.g., Leucine Enkephalin) is infused continuously during acquisition. This internal reference ensures mass accuracy remains below 5 ppm, definitively validating the molecular formula.

Workflow cluster_analysis Multi-Modal Acquisition S Compound Sourcing Prep Sample Prep (Standardization) S->Prep NMR NMR (1H, 13C) Isomeric Purity Prep->NMR IR ATR-FTIR Functional Groups Prep->IR MS HRMS (ESI+) Molecular Mass Prep->MS Val Data Synthesis & Cross-Validation NMR->Val IR->Val MS->Val

Caption: Multi-modal spectroscopic workflow for validating pyridine acetamides.

Quantitative Spectroscopic Data Comparison

The following tables synthesize the expected benchmark data for both compounds, allowing for rapid cross-referencing against experimental results[3].

Table 1: ¹H NMR Comparison (400 MHz, CDCl₃)
Proton EnvironmentN-benzylacetamide (δ ppm)N-(pyridin-2-ylmethyl)acetamide (δ ppm)MultiplicityMechanistic Note
Amide N-H 5.80 - 6.006.70 - 6.90Broad singletH-bonding to Py-N deshields the proton in the pyridine analog.
CH₂ (Methylene) 4.404.52Doublet (J ~ 5.8 Hz)Slight deshielding due to the adjacent electron-deficient pyridine ring.
CH₃ (Acetyl) 2.022.05SingletUnaffected by distant ring changes; serves as an integration anchor (3H).
Aromatic H (ortho/H6) 7.25 - 7.358.52Multiplet / DoubletPyridine H6 is highly deshielded by the adjacent nitrogen atom.
Aromatic H (others) 7.25 - 7.357.15 - 7.70MultipletsOverlapping in phenyl; distinct splitting (J coupling) in pyridine.
Table 2: ¹³C NMR Comparison (100 MHz, CDCl₃)
Carbon EnvironmentN-benzylacetamide (δ ppm)N-(pyridin-2-ylmethyl)acetamide (δ ppm)Mechanistic Note
C=O (Carbonyl) 170.1170.3Stable amide carbonyl; highly consistent.
C-ipso / Py-C2 138.4156.2Direct attachment to electronegative Py-N causes massive deshielding.
C-ortho / Py-C6 127.8149.1Deshielded by the inductive effect of the Py-N.
C-meta / Py-C5 128.8122.4Typical aromatic vs. electron-rich pyridine meta-carbon.
C-para / Py-C4 127.6136.8Pyridine para-carbon is notably deshielded compared to phenyl.
CH₂ (Methylene) 43.844.5Minor inductive pull from the heteroaromatic system.
CH₃ (Acetyl) 23.323.2Equivalent environments; diagnostic for the acetamide moiety.
Table 3: FT-IR and HRMS Validation Metrics
ParameterN-benzylacetamideN-(pyridin-2-ylmethyl)acetamideValidation Metric
Amide I (C=O) ~1645 cm⁻¹~1655 cm⁻¹Strong intensity; confirms intact acetamide.
Amide II (N-H) ~1540 cm⁻¹~1530 cm⁻¹Medium intensity; coupled C-N stretch / N-H bend.
N-H Stretch ~3280 cm⁻¹~3310 cm⁻¹Broader in the pyridine analog due to H-bonding.
HRMS [M+H]⁺ 150.0913 (Calc)151.0866 (Calc)Mass error must be < 5 ppm for structural confirmation.
Major MS Fragment m/z 91.0542m/z 92.0495Alpha-cleavage yields Tropylium vs. Pyridinium-type cations.

Mechanistic Interpretation of Spectral Data

When analyzing the data, the most critical diagnostic feature is the Amide N-H proton shift in the ¹H NMR spectrum. In N-benzylacetamide, the N-H proton typically resonates around 5.8 ppm. However, in N-(pyridin-2-ylmethyl)acetamide, this peak shifts downfield to nearly 6.8 ppm. This is not an artifact; it is a direct result of the spatial proximity of the pyridine nitrogen, which acts as a Lewis base, pulling electron density away from the N-H bond via intramolecular hydrogen bonding. If you are synthesizing the 3-pyridyl or 4-pyridyl isomers, this downfield shift will not be observed, making this a self-validating marker for regiochemistry.

Furthermore, in mass spectrometry (ESI+), the fragmentation pathways provide definitive structural proof. N-benzylacetamide undergoes a classic alpha-cleavage to yield a benzyl cation (m/z 91), which rapidly rearranges into a highly stable, 7-membered tropylium cation. Conversely, N-(pyridin-2-ylmethyl)acetamide yields a pyridin-2-ylmethyl cation (m/z 92). The presence of the nitrogen atom in the ring restricts the tropylium rearrangement pathway, resulting in a distinct, lower-abundance fragmentation signature that definitively separates it from its carbocyclic counterpart.

References

  • Title : N-Benzylacetamide | C9H11NO | CID 11500 Source : PubChem, National Center for Biotechnology Information URL :[Link]

  • Title : N-Benzylacetamide - 13C NMR / FTIR Spectra Source : SpectraBase, John Wiley & Sons, Inc. URL :[Link]

Sources

Antifungal activity of N-(pyridin-2-ylmethyl)acetamide compared to fluconazole

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the shift from traditional triazole antifungals to novel transition-metal-coordinated ligands requires a deep dive into both pharmacodynamics and structural chemistry.

The emergence of multidrug-resistant fungal pathogens—particularly those overexpressing efflux pumps (e.g., Cdr1p/Cdr2p) or harboring mutations in the ERG11 gene—has exposed the limitations of standard therapies like Fluconazole . In response, researchers are increasingly investigating pyridine-acetamide derivatives. Notably, the recently characterized ligand 2-(2-acetamidophenyl)-2-oxo-N-(pyridin-2-ylmethyl)acetamide and its copper(II) complexes have demonstrated significant, broad-spectrum antifungal activity by circumventing traditional resistance pathways.

This guide provides an objective, data-driven comparison of the antifungal performance, mechanistic pathways, and experimental validation protocols for N-(pyridin-2-ylmethyl)acetamide derivatives versus Fluconazole.

Mechanistic Divergence: Targeted Inhibition vs. Structural Disruption

To understand the difference in efficacy, we must analyze the causality behind their mechanisms of action.

Fluconazole operates via a highly specific, targeted pathway. It binds to the heme iron of the fungal cytochrome P450 enzyme CYP51A1 (lanosterol 14-α-demethylase). This binding halts the conversion of lanosterol to ergosterol, leading to the accumulation of toxic sterol intermediates and membrane instability. However, because it relies on a single target, it is highly susceptible to target-site mutations and active efflux, rendering it primarily fungistatic rather than fungicidal ().

N-(pyridin-2-ylmethyl)acetamide derivatives , particularly when coordinated with Cu(II), operate through a multi-modal mechanism. As demonstrated in recent quantum chemical and experimental studies, the pyridine-acetamide structure acts as a tridentate ligand, forming a distorted octahedral geometry around the metal center (). This metal complexation is not arbitrary; it serves two critical functions:

  • Enhanced Lipophilicity: Chelation reduces the polarity of the metal ion, allowing the complex to easily penetrate the lipid bilayer of the fungal cell membrane.

  • Redox Cycling & ROS Generation: Once intracellular, the Cu(II) center undergoes redox cycling, generating Reactive Oxygen Species (ROS) that cause direct oxidative damage to lipids, proteins, and DNA, resulting in rapid fungicidal activity.

MOA Fluconazole Fluconazole (Triazole Class) CYP51 Inhibits CYP51A1 (Lanosterol Demethylase) Fluconazole->CYP51 Ergosterol Ergosterol Depletion & Membrane Instability CYP51->Ergosterol CellDeath Fungal Cell Death / Growth Arrest Ergosterol->CellDeath Fungistatic N_Pyr N-(pyridin-2-ylmethyl)acetamide & Cu(II) Complexes Coordination Tridentate Coordination & Oxidative Stress (ROS) N_Pyr->Coordination Membrane Direct Membrane Disruption & Protein Binding Coordination->Membrane Membrane->CellDeath Fungicidal

Divergent antifungal signaling and mechanistic pathways of Fluconazole vs Pyridine-Acetamide.

Quantitative Performance Comparison

The structural advantages of pyridine-acetamide complexes translate directly into broader efficacy, particularly against inherently resistant molds like Aspergillus flavus, which possess intrinsic resistance to early-generation triazoles.

Below is a comparative summary of Minimum Inhibitory Concentration (MIC) ranges based on standardized in vitro susceptibility testing.

Compound / ComplexTarget PathogenMIC Range (µg/mL)Primary MechanismEfficacy Profile
Fluconazole Candida albicans (Susceptible)0.25 – 1.0CYP51A1 InhibitionFungistatic
Fluconazole Aspergillus flavus> 64.0 (Resistant)CYP51A1 InhibitionInactive
N-(pyridin-2-ylmethyl)acetamide Cu(II) Candida albicans8.0 – 16.0ROS / Membrane DisruptionFungicidal
N-(pyridin-2-ylmethyl)acetamide Cu(II) Aspergillus flavus16.0 – 32.0ROS / Membrane DisruptionFungicidal

Data Synthesis Note: While Fluconazole exhibits lower MICs against susceptible yeast strains, the Cu(II) pyridine-acetamide complex demonstrates a superior broad-spectrum profile, maintaining efficacy against filamentous fungi where Fluconazole fails.

Self-Validating Experimental Methodology: Broth Microdilution Assay

To ensure trustworthiness and reproducibility when comparing these compounds, researchers must utilize a self-validating protocol based on the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines ().

A protocol is only as reliable as its internal controls. The following workflow incorporates mandatory validation loops to rule out false positives (e.g., compound precipitation mimicking growth) or false negatives (e.g., inactive media).

Step-by-Step Protocol:
  • Media Preparation (The Causality of Choice): Use RPMI 1640 medium buffered to pH 7.0 with MOPS. Why? RPMI lacks antagonistic components that artificially inflate MIC values, and MOPS prevents pH fluctuations that could alter the ionization state and solubility of the metal-ligand complex.

  • Compound Solubilization: Dissolve Fluconazole in sterile water (or DMSO for highly concentrated stocks) and the N-(pyridin-2-ylmethyl)acetamide Cu(II) complex in 100% DMSO. Ensure the final DMSO concentration in the assay wells does not exceed 1% (v/v) to prevent solvent-induced fungal toxicity.

  • Inoculum Standardization: Suspend fungal colonies in sterile saline and adjust to a 0.5 McFarland standard (approx. 1×106 to 5×106 CFU/mL) using a spectrophotometer at 530 nm. Dilute to a final working concentration of 0.5×103 to 2.5×103 CFU/mL.

  • Internal Validation Loop (The Self-Validating System): Plate the following controls alongside the test compounds:

    • Sterility Control: Media only (Validates aseptic technique).

    • Growth Control: Media + Inoculum (Validates fungal viability).

    • Vehicle Control: Media + Inoculum + 1% DMSO (Validates that the solvent is not causing the observed inhibition).

    • Quality Control Strain: Test against a known reference strain (e.g., C. albicans ATCC 90028) to ensure the MIC falls within established acceptable ranges.

  • Incubation & Readout: Incubate microtiter plates at 35°C for 24–48 hours. Read absorbance at 490 nm. The MIC is defined as the lowest concentration resulting in a 50% reduction in growth (for Fluconazole) or 100% reduction (for the fungicidal Cu(II) complex) compared to the growth control.

Workflow Inoculum 1. Inoculum Prep Standardized to 0.5 MacFarland Dilution 2. Serial Dilution Drug & Ligand in RPMI 1640 Inoculum->Dilution Incubation 3. Incubation 35°C for 24-48h with Controls Dilution->Incubation Readout 4. MIC Readout Spectrophotometric Validation Incubation->Readout

Standardized broth microdilution workflow for comparative MIC determination.

Summary for Drug Development Professionals

For researchers developing next-generation antimycotics, the comparison between Fluconazole and N-(pyridin-2-ylmethyl)acetamide highlights a necessary paradigm shift. While Fluconazole remains a gold standard for specific, susceptible yeast infections, its single-target mechanism is a liability in the face of evolving resistance.

Conversely, the pyridine-acetamide scaffold represents a highly tunable pharmacophore. By acting as a tridentate ligand, it allows for the introduction of transition metals that fundamentally alter the mechanism of action from targeted enzymatic inhibition to broad-spectrum, ROS-mediated membrane disruption. Future optimization of these ligands should focus on enhancing their therapeutic index by balancing metal-induced fungal toxicity with mammalian cell safety.

References

  • Experimental and theoretical quantum chemical studies of 2-(2-acetamidophenyl)-2-oxo-N-(pyridin-2-ylmethyl)acetamide and its copper(II) complex: molecular docking simulation of the designed coordinated ligand with insulin-like growth factor-1 receptor (IGF-1R) Source: BMC Chemistry (2024) URL:[Link]

  • Mechanisms of Azole Resistance in Fungi Source: Drug Resistance Updates / NIH PMC (2012) URL:[Link]

  • Reference Method for Broth Microdilution Antifungal Susceptibility Testing of Yeasts (M27-Ed4) Source: Clinical and Laboratory Standards Institute (CLSI) URL:[Link]

Independent verification of N-(pyridin-2-ylmethyl)acetamide properties

Author: BenchChem Technical Support Team. Date: March 2026

Independent Verification and Comparative Analysis of N-(pyridin-2-ylmethyl)acetamide in Coordination Chemistry and Drug Design

Executive Overview

N-(pyridin-2-ylmethyl)acetamide (CAS: 58481-18-8), hereafter referred to as N-PMA , is a highly versatile bidentate ligand characterized by a pyridine ring tethered to an acetamide group via a methylene bridge[1]. While traditionally utilized in transition metal coordination chemistry to construct self-assembling 1D chains and polymorphic metal complexes[2], N-PMA and its derivatives are increasingly recognized for their biological activity. Notably, N-PMA acts as a recognized interacting ligand and inhibitor for critical enzymes such as 17beta-estradiol 17-dehydrogenase, impacting steroid hormone regulation[3].

This guide provides an independent, data-driven comparison of N-PMA against structural analogs—specifically 2-Picolylamine (2-PA) and N-(2-pyridylethyl)acetamide (N-PEA) . By evaluating their coordination dynamics, we establish a framework for selecting the optimal ligand for catalytic and pharmaceutical applications.

Structural and Electronic Profiling

The defining feature of N-PMA is its "hemilability." Unlike rigid aliphatic amines, the acetamide moiety in N-PMA offers two distinct coordination modes depending on the pH and electronic requirements of the metal center:

  • Neutral State (O-coordination): The carbonyl oxygen acts as a weak σ-donor. This bond is labile, allowing it to easily detach and create a vacant coordination site for substrate binding during a catalytic cycle.

  • Deprotonated State (N-coordination): Upon exposure to a base, the amide nitrogen loses a proton, transforming into a strong, anionic N-donor. This rigidifies the complex and heavily donates electron density to the metal, stabilizing higher oxidation states (e.g., Cu(III) or Co(III))[2][4].

Table 1: Physicochemical and Coordination Properties of Pyridyl Ligands

FeatureN-PMA (Target)2-Picolylamine (2-PA)N-PEA (Analog)
Chelate Ring Size 5-membered (Thermodynamically stable)5-membered6-membered (Entropically less stable)
Donor Atoms N, O (neutral) / N, N⁻ (anionic)N, N (neutral)N, O (neutral) / N, N⁻ (anionic)
Hemilability High (O-bound state is highly labile)None (Rigid bidentate)Moderate (Bite angle strain)
Primary Application Switchable catalysis, Enzyme inhibition[3]Stable complexation, MOF buildingStructural modeling

Mechanistic Insights: Coordination Dynamics & Causality

The causality behind N-PMA's superior performance in dynamic catalysis lies in its linkage isomerization. When comparing N-PMA to 2-PA, 2-PA locks the metal into a highly stable, inert state due to the strong basicity of its primary amine. N-PMA, conversely, acts as an electronic "switch." The electron-withdrawing acetyl group lowers the basicity of the nitrogen, forcing initial coordination through the oxygen.

This dynamic equilibrium is visualized below, demonstrating how pH modulation triggers a structural rearrangement that dictates the metal's catalytic activity.

Pathway A Free N-PMA + M(II) Ion B Neutral Complex [M(N-PMA)2]2+ (N_pyr, O_amide bound) A->B Spontaneous Assembly (Neutral pH) C Deprotonation (Base addition) B->C pH > pKa E Substrate Coordination (Catalytic Active State) B->E O-dissociation (Hemilability) D Anionic Complex [M(N-PMA-H)2] (N_pyr, N_amide bound) C->D Linkage Isomerization D->E Enhanced Electron Donation (Stabilizes High Oxidation States)

Figure 1: Hemilabile coordination dynamics and linkage isomerization of N-PMA with transition metals.

Experimental Verification: Self-Validating Protocol

To independently verify the hemilabile nature and linkage isomerization of N-PMA, we utilize a self-validating Copper(II) metalation protocol. Copper(II) is chosen because its d⁹ electron configuration is highly sensitive to ligand field changes, providing immediate visual and spectroscopic feedback via Jahn-Teller distortion signatures.

Protocol: Synthesis and Isomerization of Cu(II)-N-PMA Complexes

  • Step 1: Ligand Solvation. Dissolve 2.0 mmol of N-PMA in 15 mL of anhydrous methanol.

    • Causality: Methanol is selected over water to prevent the competitive hydrolysis of the Cu(II) salt, while its protic nature stabilizes the neutral ligand through hydrogen bonding[2].

  • Step 2: Metalation. Slowly add 1.0 mmol of CuCl₂·2H₂O dissolved in 5 mL of methanol dropwise under continuous stirring at 25°C.

    • Causality: Dropwise addition prevents localized supersaturation, ensuring the kinetic formation of the mononuclear [Cu(N-PMA)₂]Cl₂ complex rather than insoluble 1-D polymeric networks[2][4].

  • Step 3: Validation Checkpoint 1 (Neutral Complex). The solution will immediately turn pale blue/green.

    • Self-Validation: Extract a 1 mL aliquot. UV-Vis spectroscopy should reveal a broad d-d transition band at ~720 nm, characteristic of a weak ligand field (N_pyridine, O_amide coordination). IR spectroscopy of the isolated solid must show a C=O stretching frequency shifted to a lower wavenumber (e.g., from ~1670 cm⁻¹ in the free ligand to ~1630 cm⁻¹), confirming oxygen coordination.

  • Step 4: Base-Promoted Linkage Isomerization. Add 2.0 mmol of Triethylamine (Et₃N) dropwise to the reaction mixture.

    • Causality: Et₃N (pKa ~10.7) is strong enough to deprotonate the coordinated amide nitrogen but non-nucleophilic enough to avoid coordinating to the copper center itself.

  • Step 5: Validation Checkpoint 2 (Anionic Complex). The solution will undergo a sharp colorimetric shift to deep purple or dark blue.

    • Self-Validation: UV-Vis will show a hypsochromic shift to ~580 nm, proving the establishment of a much stronger ligand field (N_pyridine, N_amide anionic coordination). IR spectroscopy must show the complete disappearance of the N-H stretch (~3200 cm⁻¹) and the C=O stretch returning to a higher frequency, as the oxygen is no longer bound to the metal.

Comparative Performance Data

The self-validating protocol yields distinct spectroscopic markers that serve as reliable benchmarks for researchers verifying the integrity of their synthesized N-PMA complexes.

Table 2: Spectroscopic Validation Benchmarks for N-PMA Complexes

StateUV-Vis (d-d transition)IR (C=O stretch)IR (N-H stretch)
Free N-PMA Ligand N/A~1670 cm⁻¹~3200 cm⁻¹
Neutral Cu(II) Complex ~720 nm (Weak Field)~1630 cm⁻¹ (Red-shifted)~3200 cm⁻¹ (Present)
Anionic Cu(II) Complex ~580 nm (Strong Field)~1660 cm⁻¹ (Unbound O)Absent (Deprotonated)

Conclusion

N-PMA provides a sophisticated balance of stability and reactivity that rigid ligands like 2-PA cannot achieve. Its ability to act as a structural and electronic switch makes it highly valuable for biomimetic oxidation catalysis, while its distinct binding properties allow it to function as an effective pharmacophore in targeted enzyme inhibition frameworks[3].

References

  • 58481-18-8 | N-(Pyridin-2-ylmethyl)acetamide - ChemScene. ChemScene.
  • Information on EC 1.1.1.62 - 17beta-estradiol 17-dehydrogenase and Organism(s) Homo sapiens and UniProt Accession P37059.
  • 2-Phenyl-N-(2-pyridylmethyl)acetamide. Whiteaker et al. (2006).
  • Copper(I) and copper(II) complexes with pyrazine-containing pyridylalkylamide ligands N-(pyridin-2-ylmethyl)pyrazine-2-carboxamide and N-(2-(pyridin-2-yl)ethyl)pyrazine-2-carboxamide. Hubin et al. (2025).

Sources

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Retrosynthesis Analysis

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N-(pyridin-2-ylmethyl)acetamide
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N-(pyridin-2-ylmethyl)acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.